molecular formula C29H35ClO17 B190366 Malvidin 3,5-diglucoside chloride CAS No. 16727-30-3

Malvidin 3,5-diglucoside chloride

Número de catálogo: B190366
Número CAS: 16727-30-3
Peso molecular: 691.0 g/mol
Clave InChI: RHKJIVJBQJXLBY-FTIBDFQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Malvin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.>Malvin, also known as malvoside, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Malvin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, malvin is primarily located in the cytoplasm. Outside of the human body, malvin can be found in a number of food items such as highbush blueberry, nectarine, common bean, and yellow wax bean. This makes malvin a potential biomarker for the consumption of these food products.

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKJIVJBQJXLBY-FTIBDFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895052
Record name 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Molecular Weight

691.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-30-3
Record name Malvidin 3,5-diglucoside
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Record name Malvin
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Record name 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name MALVIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of malvidin 3,5-diglucoside chloride, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:

  • Flowers:

    • Malva sylvestris (Common Mallow)[3][4][5]

    • Alcea sp. (Hollyhock)[6]

    • Primula sp. (Primrose)[6]

    • Rhododendron sp. (Rhododendron)[6]

    • Loropetalum chinense var. rubrum (Chinese fringe flower)

  • Fruits:

    • Spine grape (Vitis davidii Foex)[7]

    • Eugenia myrtifolia Sims (a species of cherry)[8]

    • Grapes (Vitis sp.), particularly hybrid varieties[6][9][10]

    • Bilberry (Vaccinium myrtillus)[11]

  • Other Plant Sources:

    • Desmodium sandwicense (a species of clover)[12]

    • Carrot (Daucus carota)[11]

    • Common bean (Phaseolus vulgaris)[5][11]

    • Wild carrot (Daucus carota)[11]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.

Natural SourcePlant PartConcentrationReference
Malva sylvestrisFlowers0.42% to 7.3% of dry matter (total anthocyanins)[3]
Spine grape (Vitis davidii Foex)Skin134.74 ± 0.01 mg/L (in extract)[7]
Eugenia myrtifoliaFruits32.59 mg/100 g fresh weight[8]
Hybrid Grape WinesWineCan exceed 15 mg/L, with some reaching over 750 mg/L[13][14]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol is a generalized procedure based on common methods for anthocyanin extraction.

Materials and Reagents:

  • Plant material (fresh, frozen, or freeze-dried)

  • Liquid nitrogen (for fresh or frozen tissue)

  • Extraction solvent: Methanol or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium (B80283) cation.

  • Mortar and pestle or a blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

  • Sample Preparation:

    • For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

    • For dried material, a grinder or blender can be used.

  • Extraction:

    • Add the powdered plant material to a flask or beaker.

    • Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.

    • Repeat the extraction process on the solid residue to ensure complete recovery.

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

    • Carefully decant the supernatant.

  • Concentration and Purification (Optional):

    • The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.

    • The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection:

    • DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Malvidin 3,5-diglucoside

The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.

Biosynthesis_of_Malvidin_3_5_diglucoside Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin (B77816) Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin_3_glucoside Petunidin_3_glucoside Delphinidin->Petunidin_3_glucoside UFGT (3-O) Malvidin_3_glucoside Malvidin_3_glucoside Petunidin_3_glucoside->Malvidin_3_glucoside COMT Malvidin_3_5_diglucoside Malvidin_3_5_diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside UFGT (5-O) PAL PAL C4H C4H FourCL FourCL CHS CHS CHI CHI F3H F3H F3primeH F3primeH F3prime5primeH F3prime5primeH DFR DFR ANS ANS UFGT3 UFGT3 COMT COMT UFGT5 UFGT5

Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.

This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin (B3231668) 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.

Conclusion

This compound is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.

References

The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside chloride, also known as malvin chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:

  • Flowers:

    • Malva sylvestris (Common Mallow)[3][4][5]

    • Alcea sp. (Hollyhock)[6]

    • Primula sp. (Primrose)[6]

    • Rhododendron sp. (Rhododendron)[6]

    • Loropetalum chinense var. rubrum (Chinese fringe flower)

  • Fruits:

    • Spine grape (Vitis davidii Foex)[7]

    • Eugenia myrtifolia Sims (a species of cherry)[8]

    • Grapes (Vitis sp.), particularly hybrid varieties[6][9][10]

    • Bilberry (Vaccinium myrtillus)[11]

  • Other Plant Sources:

    • Desmodium sandwicense (a species of clover)[12]

    • Carrot (Daucus carota)[11]

    • Common bean (Phaseolus vulgaris)[5][11]

    • Wild carrot (Daucus carota)[11]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.

Natural SourcePlant PartConcentrationReference
Malva sylvestrisFlowers0.42% to 7.3% of dry matter (total anthocyanins)[3]
Spine grape (Vitis davidii Foex)Skin134.74 ± 0.01 mg/L (in extract)[7]
Eugenia myrtifoliaFruits32.59 mg/100 g fresh weight[8]
Hybrid Grape WinesWineCan exceed 15 mg/L, with some reaching over 750 mg/L[13][14]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol is a generalized procedure based on common methods for anthocyanin extraction.

Materials and Reagents:

  • Plant material (fresh, frozen, or freeze-dried)

  • Liquid nitrogen (for fresh or frozen tissue)

  • Extraction solvent: Methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium cation.

  • Mortar and pestle or a blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

  • Sample Preparation:

    • For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

    • For dried material, a grinder or blender can be used.

  • Extraction:

    • Add the powdered plant material to a flask or beaker.

    • Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.

    • Repeat the extraction process on the solid residue to ensure complete recovery.

  • Clarification:

    • Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

    • Carefully decant the supernatant.

  • Concentration and Purification (Optional):

    • The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.

    • The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

  • Flow Rate: Typically 0.8 to 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Detection:

    • DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Malvidin 3,5-diglucoside

The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.

Biosynthesis_of_Malvidin_3_5_diglucoside Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin_3_glucoside Petunidin_3_glucoside Delphinidin->Petunidin_3_glucoside UFGT (3-O) Malvidin_3_glucoside Malvidin_3_glucoside Petunidin_3_glucoside->Malvidin_3_glucoside COMT Malvidin_3_5_diglucoside Malvidin_3_5_diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside UFGT (5-O) PAL PAL C4H C4H FourCL FourCL CHS CHS CHI CHI F3H F3H F3primeH F3primeH F3prime5primeH F3prime5primeH DFR DFR ANS ANS UFGT3 UFGT3 COMT COMT UFGT5 UFGT5

Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.

This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.

Conclusion

This compound is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.

References

A Technical Guide to the Solubility and Stability of Malvidin 3,5-diglucoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Malvidin (B83408) 3,5-diglucoside chloride, a key anthocyanin with significant research interest for its potential therapeutic properties. Understanding its physicochemical characteristics is paramount for its effective use in experimental settings and for the development of future applications.

Solubility Profile

The solubility of Malvidin 3,5-diglucoside chloride is a critical factor for its handling and application in various research and development stages. While precise quantitative data for a wide range of solvents is limited in publicly available literature, this section compiles the available qualitative and quantitative information.

Qualitative Solubility

This compound is described as being slightly soluble in acidic methanol (B129727), aqueous base, and water.[1] Another source suggests it is soluble in methanol and water.[2]

Quantitative Solubility

Table 1: Quantitative Solubility of Malvidin Chloride

SolventConcentration
Ethanol~16 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~16 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
1:9 solution of DMF:PBS (pH 7.2)~0.1 mg/mL[3]

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding these factors is crucial for designing experiments and for the long-term storage of the compound.

pH Stability

The structure and stability of anthocyanins like Malvidin 3,5-diglucoside are highly dependent on pH. In acidic conditions, they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form colorless carbinol pseudobases and chalcones, and eventually degrades.[4][5]

A detailed study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed that the degradation reactions occur more rapidly in the transition pH range, which includes physiological pH (7.4), preventing the system from reaching equilibrium.[4][5] The diglucoside exhibits a narrower transition pH range compared to the monoglucoside.[4][5]

Thermal Stability

Elevated temperatures accelerate the degradation of Malvidin 3,5-diglucoside. Studies on the thermal degradation of anthocyanins show that it generally follows first-order kinetics.[6] A study on the degradation of malvidin-3,5-diglucoside under microwave treatment demonstrated that increased temperature leads to a faster degradation rate. The diglycosylated form (3,5-diglucoside) is generally more stable than the monoglycosylated form (3-glucoside).

Photostability

Anthocyanins are known to be sensitive to light. Exposure to light can lead to the degradation of this compound. For optimal stability, it is recommended to store solutions in the dark.

Storage Stability

In its solid form, this compound is stable for at least 6 months when stored at -20°C.[1] A certificate of analysis for a commercial sample suggests stability for up to 3 years in powder form at -20°C.[7]

For solutions, a general recommendation for anthocyanins is to prepare them fresh. It is advised not to store aqueous solutions of the related compound, malvidin chloride, for more than one day.[3] Stock solutions in organic solvents, when stored in tightly sealed vials at -20°C, may be usable for up to two weeks, though it is always recommended to prepare fresh solutions.[8]

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
pH Less stable at neutral and alkaline pH due to structural transformations and degradation.[4][5]Maintain acidic conditions (pH < 4) for optimal stability in solution.
Temperature Higher temperatures accelerate degradation.[6]Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV, promotes degradation.Protect solutions from light by using amber vials or covering with aluminum foil. Store in the dark.
Solvent Aqueous solutions are generally less stable than those in organic solvents.For longer-term storage in solution, consider using anhydrous organic solvents like DMSO or ethanol.
Oxygen The presence of oxygen can contribute to degradation.For sensitive applications, consider de-gassing solvents.

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols for handling and analysis of this compound.

Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to the solvent of choice B Equilibrate the mixture at a constant temperature with agitation (e.g., 24 hours) A->B C Centrifuge or filter the suspension to remove undissolved solid B->C D Quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC or spectrophotometry) C->D

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound by monitoring its concentration over time and detecting the formation of degradation products.

Experimental Workflow for HPLC-based Stability Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a stock solution of this compound in the desired solvent B Aliquot the solution into multiple vials for different time points and conditions A->B C Store the vials under specific conditions (e.g., different temperatures, light exposures) B->C D At each time point, withdraw a sample and analyze by HPLC-DAD C->D E Quantify the peak area of the parent compound and any degradation products D->E

Caption: Workflow for assessing the stability of this compound using HPLC.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with an acid modifier (e.g., 0.5% v/v HCl, or water/formic acid/acetic acid 1000:8:9, v/v/v, pH 2)[9]
Mobile Phase B Acetonitrile[9]
Gradient A linear gradient from a low to a high percentage of mobile phase B. A typical gradient might be 10-45% B over 10 minutes.[9]
Flow Rate 1.0 - 1.5 mL/min[9]
Column Temperature 28°C[9]
Detection Diode Array Detector (DAD) at 520 nm[9]
Injection Volume 20 µL[9]
Protocol for Spectrophotometric Quantification (pH Differential Method)

The pH differential method is a simple and rapid spectrophotometric technique for the quantification of total monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured.[10]

Logical Flow of the pH Differential Method

G A Prepare two dilutions of the sample B1 Dilute with pH 1.0 buffer (potassium chloride) A->B1 B2 Dilute with pH 4.5 buffer (sodium acetate) A->B2 C1 Measure absorbance at 520 nm and 700 nm for the pH 1.0 sample B1->C1 C2 Measure absorbance at 520 nm and 700 nm for the pH 4.5 sample B2->C2 D Calculate the total monomeric anthocyanin concentration using the absorbance difference C1->D C2->D

Caption: Logical steps of the pH differential method for anthocyanin quantification.

The concentration of total monomeric anthocyanins is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

  • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • MW = Molecular Weight of Malvidin 3,5-diglucoside (as the chloride salt, this would need to be specified, but often cyanidin-3-glucoside is used as a standard)

  • DF = Dilution Factor

  • ε = Molar absorptivity of the anthocyanin standard

  • l = Pathlength of the cuvette (cm)

Degradation Pathways

The degradation of Malvidin 3,5-diglucoside can proceed through several pathways, primarily involving the cleavage of glycosidic bonds and the opening of the pyran ring to form chalcone (B49325) structures. These chalcones can then undergo further degradation into smaller phenolic compounds.

Simplified Degradation Pathway of Malvidin 3,5-diglucoside

G Mv35dG Malvidin 3,5-diglucoside (Flavylium Cation) Carbinol Carbinol Pseudobase (Colorless) Mv35dG->Carbinol Hydration (increase in pH) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening DegradationProducts Degradation Products (e.g., Syringic acid, Phloroglucinaldehyde) Chalcone->DegradationProducts Cleavage

Caption: A simplified representation of the degradation pathway of Malvidin 3,5-diglucoside.

Under thermal treatment, degradation products such as syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) have been identified.[11]

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the information provided on its stability under various conditions and the detailed experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling and utilization of this promising natural compound. Adherence to the outlined protocols for storage and analysis will ensure the integrity of the compound and the reliability of experimental outcomes.

References

A Technical Guide to the Solubility and Stability of Malvidin 3,5-diglucoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Malvidin 3,5-diglucoside chloride, a key anthocyanin with significant research interest for its potential therapeutic properties. Understanding its physicochemical characteristics is paramount for its effective use in experimental settings and for the development of future applications.

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in various research and development stages. While precise quantitative data for a wide range of solvents is limited in publicly available literature, this section compiles the available qualitative and quantitative information.

Qualitative Solubility

This compound is described as being slightly soluble in acidic methanol, aqueous base, and water.[1] Another source suggests it is soluble in methanol and water.[2]

Quantitative Solubility

Table 1: Quantitative Solubility of Malvidin Chloride

SolventConcentration
Ethanol~16 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~16 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
1:9 solution of DMF:PBS (pH 7.2)~0.1 mg/mL[3]

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding these factors is crucial for designing experiments and for the long-term storage of the compound.

pH Stability

The structure and stability of anthocyanins like Malvidin 3,5-diglucoside are highly dependent on pH. In acidic conditions, they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form colorless carbinol pseudobases and chalcones, and eventually degrades.[4][5]

A detailed study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed that the degradation reactions occur more rapidly in the transition pH range, which includes physiological pH (7.4), preventing the system from reaching equilibrium.[4][5] The diglucoside exhibits a narrower transition pH range compared to the monoglucoside.[4][5]

Thermal Stability

Elevated temperatures accelerate the degradation of Malvidin 3,5-diglucoside. Studies on the thermal degradation of anthocyanins show that it generally follows first-order kinetics.[6] A study on the degradation of malvidin-3,5-diglucoside under microwave treatment demonstrated that increased temperature leads to a faster degradation rate. The diglycosylated form (3,5-diglucoside) is generally more stable than the monoglycosylated form (3-glucoside).

Photostability

Anthocyanins are known to be sensitive to light. Exposure to light can lead to the degradation of this compound. For optimal stability, it is recommended to store solutions in the dark.

Storage Stability

In its solid form, this compound is stable for at least 6 months when stored at -20°C.[1] A certificate of analysis for a commercial sample suggests stability for up to 3 years in powder form at -20°C.[7]

For solutions, a general recommendation for anthocyanins is to prepare them fresh. It is advised not to store aqueous solutions of the related compound, malvidin chloride, for more than one day.[3] Stock solutions in organic solvents, when stored in tightly sealed vials at -20°C, may be usable for up to two weeks, though it is always recommended to prepare fresh solutions.[8]

Table 2: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
pH Less stable at neutral and alkaline pH due to structural transformations and degradation.[4][5]Maintain acidic conditions (pH < 4) for optimal stability in solution.
Temperature Higher temperatures accelerate degradation.[6]Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV, promotes degradation.Protect solutions from light by using amber vials or covering with aluminum foil. Store in the dark.
Solvent Aqueous solutions are generally less stable than those in organic solvents.For longer-term storage in solution, consider using anhydrous organic solvents like DMSO or ethanol.
Oxygen The presence of oxygen can contribute to degradation.For sensitive applications, consider de-gassing solvents.

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols for handling and analysis of this compound.

Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to the solvent of choice B Equilibrate the mixture at a constant temperature with agitation (e.g., 24 hours) A->B C Centrifuge or filter the suspension to remove undissolved solid B->C D Quantify the concentration in the supernatant using a suitable analytical method (e.g., HPLC or spectrophotometry) C->D

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound by monitoring its concentration over time and detecting the formation of degradation products.

Experimental Workflow for HPLC-based Stability Study

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a stock solution of this compound in the desired solvent B Aliquot the solution into multiple vials for different time points and conditions A->B C Store the vials under specific conditions (e.g., different temperatures, light exposures) B->C D At each time point, withdraw a sample and analyze by HPLC-DAD C->D E Quantify the peak area of the parent compound and any degradation products D->E

Caption: Workflow for assessing the stability of this compound using HPLC.

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with an acid modifier (e.g., 0.5% v/v HCl, or water/formic acid/acetic acid 1000:8:9, v/v/v, pH 2)[9]
Mobile Phase B Acetonitrile[9]
Gradient A linear gradient from a low to a high percentage of mobile phase B. A typical gradient might be 10-45% B over 10 minutes.[9]
Flow Rate 1.0 - 1.5 mL/min[9]
Column Temperature 28°C[9]
Detection Diode Array Detector (DAD) at 520 nm[9]
Injection Volume 20 µL[9]
Protocol for Spectrophotometric Quantification (pH Differential Method)

The pH differential method is a simple and rapid spectrophotometric technique for the quantification of total monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured.[10]

Logical Flow of the pH Differential Method

G A Prepare two dilutions of the sample B1 Dilute with pH 1.0 buffer (potassium chloride) A->B1 B2 Dilute with pH 4.5 buffer (sodium acetate) A->B2 C1 Measure absorbance at 520 nm and 700 nm for the pH 1.0 sample B1->C1 C2 Measure absorbance at 520 nm and 700 nm for the pH 4.5 sample B2->C2 D Calculate the total monomeric anthocyanin concentration using the absorbance difference C1->D C2->D

Caption: Logical steps of the pH differential method for anthocyanin quantification.

The concentration of total monomeric anthocyanins is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

  • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • MW = Molecular Weight of Malvidin 3,5-diglucoside (as the chloride salt, this would need to be specified, but often cyanidin-3-glucoside is used as a standard)

  • DF = Dilution Factor

  • ε = Molar absorptivity of the anthocyanin standard

  • l = Pathlength of the cuvette (cm)

Degradation Pathways

The degradation of Malvidin 3,5-diglucoside can proceed through several pathways, primarily involving the cleavage of glycosidic bonds and the opening of the pyran ring to form chalcone structures. These chalcones can then undergo further degradation into smaller phenolic compounds.

Simplified Degradation Pathway of Malvidin 3,5-diglucoside

G Mv35dG Malvidin 3,5-diglucoside (Flavylium Cation) Carbinol Carbinol Pseudobase (Colorless) Mv35dG->Carbinol Hydration (increase in pH) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening DegradationProducts Degradation Products (e.g., Syringic acid, Phloroglucinaldehyde) Chalcone->DegradationProducts Cleavage

Caption: A simplified representation of the degradation pathway of Malvidin 3,5-diglucoside.

Under thermal treatment, degradation products such as syringic acid and 2,4,6-trihydroxybenzaldehyde have been identified.[11]

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the information provided on its stability under various conditions and the detailed experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling and utilization of this promising natural compound. Adherence to the outlined protocols for storage and analysis will ensure the integrity of the compound and the reliability of experimental outcomes.

References

Malvidin 3,5-diglucoside Chloride: An In-depth Technical Guide on its Role as an Anthocyanin Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. This diglycoside of malvidin is particularly abundant in the flowers of various species and is also found in fruits and vegetables. Beyond its role as a natural colorant, malvidin 3,5-diglucoside chloride exhibits significant antioxidant and anti-inflammatory properties, making it a compound of great interest for research in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, stability, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as visualizations of its biosynthetic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the presence of a malvidin aglycone with two glucose moieties attached at the 3 and 5 positions. The chloride ion acts as a counterion, stabilizing the flavylium (B80283) cation.

PropertyValueReferences
Molecular Formula C₂₉H₃₅ClO₁₇[1][2][3]
Molecular Weight 691.03 g/mol [1][2][3]
Appearance Very dark red to purple solid/powder[4]
Solubility Slightly soluble in water, acidic methanol (B129727), and aqueous base[4]
λmax (in acidic methanol) 526 nm[5]
Molar Extinction Coefficient (ε) Data not readily available in cited literature
Purity (commercial) ≥90.0% to ≥97% (HPLC)[3]

Natural Occurrence and Biosynthesis

Malvidin 3,5-diglucoside is widely distributed in the plant kingdom, contributing to the vibrant colors of many flowers and fruits. Notable sources include grapes (Vitis vinifera), blueberries (Vaccinium corymbosum), and the flowers of Malva sylvestris and Primula species.[3]

The biosynthesis of malvidin 3,5-diglucoside follows the general anthocyanin biosynthesis pathway, a branch of the flavonoid pathway. This intricate process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_glucoside Malvidin_3_glucoside Malvidin->Malvidin_3_glucoside UFGT Malvidin_3_5_diglucoside Malvidin 3,5-diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside 5GT

Figure 1: Simplified Anthocyanin Biosynthesis Pathway Leading to Malvidin 3,5-diglucoside.

Stability: Influence of pH and Temperature

The stability of anthocyanins is a critical factor for their application as natural colorants and bioactive compounds. Malvidin 3,5-diglucoside, like other anthocyanins, is sensitive to changes in pH and temperature.

pH Stability

The color of malvidin 3,5-diglucoside is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and the blue quinonoidal base. At neutral to slightly alkaline pH, chalcone (B49325) structures can also form. Generally, the diglucoside form is more stable over a wider pH range compared to its monoglucoside counterpart.[1][6]

pH RangePredominant FormColor
< 3Flavylium CationRed/Purple
4-6Carbinol Pseudo-baseColorless
> 7Quinonoidal BaseBlue/Violet
Thermal Stability

Elevated temperatures can lead to the degradation of malvidin 3,5-diglucoside, resulting in color loss. The degradation generally follows first-order kinetics.[7][8] Studies have shown that malvidin 3,5-diglucoside is more resistant to thermal degradation than malvidin 3-glucoside.[1][9] However, specific half-life values at different temperatures are not consistently reported in the literature. Microwave treatment has been shown to accelerate the degradation of both malvidin 3-glucoside and 3,5-diglucoside.[1][9]

Biological Activity and Signaling Pathways

Malvidin 3,5-diglucoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be evaluated using various assays, though specific ORAC and DPPH IC50 values for the pure compound are not consistently available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Malvidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Malvidin glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation Malvidin Malvidin 3,5-diglucoside Malvidin->IKK Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 2: Inhibition of the NF-κB Signaling Pathway by Malvidin 3,5-diglucoside.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another. Malvidin and its derivatives can modulate this pathway to reduce cellular stress.

MAPK_Signaling cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation & Activation Malvidin_mapk Malvidin 3,5-diglucoside Malvidin_mapk->MAPKKK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 3: Modulation of the MAPK Signaling Pathway by Malvidin 3,5-diglucoside.

Experimental Protocols

Extraction and Purification

The following is a general protocol for the extraction and purification of malvidin 3,5-diglucoside from a plant source such as Malva sylvestris flowers. Optimization may be required depending on the specific matrix.

Extraction_Purification Start Plant Material (e.g., Malva sylvestris flowers) Extraction Extraction with acidified methanol (e.g., 0.1% HCl in methanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Rotary evaporation to remove methanol Filtration->Concentration Solid_Phase_Extraction Solid-Phase Extraction (SPE) (C18 cartridge) Concentration->Solid_Phase_Extraction Aqueous extract Elution Elution with acidified methanol Solid_Phase_Extraction->Elution Wash with acidified water Final_Concentration Evaporation of methanol Elution->Final_Concentration End Purified Malvidin 3,5-diglucoside chloride Final_Concentration->End

Figure 4: Workflow for the Extraction and Purification of Malvidin 3,5-diglucoside.

Methodology:

  • Extraction: Macerate fresh or dried plant material in acidified methanol (e.g., methanol with 0.1% v/v HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir for 2-4 hours at room temperature in the dark.

  • Filtration: Filter the mixture through cheesecloth and then a funnel with filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.01% v/v HCl).

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Concentration: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the identification and quantification of anthocyanins.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode-array detector monitoring at 520 nm for anthocyanins.

  • Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) containing a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

  • NMR Experiments: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Applications and Future Perspectives

This compound holds significant potential in various fields:

  • Food Industry: As a natural and vibrant colorant, it offers an alternative to synthetic dyes. Its antioxidant properties can also enhance the nutritional value and shelf-life of food products.

  • Nutraceuticals and Pharmaceuticals: Its demonstrated antioxidant and anti-inflammatory activities make it a promising candidate for the development of dietary supplements and therapeutic agents for the prevention and treatment of chronic diseases associated with oxidative stress and inflammation.

  • Research: As a well-defined anthocyanin, it serves as a valuable standard and tool for studying the mechanisms of action of flavonoids and for investigating plant biosynthetic pathways.

Future research should focus on obtaining more comprehensive quantitative data on its physicochemical properties, conducting in-depth in vivo studies to validate its health benefits, and exploring novel applications in drug delivery and functional foods.

Conclusion

This compound is a fascinating and important anthocyanin with a dual role as a natural pigment and a bioactive compound. Its vibrant color, coupled with its potent antioxidant and anti-inflammatory properties, underscores its significance in the fields of food science, nutrition, and medicine. This technical guide provides a foundational understanding of this compound, offering valuable information and protocols for researchers and professionals seeking to harness its potential. Further investigation into its quantitative properties and in vivo efficacy will undoubtedly pave the way for its broader application.

References

Malvidin 3,5-diglucoside Chloride: An In-depth Technical Guide on its Role as an Anthocyanin Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin 3,5-diglucoside chloride, also known as malvin chloride, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. This diglycoside of malvidin is particularly abundant in the flowers of various species and is also found in fruits and vegetables. Beyond its role as a natural colorant, this compound exhibits significant antioxidant and anti-inflammatory properties, making it a compound of great interest for research in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, stability, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as visualizations of its biosynthetic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the presence of a malvidin aglycone with two glucose moieties attached at the 3 and 5 positions. The chloride ion acts as a counterion, stabilizing the flavylium cation.

PropertyValueReferences
Molecular Formula C₂₉H₃₅ClO₁₇[1][2][3]
Molecular Weight 691.03 g/mol [1][2][3]
Appearance Very dark red to purple solid/powder[4]
Solubility Slightly soluble in water, acidic methanol, and aqueous base[4]
λmax (in acidic methanol) 526 nm[5]
Molar Extinction Coefficient (ε) Data not readily available in cited literature
Purity (commercial) ≥90.0% to ≥97% (HPLC)[3]

Natural Occurrence and Biosynthesis

Malvidin 3,5-diglucoside is widely distributed in the plant kingdom, contributing to the vibrant colors of many flowers and fruits. Notable sources include grapes (Vitis vinifera), blueberries (Vaccinium corymbosum), and the flowers of Malva sylvestris and Primula species.[3]

The biosynthesis of malvidin 3,5-diglucoside follows the general anthocyanin biosynthesis pathway, a branch of the flavonoid pathway. This intricate process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_glucoside Malvidin_3_glucoside Malvidin->Malvidin_3_glucoside UFGT Malvidin_3_5_diglucoside Malvidin 3,5-diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside 5GT

Figure 1: Simplified Anthocyanin Biosynthesis Pathway Leading to Malvidin 3,5-diglucoside.

Stability: Influence of pH and Temperature

The stability of anthocyanins is a critical factor for their application as natural colorants and bioactive compounds. Malvidin 3,5-diglucoside, like other anthocyanins, is sensitive to changes in pH and temperature.

pH Stability

The color of malvidin 3,5-diglucoside is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and the blue quinonoidal base. At neutral to slightly alkaline pH, chalcone structures can also form. Generally, the diglucoside form is more stable over a wider pH range compared to its monoglucoside counterpart.[1][6]

pH RangePredominant FormColor
< 3Flavylium CationRed/Purple
4-6Carbinol Pseudo-baseColorless
> 7Quinonoidal BaseBlue/Violet
Thermal Stability

Elevated temperatures can lead to the degradation of malvidin 3,5-diglucoside, resulting in color loss. The degradation generally follows first-order kinetics.[7][8] Studies have shown that malvidin 3,5-diglucoside is more resistant to thermal degradation than malvidin 3-glucoside.[1][9] However, specific half-life values at different temperatures are not consistently reported in the literature. Microwave treatment has been shown to accelerate the degradation of both malvidin 3-glucoside and 3,5-diglucoside.[1][9]

Biological Activity and Signaling Pathways

Malvidin 3,5-diglucoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be evaluated using various assays, though specific ORAC and DPPH IC50 values for the pure compound are not consistently available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Malvidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Malvidin glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation Malvidin Malvidin 3,5-diglucoside Malvidin->IKK Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 2: Inhibition of the NF-κB Signaling Pathway by Malvidin 3,5-diglucoside.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another. Malvidin and its derivatives can modulate this pathway to reduce cellular stress.

MAPK_Signaling cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation & Activation Malvidin_mapk Malvidin 3,5-diglucoside Malvidin_mapk->MAPKKK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 3: Modulation of the MAPK Signaling Pathway by Malvidin 3,5-diglucoside.

Experimental Protocols

Extraction and Purification

The following is a general protocol for the extraction and purification of malvidin 3,5-diglucoside from a plant source such as Malva sylvestris flowers. Optimization may be required depending on the specific matrix.

Extraction_Purification Start Plant Material (e.g., Malva sylvestris flowers) Extraction Extraction with acidified methanol (e.g., 0.1% HCl in methanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Rotary evaporation to remove methanol Filtration->Concentration Solid_Phase_Extraction Solid-Phase Extraction (SPE) (C18 cartridge) Concentration->Solid_Phase_Extraction Aqueous extract Elution Elution with acidified methanol Solid_Phase_Extraction->Elution Wash with acidified water Final_Concentration Evaporation of methanol Elution->Final_Concentration End Purified Malvidin 3,5-diglucoside chloride Final_Concentration->End

Figure 4: Workflow for the Extraction and Purification of Malvidin 3,5-diglucoside.

Methodology:

  • Extraction: Macerate fresh or dried plant material in acidified methanol (e.g., methanol with 0.1% v/v HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir for 2-4 hours at room temperature in the dark.

  • Filtration: Filter the mixture through cheesecloth and then a funnel with filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.01% v/v HCl).

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Concentration: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the identification and quantification of anthocyanins.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode-array detector monitoring at 520 nm for anthocyanins.

  • Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent such as methanol-d4 (CD₃OD) containing a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

  • NMR Experiments: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Applications and Future Perspectives

This compound holds significant potential in various fields:

  • Food Industry: As a natural and vibrant colorant, it offers an alternative to synthetic dyes. Its antioxidant properties can also enhance the nutritional value and shelf-life of food products.

  • Nutraceuticals and Pharmaceuticals: Its demonstrated antioxidant and anti-inflammatory activities make it a promising candidate for the development of dietary supplements and therapeutic agents for the prevention and treatment of chronic diseases associated with oxidative stress and inflammation.

  • Research: As a well-defined anthocyanin, it serves as a valuable standard and tool for studying the mechanisms of action of flavonoids and for investigating plant biosynthetic pathways.

Future research should focus on obtaining more comprehensive quantitative data on its physicochemical properties, conducting in-depth in vivo studies to validate its health benefits, and exploring novel applications in drug delivery and functional foods.

Conclusion

This compound is a fascinating and important anthocyanin with a dual role as a natural pigment and a bioactive compound. Its vibrant color, coupled with its potent antioxidant and anti-inflammatory properties, underscores its significance in the fields of food science, nutrition, and medicine. This technical guide provides a foundational understanding of this compound, offering valuable information and protocols for researchers and professionals seeking to harness its potential. Further investigation into its quantitative properties and in vivo efficacy will undoubtedly pave the way for its broader application.

References

Biosynthesis of Malvidin 3,5-diglucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of malvidin (B83408) 3,5-diglucoside, a key anthocyanin responsible for the purple and blue hues in many plants. This document details the core biosynthetic pathway, presents quantitative data on enzymatic reactions, and outlines detailed experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

Malvidin 3,5-diglucoside is synthesized through the well-established anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway. The formation of this specific diglucoside involves a series of enzymatic reactions that modify the anthocyanidin core. The pathway begins with the synthesis of the malvidin aglycone, which is then sequentially glycosylated at the 3 and 5 positions.

The key steps leading to malvidin 3,5-diglucoside are:

  • General Flavonoid Pathway: The synthesis starts from the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce dihydroflavonols.

  • Anthocyanidin Synthesis: Dihydroflavonols are converted to colored anthocyanidins by the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Specifically, dihydromyricetin (B1665482) is the precursor for delphinidin (B77816), which is then methylated to form malvidin.

  • Methylation: The B-ring of delphinidin is methylated by an O-methyltransferase (OMT) to produce malvidin.

  • First Glycosylation (3-O-glucosylation): The malvidin aglycone is first glycosylated at the 3-hydroxyl group by an anthocyanidin 3-O-glucosyltransferase (A3GT) , utilizing UDP-glucose as the sugar donor. This reaction forms malvidin 3-O-glucoside.

  • Second Glycosylation (5-O-glucosylation): Subsequently, an anthocyanin 5-O-glucosyltransferase (A5GT) catalyzes the addition of a second glucose molecule from UDP-glucose to the 5-hydroxyl group of malvidin 3-O-glucoside, yielding the final product, malvidin 3,5-diglucoside.[1][2][3]

The following diagram illustrates the final steps in the biosynthesis of malvidin 3,5-diglucoside.

Malvidin_Biosynthesis Delphinidin Delphinidin OMT O-methyltransferase (OMT) Delphinidin->OMT SAM -> SAH Malvidin Malvidin A3GT Anthocyanidin 3-O- glucosyltransferase (A3GT) Malvidin->A3GT UDP-Glucose -> UDP Mv3G Malvidin 3-O-glucoside A5GT Anthocyanin 5-O- glucosyltransferase (A5GT) Mv3G->A5GT UDP-Glucose -> UDP Mv35dG Malvidin 3,5-diglucoside OMT->Malvidin A3GT->Mv3G A5GT->Mv35dG

Final steps in Malvidin 3,5-diglucoside biosynthesis.

Quantitative Data on Key Enzymes

The efficiency of the glycosylation steps is determined by the kinetic properties of the glucosyltransferases involved. The following table summarizes the available kinetic data for anthocyanin 3-O-glucosyltransferases and 5-O-glucosyltransferases from various plant species, including their activity towards malvidin and related compounds.

EnzymeSource OrganismSubstrateKm (µM)Kcat (s-1)Kcat/Km (s-1µM-1)Reference
Fh3GT2Freesia hybridaMalvidin---[4]
Cpur5GTCyclamen purpurascensMalvidin 3-O-glucoside79.2--[5]
Fh5GT3Freesia hybridaMalvidin 3-O-glucoside---[1]
Fh5GT7Freesia hybridaMalvidin 3-O-glucoside---[1]

Note: Quantitative kinetic data for glucosyltransferases acting on malvidin derivatives is limited in the currently available literature. The table indicates enzymes that have been shown to utilize malvidin or its glucosides as substrates, even if full kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of malvidin 3,5-diglucoside.

Anthocyanin Extraction and Quantification by HPLC-DAD

This protocol describes the extraction of anthocyanins from plant tissue and their quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

HPLC_Workflow start Plant Tissue Collection freeze_dry Freeze-drying start->freeze_dry grind Grinding to a fine powder freeze_dry->grind extraction Extraction with acidified methanol (e.g., MeOH with 0.1% HCl) grind->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm filter) supernatant->filter hplc HPLC-DAD Analysis filter->hplc quantification Quantification using standards hplc->quantification end Data Analysis quantification->end Protein_Expression_Workflow start Gene Cloning vector Ligation into an expression vector (e.g., pET with a His-tag) start->vector transformation Transformation into expression host (e.g., E. coli BL21(DE3)) vector->transformation culture Cell Culture transformation->culture induction Induction of protein expression (e.g., with IPTG) culture->induction harvest Cell Harvesting by centrifugation induction->harvest lysis Cell Lysis (e.g., sonication) harvest->lysis purification Affinity Chromatography (e.g., Ni-NTA) lysis->purification verification Protein verification (SDS-PAGE) purification->verification end Purified Enzyme verification->end Enzyme_Kinetics_Workflow start Prepare reaction mixtures components Reaction buffer, UDP-glucose, varying substrate concentrations start->components initiate Initiate reaction with purified enzyme components->initiate incubate Incubate at optimal temperature initiate->incubate stop Stop reaction (e.g., adding acid) incubate->stop hplc_analysis HPLC analysis of product formation stop->hplc_analysis data_plot Plot initial velocity vs. substrate concentration hplc_analysis->data_plot calculation Calculate Km and Kcat using Michaelis-Menten kinetics data_plot->calculation end Kinetic Parameters calculation->end

References

Biosynthesis of Malvidin 3,5-diglucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of malvidin 3,5-diglucoside, a key anthocyanin responsible for the purple and blue hues in many plants. This document details the core biosynthetic pathway, presents quantitative data on enzymatic reactions, and outlines detailed experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

Malvidin 3,5-diglucoside is synthesized through the well-established anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway. The formation of this specific diglucoside involves a series of enzymatic reactions that modify the anthocyanidin core. The pathway begins with the synthesis of the malvidin aglycone, which is then sequentially glycosylated at the 3 and 5 positions.

The key steps leading to malvidin 3,5-diglucoside are:

  • General Flavonoid Pathway: The synthesis starts from the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce dihydroflavonols.

  • Anthocyanidin Synthesis: Dihydroflavonols are converted to colored anthocyanidins by the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Specifically, dihydromyricetin is the precursor for delphinidin, which is then methylated to form malvidin.

  • Methylation: The B-ring of delphinidin is methylated by an O-methyltransferase (OMT) to produce malvidin.

  • First Glycosylation (3-O-glucosylation): The malvidin aglycone is first glycosylated at the 3-hydroxyl group by an anthocyanidin 3-O-glucosyltransferase (A3GT) , utilizing UDP-glucose as the sugar donor. This reaction forms malvidin 3-O-glucoside.

  • Second Glycosylation (5-O-glucosylation): Subsequently, an anthocyanin 5-O-glucosyltransferase (A5GT) catalyzes the addition of a second glucose molecule from UDP-glucose to the 5-hydroxyl group of malvidin 3-O-glucoside, yielding the final product, malvidin 3,5-diglucoside.[1][2][3]

The following diagram illustrates the final steps in the biosynthesis of malvidin 3,5-diglucoside.

Malvidin_Biosynthesis Delphinidin Delphinidin OMT O-methyltransferase (OMT) Delphinidin->OMT SAM -> SAH Malvidin Malvidin A3GT Anthocyanidin 3-O- glucosyltransferase (A3GT) Malvidin->A3GT UDP-Glucose -> UDP Mv3G Malvidin 3-O-glucoside A5GT Anthocyanin 5-O- glucosyltransferase (A5GT) Mv3G->A5GT UDP-Glucose -> UDP Mv35dG Malvidin 3,5-diglucoside OMT->Malvidin A3GT->Mv3G A5GT->Mv35dG

Final steps in Malvidin 3,5-diglucoside biosynthesis.

Quantitative Data on Key Enzymes

The efficiency of the glycosylation steps is determined by the kinetic properties of the glucosyltransferases involved. The following table summarizes the available kinetic data for anthocyanin 3-O-glucosyltransferases and 5-O-glucosyltransferases from various plant species, including their activity towards malvidin and related compounds.

EnzymeSource OrganismSubstrateKm (µM)Kcat (s-1)Kcat/Km (s-1µM-1)Reference
Fh3GT2Freesia hybridaMalvidin---[4]
Cpur5GTCyclamen purpurascensMalvidin 3-O-glucoside79.2--[5]
Fh5GT3Freesia hybridaMalvidin 3-O-glucoside---[1]
Fh5GT7Freesia hybridaMalvidin 3-O-glucoside---[1]

Note: Quantitative kinetic data for glucosyltransferases acting on malvidin derivatives is limited in the currently available literature. The table indicates enzymes that have been shown to utilize malvidin or its glucosides as substrates, even if full kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of malvidin 3,5-diglucoside.

Anthocyanin Extraction and Quantification by HPLC-DAD

This protocol describes the extraction of anthocyanins from plant tissue and their quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

HPLC_Workflow start Plant Tissue Collection freeze_dry Freeze-drying start->freeze_dry grind Grinding to a fine powder freeze_dry->grind extraction Extraction with acidified methanol (e.g., MeOH with 0.1% HCl) grind->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm filter) supernatant->filter hplc HPLC-DAD Analysis filter->hplc quantification Quantification using standards hplc->quantification end Data Analysis quantification->end Protein_Expression_Workflow start Gene Cloning vector Ligation into an expression vector (e.g., pET with a His-tag) start->vector transformation Transformation into expression host (e.g., E. coli BL21(DE3)) vector->transformation culture Cell Culture transformation->culture induction Induction of protein expression (e.g., with IPTG) culture->induction harvest Cell Harvesting by centrifugation induction->harvest lysis Cell Lysis (e.g., sonication) harvest->lysis purification Affinity Chromatography (e.g., Ni-NTA) lysis->purification verification Protein verification (SDS-PAGE) purification->verification end Purified Enzyme verification->end Enzyme_Kinetics_Workflow start Prepare reaction mixtures components Reaction buffer, UDP-glucose, varying substrate concentrations start->components initiate Initiate reaction with purified enzyme components->initiate incubate Incubate at optimal temperature initiate->incubate stop Stop reaction (e.g., adding acid) incubate->stop hplc_analysis HPLC analysis of product formation stop->hplc_analysis data_plot Plot initial velocity vs. substrate concentration hplc_analysis->data_plot calculation Calculate Km and Kcat using Michaelis-Menten kinetics data_plot->calculation end Kinetic Parameters calculation->end

References

A Comparative Analysis of Malvidin 3,5-diglucoside in Vitis labrusca and Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the occurrence, biosynthesis, and analytical methodologies related to Malvidin 3,5-diglucoside, a key anthocyanin, in two prominent grape species: Vitis labrusca and Vitis vinifera. The distinct differences in the anthocyanin profiles of these species, particularly the presence of diglucosides in V. labrusca, hold significant implications for viticulture, winemaking, and phytochemical research.

Introduction to Anthocyanins and Malvidin 3,5-diglucoside

Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many plants, including grapes.[1][2] Their chemical structure, based on the flavylium (B80283) cation, dictates their color and stability.[1] In grapes, these pigments are primarily located in the berry skin and are crucial indicators of quality and ripeness.[2][3] The profile of anthocyanins is genetically determined and serves as a chemotaxonomic marker to differentiate grape varieties.

Vitis vinifera, the European wine grape, almost exclusively synthesizes anthocyanin 3-O-monoglucosides.[4][5] The most prevalent of these is Malvidin-3-O-glucoside.[1][6] In stark contrast, American grape species like Vitis labrusca and their hybrids produce both monoglucosides and 3,5-O-diglucosides.[4][5][7][8] Malvidin 3,5-diglucoside is a principal anthocyanin in V. labrusca varieties and is often used as a chemical marker to detect the presence of hybrid grapes in wine.[7][9]

Biosynthesis of Anthocyanins: The Key Divergence

Anthocyanins are synthesized through the flavonoid pathway.[2] The core pathway is shared between V. vinifera and V. labrusca, starting from phenylalanine and leading to the formation of anthocyanidins like cyanidin, peonidin, delphinidin, petunidin, and malvidin. These unstable aglycones are then stabilized by glycosylation, typically at the C-3 position, by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

The critical divergence occurs at the final glycosylation step. Vitis vinifera lacks the functional gene encoding for anthocyanin 5-O-glucosyltransferase, the enzyme required to add a second glucose molecule at the C-5 position. Consequently, its anthocyanin profile is limited to 3-O-monoglucosides. Vitis labrusca and other non-vinifera species possess this enzymatic capability, leading to the synthesis of 3,5-diglucosides.

Anthocyanin Biosynthesis Pathway Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H, F3'H, F3'5'H Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin (e.g., Malvidin) Leucoanthocyanidin->Anthocyanidin ANS/LDOX Monoglucoside Anthocyanin 3-O-glucoside (e.g., Malvidin-3-glucoside) Anthocyanidin->Monoglucoside UFGT Diglucoside Anthocyanin 3,5-diglucoside (e.g., Malvidin 3,5-diglucoside) Monoglucoside->Diglucoside 5-O-glucosyltransferase V_vinifera Vitis vinifera Pathway V_labrusca Vitis labrusca Pathway

Caption: General Anthocyanin Biosynthesis Pathway in Vitis Species.

Quantitative Occurrence of Malvidin 3,5-diglucoside

The concentration and composition of anthocyanins are influenced by genetic factors, environmental conditions like temperature and light, and viticultural practices.[10] However, the fundamental difference in the presence of Malvidin 3,5-diglucoside remains a clear genetic distinction between the two species.

Table 1: Comparative Occurrence of Malvidin Glucosides in V. labrusca and V. vinifera

SpeciesCultivar ExampleMalvidin-3-glucosideMalvidin 3,5-diglucosideReference
Vitis labrusca 'Isabella', 'Concord', HybridsPresentPresent and often abundant [5][8][11]
Vitis vinifera 'Cabernet Sauvignon', 'Merlot', 'Syrah'Dominant anthocyanin Absent or not detectable [6][7][9][12][13]

Note: Absolute concentrations vary widely based on cultivar, maturity, and analytical method. The key distinction is the consistent presence or absence of the diglucoside form.

Wines made from hybrid grape varieties containing V. labrusca genetics can show significant levels of Malvidin 3,5-diglucoside. For example, some wines from Regent and Rondo, which are PIWI (disease-resistant) varieties with American vine heritage, can contain up to 300 mg/L of this compound, far exceeding the 15 mg/L limit sometimes used as a quality wine threshold in certain regions.[7]

Experimental Protocols for Analysis

The standard method for identifying and quantifying anthocyanins in grapes is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[4][14]

A. Sample Preparation: Anthocyanin Extraction from Grape Skins

This protocol is a generalized representation based on common laboratory practices.[13][14][15][16]

  • Homogenization: Weigh approximately 1.0 g of grape skins (previously separated and frozen in liquid nitrogen).[15]

  • Extraction: Macerate the skins in 10 mL of an acidified methanol (B129727) solution (e.g., methanol with 2% formic acid or 1% HCl) in an ultrasonic bath for 10-20 minutes.[14][15]

  • Agitation: Place the mixture on a shaker at room temperature for at least 1 hour in the dark to ensure exhaustive extraction.[16]

  • Centrifugation: Centrifuge the sample at approximately 3,500-8,000 x g for 10 minutes to pellet the solid material.[15][16]

  • Collection & Re-extraction: Collect the supernatant. Repeat the extraction process on the remaining pellet at least twice to ensure complete recovery of anthocyanins.

  • Concentration: Combine the supernatants and evaporate to dryness using a rotary evaporator at a low temperature (e.g., 35°C).[15]

  • Reconstitution: Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase or a compatible solvent.[15]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.[14][15]

B. HPLC-DAD Analytical Method

  • Instrumentation: A standard HPLC or UPLC system equipped with a C18 reversed-phase column and a DAD detector.[14]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: Water with an acid modifier (e.g., 5-10% formic acid or phosphoric acid).

  • Mobile Phase B: Acetonitrile or HPLC-grade methanol.

  • Gradient Elution: A typical gradient might run from ~5% B to 35% B over 30-40 minutes to separate the various anthocyanins.

  • Detection: Monitor at 520 nm, the characteristic absorbance maximum for anthocyanins in an acidic medium.[16]

  • Quantification: Use external standards of Malvidin-3-glucoside and Malvidin 3,5-diglucoside to create calibration curves for accurate quantification.[4]

Experimental Workflow Start Grape Sample Collection Skin_Separation Skin Separation & Freezing Start->Skin_Separation Extraction Homogenization & Solvent Extraction Skin_Separation->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Data_Analysis Peak Identification & Quantification HPLC->Data_Analysis

Caption: Workflow for Anthocyanin Analysis from Grape Skins.

Implications for Research, Drug Development, and Industry

  • Chemotaxonomic Marker: The presence of Malvidin 3,5-diglucoside is a reliable indicator of non-vinifera genetic material.[7] This is critical for wine authentication and ensuring compliance with regional wine laws that may prohibit the use of hybrid grapes in certain quality designations.[9]

  • Drug Development and Bioactivity: Anthocyanins are widely studied for their antioxidant and health-promoting properties.[2][11] Malvidin 3,5-diglucoside, specifically, has been shown to possess bioactivity in human endothelial cells, suggesting a potential role in cardiovascular health.[11] The distinct anthocyanin profiles of V. labrusca juices and extracts may offer unique therapeutic avenues compared to those from V. vinifera.

  • Food Industry: The stability and color of anthocyanins are affected by their structure. Diglucosides can exhibit different color stability at varying pH levels compared to their monoglucoside counterparts.[4] This is a crucial consideration for the use of grape extracts as natural food colorants.

Conclusion

The differential occurrence of Malvidin 3,5-diglucoside is a clear and genetically controlled distinction between Vitis labrusca and Vitis vinifera. While V. vinifera exclusively produces monoglucosidic anthocyanins, V. labrusca and its hybrids synthesize significant quantities of diglucosides due to the presence of a functional 5-O-glucosyltransferase enzyme. This fundamental biochemical difference provides a robust tool for chemotaxonomic classification and wine authentication. Furthermore, the unique anthocyanin profile of V. labrusca, rich in compounds like Malvidin 3,5-diglucoside, presents distinct opportunities for research into the bioactivity and functional properties of these natural pigments. Accurate analytical protocols, primarily based on HPLC, are essential for the precise quantification and characterization of these compounds, underpinning future advancements in food science, viticulture, and drug development.

References

A Comparative Analysis of Malvidin 3,5-diglucoside in Vitis labrusca and Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the occurrence, biosynthesis, and analytical methodologies related to Malvidin 3,5-diglucoside, a key anthocyanin, in two prominent grape species: Vitis labrusca and Vitis vinifera. The distinct differences in the anthocyanin profiles of these species, particularly the presence of diglucosides in V. labrusca, hold significant implications for viticulture, winemaking, and phytochemical research.

Introduction to Anthocyanins and Malvidin 3,5-diglucoside

Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many plants, including grapes.[1][2] Their chemical structure, based on the flavylium cation, dictates their color and stability.[1] In grapes, these pigments are primarily located in the berry skin and are crucial indicators of quality and ripeness.[2][3] The profile of anthocyanins is genetically determined and serves as a chemotaxonomic marker to differentiate grape varieties.

Vitis vinifera, the European wine grape, almost exclusively synthesizes anthocyanin 3-O-monoglucosides.[4][5] The most prevalent of these is Malvidin-3-O-glucoside.[1][6] In stark contrast, American grape species like Vitis labrusca and their hybrids produce both monoglucosides and 3,5-O-diglucosides.[4][5][7][8] Malvidin 3,5-diglucoside is a principal anthocyanin in V. labrusca varieties and is often used as a chemical marker to detect the presence of hybrid grapes in wine.[7][9]

Biosynthesis of Anthocyanins: The Key Divergence

Anthocyanins are synthesized through the flavonoid pathway.[2] The core pathway is shared between V. vinifera and V. labrusca, starting from phenylalanine and leading to the formation of anthocyanidins like cyanidin, peonidin, delphinidin, petunidin, and malvidin. These unstable aglycones are then stabilized by glycosylation, typically at the C-3 position, by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

The critical divergence occurs at the final glycosylation step. Vitis vinifera lacks the functional gene encoding for anthocyanin 5-O-glucosyltransferase, the enzyme required to add a second glucose molecule at the C-5 position. Consequently, its anthocyanin profile is limited to 3-O-monoglucosides. Vitis labrusca and other non-vinifera species possess this enzymatic capability, leading to the synthesis of 3,5-diglucosides.

Anthocyanin Biosynthesis Pathway Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H, F3'H, F3'5'H Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin (e.g., Malvidin) Leucoanthocyanidin->Anthocyanidin ANS/LDOX Monoglucoside Anthocyanin 3-O-glucoside (e.g., Malvidin-3-glucoside) Anthocyanidin->Monoglucoside UFGT Diglucoside Anthocyanin 3,5-diglucoside (e.g., Malvidin 3,5-diglucoside) Monoglucoside->Diglucoside 5-O-glucosyltransferase V_vinifera Vitis vinifera Pathway V_labrusca Vitis labrusca Pathway

Caption: General Anthocyanin Biosynthesis Pathway in Vitis Species.

Quantitative Occurrence of Malvidin 3,5-diglucoside

The concentration and composition of anthocyanins are influenced by genetic factors, environmental conditions like temperature and light, and viticultural practices.[10] However, the fundamental difference in the presence of Malvidin 3,5-diglucoside remains a clear genetic distinction between the two species.

Table 1: Comparative Occurrence of Malvidin Glucosides in V. labrusca and V. vinifera

SpeciesCultivar ExampleMalvidin-3-glucosideMalvidin 3,5-diglucosideReference
Vitis labrusca 'Isabella', 'Concord', HybridsPresentPresent and often abundant [5][8][11]
Vitis vinifera 'Cabernet Sauvignon', 'Merlot', 'Syrah'Dominant anthocyanin Absent or not detectable [6][7][9][12][13]

Note: Absolute concentrations vary widely based on cultivar, maturity, and analytical method. The key distinction is the consistent presence or absence of the diglucoside form.

Wines made from hybrid grape varieties containing V. labrusca genetics can show significant levels of Malvidin 3,5-diglucoside. For example, some wines from Regent and Rondo, which are PIWI (disease-resistant) varieties with American vine heritage, can contain up to 300 mg/L of this compound, far exceeding the 15 mg/L limit sometimes used as a quality wine threshold in certain regions.[7]

Experimental Protocols for Analysis

The standard method for identifying and quantifying anthocyanins in grapes is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[4][14]

A. Sample Preparation: Anthocyanin Extraction from Grape Skins

This protocol is a generalized representation based on common laboratory practices.[13][14][15][16]

  • Homogenization: Weigh approximately 1.0 g of grape skins (previously separated and frozen in liquid nitrogen).[15]

  • Extraction: Macerate the skins in 10 mL of an acidified methanol solution (e.g., methanol with 2% formic acid or 1% HCl) in an ultrasonic bath for 10-20 minutes.[14][15]

  • Agitation: Place the mixture on a shaker at room temperature for at least 1 hour in the dark to ensure exhaustive extraction.[16]

  • Centrifugation: Centrifuge the sample at approximately 3,500-8,000 x g for 10 minutes to pellet the solid material.[15][16]

  • Collection & Re-extraction: Collect the supernatant. Repeat the extraction process on the remaining pellet at least twice to ensure complete recovery of anthocyanins.

  • Concentration: Combine the supernatants and evaporate to dryness using a rotary evaporator at a low temperature (e.g., 35°C).[15]

  • Reconstitution: Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase or a compatible solvent.[15]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.[14][15]

B. HPLC-DAD Analytical Method

  • Instrumentation: A standard HPLC or UPLC system equipped with a C18 reversed-phase column and a DAD detector.[14]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: Water with an acid modifier (e.g., 5-10% formic acid or phosphoric acid).

  • Mobile Phase B: Acetonitrile or HPLC-grade methanol.

  • Gradient Elution: A typical gradient might run from ~5% B to 35% B over 30-40 minutes to separate the various anthocyanins.

  • Detection: Monitor at 520 nm, the characteristic absorbance maximum for anthocyanins in an acidic medium.[16]

  • Quantification: Use external standards of Malvidin-3-glucoside and Malvidin 3,5-diglucoside to create calibration curves for accurate quantification.[4]

Experimental Workflow Start Grape Sample Collection Skin_Separation Skin Separation & Freezing Start->Skin_Separation Extraction Homogenization & Solvent Extraction Skin_Separation->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Data_Analysis Peak Identification & Quantification HPLC->Data_Analysis

Caption: Workflow for Anthocyanin Analysis from Grape Skins.

Implications for Research, Drug Development, and Industry

  • Chemotaxonomic Marker: The presence of Malvidin 3,5-diglucoside is a reliable indicator of non-vinifera genetic material.[7] This is critical for wine authentication and ensuring compliance with regional wine laws that may prohibit the use of hybrid grapes in certain quality designations.[9]

  • Drug Development and Bioactivity: Anthocyanins are widely studied for their antioxidant and health-promoting properties.[2][11] Malvidin 3,5-diglucoside, specifically, has been shown to possess bioactivity in human endothelial cells, suggesting a potential role in cardiovascular health.[11] The distinct anthocyanin profiles of V. labrusca juices and extracts may offer unique therapeutic avenues compared to those from V. vinifera.

  • Food Industry: The stability and color of anthocyanins are affected by their structure. Diglucosides can exhibit different color stability at varying pH levels compared to their monoglucoside counterparts.[4] This is a crucial consideration for the use of grape extracts as natural food colorants.

Conclusion

The differential occurrence of Malvidin 3,5-diglucoside is a clear and genetically controlled distinction between Vitis labrusca and Vitis vinifera. While V. vinifera exclusively produces monoglucosidic anthocyanins, V. labrusca and its hybrids synthesize significant quantities of diglucosides due to the presence of a functional 5-O-glucosyltransferase enzyme. This fundamental biochemical difference provides a robust tool for chemotaxonomic classification and wine authentication. Furthermore, the unique anthocyanin profile of V. labrusca, rich in compounds like Malvidin 3,5-diglucoside, presents distinct opportunities for research into the bioactivity and functional properties of these natural pigments. Accurate analytical protocols, primarily based on HPLC, are essential for the precise quantification and characterization of these compounds, underpinning future advancements in food science, viticulture, and drug development.

References

Methodological & Application

HPLC-DAD method for quantifying Malvidin 3,5-diglucoside chloride in wine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Malvidin 3,5-diglucoside chloride in Wine using HPLC-DAD

Application Note

Introduction

This compound, also known as malvin, is a significant anthocyanin responsible for the color in many red wines.[1] It is particularly prominent in hybrid grape varieties and its concentration can influence the wine's color stability, organoleptic properties, and overall quality.[1][2] The analysis of individual anthocyanin profiles, including malvin, serves as a valuable tool for classifying wine varieties and ensuring authenticity.[1] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust, reliable, and widely used method for the separation and quantification of anthocyanins in wine.[3][4] This application note details a validated HPLC-DAD method for the routine analysis of this compound in wine samples.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other phenolic compounds in a wine matrix. The separation occurs on a C18 stationary phase with a gradient elution of acidified water and an organic solvent. Direct injection of a filtered wine sample is sufficient for analysis.[3][5] The Diode-Array Detector (DAD) monitors the absorbance at 520 nm, the characteristic maximum absorbance wavelength for anthocyanins in their stable flavylium (B80283) cation form, allowing for selective and accurate quantification.[1][4][6] Quantification is achieved by creating a calibration curve using an external standard of this compound.

Materials and Reagents

  • Standard: this compound (≥95% purity).[7]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.[1][8]

  • Acid: Formic acid (analytical grade).[1]

  • Filters: 0.45 µm syringe filters for sample preparation.[5]

Instrumentation

  • An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

Experimental Protocol

1. Preparation of Mobile Phases and Standards

  • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water.[9]

  • Mobile Phase B: Use 100% HPLC-grade methanol.[9]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in an acidified methanol solution (e.g., 0.5% v/v HCl in methanol) to prepare a stock solution of 100 mg/L.[1][8] Store at -20°C.[7]

  • Calibration Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards with concentrations ranging from 0.5 mg/L to 10 mg/L.[1]

2. Sample Preparation

  • For clear wine samples, no pre-treatment is necessary.[3]

  • Draw the wine sample into a syringe.

  • Filter the sample directly into an HPLC vial using a 0.45 µm syringe filter.[5]

  • Cap the vial and place it in the autosampler tray.

3. HPLC-DAD System Setup and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including a blank (mobile phase), the calibration standards (from lowest to highest concentration), and the wine samples.

  • Inject 5 µL of each standard and sample for analysis.[9]

Table 1: HPLC-DAD Chromatographic Conditions

Parameter Condition
Column Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A 5% Formic Acid in Water[9]
Mobile Phase B Methanol[9]
Gradient 10% B to 30% B (0-15 min), 30% B to 40% B (15-30 min), 40% B to 10% B (30-35 min), 10% B (35-40 min)
Flow Rate 1.0 mL/min[9]
Column Temperature 40°C[9]
Injection Volume 5 µL[9]

| Detection Wavelength | 520 nm (for quantification); DAD scan from 200-600 nm for spectral confirmation[9] |

4. Data Analysis and Quantification

  • Identify the peak for this compound in the sample chromatograms by comparing its retention time with that of the standard.

  • Integrate the peak area at 520 nm for all standards and samples.

  • Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the wine samples by interpolating their peak areas from the calibration curve.

Method Validation and Data Presentation

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results demonstrate that the method is suitable for its intended purpose.[9]

Table 2: Summary of Method Validation Quantitative Data

Parameter Result Reference
Linearity Range 0.5 - 10 mg/L [1]
Correlation Coefficient (R²) > 0.999 [1]
Limit of Detection (LOD) 0.06 mg/kg [9]
Limit of Quantification (LOQ) 0.20 mg/kg [9]
Precision (Intra-day RSD%) < 6.2% [9]
Precision (Inter-day RSD%) < 8.5% [9]

| Accuracy (Recovery %) | 91.6% - 119% |[9] |

RSD: Relative Standard Deviation

Visualizations

HPLC_Workflow Sample Wine Sample Filter 0.45 µm Filtration Sample->Filter Vial HPLC Vial Filter->Vial HPLC HPLC-DAD System (Injection, C18 Separation, DAD Detection @ 520 nm) Vial->HPLC Chromatogram Chromatogram HPLC->Chromatogram Processing Data Processing (Peak Integration, Calibration Curve) Chromatogram->Processing Result Quantitative Result (mg/L) Processing->Result

Caption: Experimental workflow for this compound quantification.

Validation_Parameters Method Validated HPLC-DAD Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Limits LOD & LOQ Method->Limits

Caption: Key parameters for HPLC-DAD method validation.

Conclusion

The HPLC-DAD method presented provides a simple, accurate, and precise protocol for the quantification of this compound in wine. The minimal sample preparation, involving direct injection after filtration, makes it highly suitable for routine quality control and authenticity verification in the wine industry, as well as for research applications.[3] The validation data confirms the method's reliability for generating robust and reproducible results.

References

HPLC-DAD method for quantifying Malvidin 3,5-diglucoside chloride in wine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Malvidin 3,5-diglucoside chloride in Wine using HPLC-DAD

Application Note

Introduction

This compound, also known as malvin, is a significant anthocyanin responsible for the color in many red wines.[1] It is particularly prominent in hybrid grape varieties and its concentration can influence the wine's color stability, organoleptic properties, and overall quality.[1][2] The analysis of individual anthocyanin profiles, including malvin, serves as a valuable tool for classifying wine varieties and ensuring authenticity.[1] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust, reliable, and widely used method for the separation and quantification of anthocyanins in wine.[3][4] This application note details a validated HPLC-DAD method for the routine analysis of this compound in wine samples.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other phenolic compounds in a wine matrix. The separation occurs on a C18 stationary phase with a gradient elution of acidified water and an organic solvent. Direct injection of a filtered wine sample is sufficient for analysis.[3][5] The Diode-Array Detector (DAD) monitors the absorbance at 520 nm, the characteristic maximum absorbance wavelength for anthocyanins in their stable flavylium cation form, allowing for selective and accurate quantification.[1][4][6] Quantification is achieved by creating a calibration curve using an external standard of this compound.

Materials and Reagents

  • Standard: this compound (≥95% purity).[7]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.[1][8]

  • Acid: Formic acid (analytical grade).[1]

  • Filters: 0.45 µm syringe filters for sample preparation.[5]

Instrumentation

  • An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

Experimental Protocol

1. Preparation of Mobile Phases and Standards

  • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water.[9]

  • Mobile Phase B: Use 100% HPLC-grade methanol.[9]

  • Standard Stock Solution: Accurately weigh and dissolve this compound in an acidified methanol solution (e.g., 0.5% v/v HCl in methanol) to prepare a stock solution of 100 mg/L.[1][8] Store at -20°C.[7]

  • Calibration Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards with concentrations ranging from 0.5 mg/L to 10 mg/L.[1]

2. Sample Preparation

  • For clear wine samples, no pre-treatment is necessary.[3]

  • Draw the wine sample into a syringe.

  • Filter the sample directly into an HPLC vial using a 0.45 µm syringe filter.[5]

  • Cap the vial and place it in the autosampler tray.

3. HPLC-DAD System Setup and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including a blank (mobile phase), the calibration standards (from lowest to highest concentration), and the wine samples.

  • Inject 5 µL of each standard and sample for analysis.[9]

Table 1: HPLC-DAD Chromatographic Conditions

Parameter Condition
Column Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase A 5% Formic Acid in Water[9]
Mobile Phase B Methanol[9]
Gradient 10% B to 30% B (0-15 min), 30% B to 40% B (15-30 min), 40% B to 10% B (30-35 min), 10% B (35-40 min)
Flow Rate 1.0 mL/min[9]
Column Temperature 40°C[9]
Injection Volume 5 µL[9]

| Detection Wavelength | 520 nm (for quantification); DAD scan from 200-600 nm for spectral confirmation[9] |

4. Data Analysis and Quantification

  • Identify the peak for this compound in the sample chromatograms by comparing its retention time with that of the standard.

  • Integrate the peak area at 520 nm for all standards and samples.

  • Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the wine samples by interpolating their peak areas from the calibration curve.

Method Validation and Data Presentation

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results demonstrate that the method is suitable for its intended purpose.[9]

Table 2: Summary of Method Validation Quantitative Data

Parameter Result Reference
Linearity Range 0.5 - 10 mg/L [1]
Correlation Coefficient (R²) > 0.999 [1]
Limit of Detection (LOD) 0.06 mg/kg [9]
Limit of Quantification (LOQ) 0.20 mg/kg [9]
Precision (Intra-day RSD%) < 6.2% [9]
Precision (Inter-day RSD%) < 8.5% [9]

| Accuracy (Recovery %) | 91.6% - 119% |[9] |

RSD: Relative Standard Deviation

Visualizations

HPLC_Workflow Sample Wine Sample Filter 0.45 µm Filtration Sample->Filter Vial HPLC Vial Filter->Vial HPLC HPLC-DAD System (Injection, C18 Separation, DAD Detection @ 520 nm) Vial->HPLC Chromatogram Chromatogram HPLC->Chromatogram Processing Data Processing (Peak Integration, Calibration Curve) Chromatogram->Processing Result Quantitative Result (mg/L) Processing->Result

Caption: Experimental workflow for this compound quantification.

Validation_Parameters Method Validated HPLC-DAD Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Limits LOD & LOQ Method->Limits

Caption: Key parameters for HPLC-DAD method validation.

Conclusion

The HPLC-DAD method presented provides a simple, accurate, and precise protocol for the quantification of this compound in wine. The minimal sample preparation, involving direct injection after filtration, makes it highly suitable for routine quality control and authenticity verification in the wine industry, as well as for research applications.[3] The validation data confirms the method's reliability for generating robust and reproducible results.

References

Protocol for the Extraction of Malvidin 3,5-diglucoside from Grape Skins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Malvidin 3,5-diglucoside from grape skins. The methodologies outlined are collated from established scientific literature and are intended for a research and development audience.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin found in the skins of various red grape varieties, contributing significantly to their color and possessing notable antioxidant properties. Its potential therapeutic applications have made its efficient extraction and purification a key focus for researchers in natural product chemistry and drug development. This protocol details a comprehensive workflow from sample preparation to the isolation of high-purity Malvidin 3,5-diglucoside.

Experimental Protocols

Materials and Reagents
  • Grape Skins: Fresh or frozen red grape skins (e.g., from Vitis vinifera varieties known to be rich in diglucosides).

  • Solvents:

  • Solid Phase Extraction (SPE) Sorbents: C18 silica (B1680970) gel or Polyclar AT.

  • Standards: Malvidin 3,5-diglucoside standard (for HPLC quantification).

  • Other: Liquid nitrogen, filter paper, rotary evaporator.

Sample Preparation
  • Source Material: Obtain fresh red grape skins. If not used immediately, freeze the skins at -20°C or, for long-term storage, at -80°C to prevent degradation of anthocyanins.

  • Homogenization: Freeze-dry the grape skins and then grind them into a fine powder using a grinder or a mortar and pestle with liquid nitrogen. This increases the surface area for efficient extraction.

Extraction of Anthocyanins

Several methods can be employed for the extraction of anthocyanins from grape skins. The choice of method may depend on the available equipment, desired yield, and time constraints.

This is a traditional and widely used method.

  • Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1-5% formic acid). Acidification helps to maintain the flavylium (B80283) cation form of anthocyanins, which is more stable and red-colored.[1][2][3]

  • Extraction:

    • Mix the powdered grape skins with the acidified methanol solution at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Macerate the mixture for 1.5 to 24 hours at room temperature in the dark, with occasional stirring or shaking.[1][4]

  • Filtration: Separate the extract from the solid residue by filtration through filter paper or centrifugation.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the anthocyanins.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Solvent Preparation: An acidified ethanol or methanol solution is typically used.

  • Extraction:

    • Suspend the powdered grape skins in the extraction solvent in a vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication for a period of 10 to 60 minutes.[1][5] Optimal conditions may vary, with parameters such as ultrasonic power (e.g., 400 W) and temperature (e.g., 50°C) influencing the yield.[6]

  • Post-Extraction: Follow the filtration and solvent evaporation steps as described for conventional extraction.

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Solvent Preparation: As with other methods, acidified polar solvents are effective.

  • Extraction:

    • Place the grape skin powder and solvent in a microwave-safe extraction vessel.

    • Apply microwave irradiation for a short duration, typically in cycles to prevent overheating. Optimal conditions have been reported at around 45°C for approximately 27.5 minutes.[5]

  • Post-Extraction: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification of Malvidin 3,5-diglucoside

The crude extract contains a mixture of various anthocyanins and other phenolic compounds. Purification is essential to isolate Malvidin 3,5-diglucoside.

Solid-Phase Extraction (SPE)
  • Column Preparation: Pack a glass column with a suitable sorbent such as C18 silica gel or Polyclar AT.[7][8]

  • Loading: Dissolve the concentrated crude extract in a small volume of acidified water (e.g., 0.1% HCl) and load it onto the prepared column.[8]

  • Washing: Wash the column with acidified water to remove sugars and other highly polar impurities.[8]

  • Elution: Elute the anthocyanins from the column using an acidified methanol solution.[8] The different anthocyanins can be separated by applying a gradient of methanol in water. Fractions should be collected and monitored by HPLC to identify those containing Malvidin 3,5-diglucoside.

High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative HPLC is the method of choice.

  • System: A preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector is required.

  • Mobile Phase: A typical mobile phase consists of a gradient of two solvents:

    • Solvent A: Acidified water (e.g., 10% formic acid in water).[4]

    • Solvent B: Acidified organic solvent (e.g., a mixture of formic acid, methanol, and water).[4]

  • Injection and Detection: Inject the partially purified extract onto the column. Monitor the elution at a wavelength of 520 nm, which is the characteristic absorption maximum for anthocyanins.[4]

  • Fraction Collection: Collect the peak corresponding to the retention time of the Malvidin 3,5-diglucoside standard.

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and potentially by mass spectrometry (MS).

Quantitative Data

The following table summarizes data from various studies on anthocyanin extraction from grape skins, providing a comparison of different methods and their efficiencies.

Extraction MethodSolvent SystemTemperature (°C)TimeAnalyteYieldReference
Maceration (Simulated)Model wine solution (pH 3.4)Room Temp.240 hTotal Anthocyanins (as Malvidin-3-O-glucoside equivalents)521.6 ± 40.9 mg/kg of berries ('Aglianico')[4]
Ultrasound-AssistedCholine chloride:glycerol (with 20 wt% water)Not specified60 minMalvidin-3-O-glucoside119.5 ± 0.5 mg/kg[5]
Ultrasound-AssistedEthanol44 °C20 minTotal Anthocyanins306.7 mg/L[9]
Ultrasound-Assisted EnzymaticPectinase (0.16%)50 °C28 minTotal Anthocyanins3.01 ± 0.04 mg/g[6]
Microwave-AssistedCholine chloride:oxalic acid (with 20 wt% water)45 °C27.5 minMalvidin-3-O-glucoside172 ± 7 mg/kg[5]
Pressurized Fluid ExtractionMethanol40-120 °C3 x 5 minTotal Anthocyanins46 to 244 mg/g[10]

Diagrams

Experimental Workflow

Extraction_Protocol Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product GrapeSkins Grape Skins FreezeDry Freeze-Drying GrapeSkins->FreezeDry Grinding Grinding to Powder FreezeDry->Grinding Extraction Solvent Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Anthocyanin Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (SPE) (e.g., C18 Column) CrudeExtract->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC PureCompound Pure Malvidin 3,5-diglucoside PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS) PureCompound->Analysis

Caption: Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction

References

Protocol for the Extraction of Malvidin 3,5-diglucoside from Grape Skins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Malvidin 3,5-diglucoside from grape skins. The methodologies outlined are collated from established scientific literature and are intended for a research and development audience.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin found in the skins of various red grape varieties, contributing significantly to their color and possessing notable antioxidant properties. Its potential therapeutic applications have made its efficient extraction and purification a key focus for researchers in natural product chemistry and drug development. This protocol details a comprehensive workflow from sample preparation to the isolation of high-purity Malvidin 3,5-diglucoside.

Experimental Protocols

Materials and Reagents
  • Grape Skins: Fresh or frozen red grape skins (e.g., from Vitis vinifera varieties known to be rich in diglucosides).

  • Solvents:

    • Methanol (HPLC grade)

    • Ethanol (95-100%)

    • Formic acid (88%) or Hydrochloric acid (HCl)

    • Acetonitrile (HPLC grade)

    • Distilled or deionized water

  • Solid Phase Extraction (SPE) Sorbents: C18 silica gel or Polyclar AT.

  • Standards: Malvidin 3,5-diglucoside standard (for HPLC quantification).

  • Other: Liquid nitrogen, filter paper, rotary evaporator.

Sample Preparation
  • Source Material: Obtain fresh red grape skins. If not used immediately, freeze the skins at -20°C or, for long-term storage, at -80°C to prevent degradation of anthocyanins.

  • Homogenization: Freeze-dry the grape skins and then grind them into a fine powder using a grinder or a mortar and pestle with liquid nitrogen. This increases the surface area for efficient extraction.

Extraction of Anthocyanins

Several methods can be employed for the extraction of anthocyanins from grape skins. The choice of method may depend on the available equipment, desired yield, and time constraints.

This is a traditional and widely used method.

  • Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1-5% formic acid). Acidification helps to maintain the flavylium cation form of anthocyanins, which is more stable and red-colored.[1][2][3]

  • Extraction:

    • Mix the powdered grape skins with the acidified methanol solution at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Macerate the mixture for 1.5 to 24 hours at room temperature in the dark, with occasional stirring or shaking.[1][4]

  • Filtration: Separate the extract from the solid residue by filtration through filter paper or centrifugation.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the anthocyanins.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Solvent Preparation: An acidified ethanol or methanol solution is typically used.

  • Extraction:

    • Suspend the powdered grape skins in the extraction solvent in a vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication for a period of 10 to 60 minutes.[1][5] Optimal conditions may vary, with parameters such as ultrasonic power (e.g., 400 W) and temperature (e.g., 50°C) influencing the yield.[6]

  • Post-Extraction: Follow the filtration and solvent evaporation steps as described for conventional extraction.

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Solvent Preparation: As with other methods, acidified polar solvents are effective.

  • Extraction:

    • Place the grape skin powder and solvent in a microwave-safe extraction vessel.

    • Apply microwave irradiation for a short duration, typically in cycles to prevent overheating. Optimal conditions have been reported at around 45°C for approximately 27.5 minutes.[5]

  • Post-Extraction: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification of Malvidin 3,5-diglucoside

The crude extract contains a mixture of various anthocyanins and other phenolic compounds. Purification is essential to isolate Malvidin 3,5-diglucoside.

Solid-Phase Extraction (SPE)
  • Column Preparation: Pack a glass column with a suitable sorbent such as C18 silica gel or Polyclar AT.[7][8]

  • Loading: Dissolve the concentrated crude extract in a small volume of acidified water (e.g., 0.1% HCl) and load it onto the prepared column.[8]

  • Washing: Wash the column with acidified water to remove sugars and other highly polar impurities.[8]

  • Elution: Elute the anthocyanins from the column using an acidified methanol solution.[8] The different anthocyanins can be separated by applying a gradient of methanol in water. Fractions should be collected and monitored by HPLC to identify those containing Malvidin 3,5-diglucoside.

High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative HPLC is the method of choice.

  • System: A preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector is required.

  • Mobile Phase: A typical mobile phase consists of a gradient of two solvents:

    • Solvent A: Acidified water (e.g., 10% formic acid in water).[4]

    • Solvent B: Acidified organic solvent (e.g., a mixture of formic acid, methanol, and water).[4]

  • Injection and Detection: Inject the partially purified extract onto the column. Monitor the elution at a wavelength of 520 nm, which is the characteristic absorption maximum for anthocyanins.[4]

  • Fraction Collection: Collect the peak corresponding to the retention time of the Malvidin 3,5-diglucoside standard.

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and potentially by mass spectrometry (MS).

Quantitative Data

The following table summarizes data from various studies on anthocyanin extraction from grape skins, providing a comparison of different methods and their efficiencies.

Extraction MethodSolvent SystemTemperature (°C)TimeAnalyteYieldReference
Maceration (Simulated)Model wine solution (pH 3.4)Room Temp.240 hTotal Anthocyanins (as Malvidin-3-O-glucoside equivalents)521.6 ± 40.9 mg/kg of berries ('Aglianico')[4]
Ultrasound-AssistedCholine chloride:glycerol (with 20 wt% water)Not specified60 minMalvidin-3-O-glucoside119.5 ± 0.5 mg/kg[5]
Ultrasound-AssistedEthanol44 °C20 minTotal Anthocyanins306.7 mg/L[9]
Ultrasound-Assisted EnzymaticPectinase (0.16%)50 °C28 minTotal Anthocyanins3.01 ± 0.04 mg/g[6]
Microwave-AssistedCholine chloride:oxalic acid (with 20 wt% water)45 °C27.5 minMalvidin-3-O-glucoside172 ± 7 mg/kg[5]
Pressurized Fluid ExtractionMethanol40-120 °C3 x 5 minTotal Anthocyanins46 to 244 mg/g[10]

Diagrams

Experimental Workflow

Extraction_Protocol Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product GrapeSkins Grape Skins FreezeDry Freeze-Drying GrapeSkins->FreezeDry Grinding Grinding to Powder FreezeDry->Grinding Extraction Solvent Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Anthocyanin Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (SPE) (e.g., C18 Column) CrudeExtract->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC PureCompound Pure Malvidin 3,5-diglucoside PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS) PureCompound->Analysis

Caption: Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction

References

Application Notes and Protocols for the Identification of Malvidin 3,5-diglucoside and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Malvidin (B83408) 3,5-diglucoside and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin responsible for the vibrant color of many fruits and vegetables. Beyond its role as a natural pigment, it is of significant interest to researchers for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of new therapeutic agents and functional foods. LC-MS/MS offers a highly sensitive and selective platform for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites in various biological matrices.

Data Presentation

Mass Spectrometric Data for Malvidin 3,5-diglucoside

The following table summarizes the key mass spectrometric parameters for the identification of Malvidin 3,5-diglucoside.

CompoundChemical FormulaPrecursor Ion [M+H]+ (m/z)Major Fragment Ions (m/z)Reference
Malvidin 3,5-diglucosideC₂₉H₃₅O₁₇⁺655.2493, 331, 315[1][2]

Table 1: Mass spectrometric data for Malvidin 3,5-diglucoside.

Fragmentation Pattern

The fragmentation of Malvidin 3,5-diglucoside in the MS/MS analysis typically involves the sequential loss of its two glucose moieties. The initial fragmentation event is the loss of a glucose molecule (-162 Da) from the 5-position, resulting in the formation of Malvidin 3-glucoside (m/z 493). Subsequent fragmentation leads to the loss of the second glucose molecule from the 3-position, yielding the malvidin aglycone (m/z 331).[1][3] Further fragmentation of the aglycone can also be observed.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of anthocyanins, which can be unstable.[4]

Protocol 1: Protein Precipitation for Plasma Samples [4]

This method is suitable for removing proteins from plasma samples, which can interfere with the analysis.

  • To 100 µL of plasma, add 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

  • Vortex the mixture thoroughly.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection into the LC-MS/MS system.

Protocol 2: Dilute-and-Shoot for Urine Samples [4]

This simple and rapid method is effective for preparing urine samples.

  • Mix 100 µL of urine with 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

  • Centrifuge the mixture at 12,000 x g for 15 minutes to remove any solid particles.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is designed for the extraction and purification of anthocyanins from plant materials.

  • Homogenize 0.1 g of finely ground plant sample in 5 mL of an extraction solvent consisting of methanol:water:formic acid:trifluoroacetic acid (70:27:2:1, v/v/v/v).[5]

  • Allow the mixture to leach for 24 hours at 4°C in the dark.[5]

  • Centrifuge the extract to pellet solid debris.

  • Pass the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions

The following are examples of LC conditions that have been successfully used for the separation of Malvidin 3,5-diglucoside and related compounds.

Method 1: General Anthocyanin Separation [4]

  • Column: Synergi RP-Max (250 x 4.6 mm, 4 µm)[4]

  • Mobile Phase A: Water with 1% formic acid[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.60 mL/min[4]

  • Gradient:

    • Start with 5% B

    • Increase to 21% B over 20 minutes

    • Increase to 40% B at 35 minutes[4]

Method 2: High-Resolution Separation [6]

  • Column: Poroshell 120 reversed-phase C18 (250 x 4.6 mm, 2.7 µm)[6]

  • Mobile Phase A: 1% (v/v) formic acid in water[6]

  • Mobile Phase B: 1% (v/v) formic acid and 30% (v/v) acetonitrile (B52724) in water[6]

  • Flow Rate: 0.4 mL/min[6]

  • Gradient:

    • 20% to 100% B over 70 minutes[6]

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode for the optimal detection of anthocyanins.

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3][6]

  • Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification.

  • Collision Energy: This will need to be optimized for the specific instrument and compound. A starting point is typically in the range of -30 to -70 V.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Plant Sample Extraction Extraction/Precipitation Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Identification Compound Identification MSMS_Fragmentation->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for LC-MS/MS analysis.

Fragmentation_Pathway Mv_3_5_diG Malvidin 3,5-diglucoside [M+H]+ = 655.2 Mv_3_G Malvidin 3-glucoside [M+H]+ = 493 Mv_3_5_diG->Mv_3_G -162 Da (Glucose) Mv_Aglycone Malvidin Aglycone [M+H]+ = 331 Mv_3_G->Mv_Aglycone -162 Da (Glucose)

Caption: Fragmentation of Malvidin 3,5-diglucoside.

Metabolite Identification

The identification of metabolites involves searching for predicted biotransformation products of Malvidin 3,5-diglucoside. Common metabolic reactions include deglycosylation, which has been discussed, as well as the formation of degradation products like syringic acid.[3] The analysis of LC-MS data in positive ion mode may reveal various ion masses corresponding to these metabolites.[3] For instance, the loss of glucose moieties (-162 amu) and water (-18 amu) are common fragmentation patterns observed.[3]

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified standard of Malvidin 3,5-diglucoside. The concentration range for the calibration curve will depend on the expected concentration of the analyte in the samples. A typical range might be from 0.5 to 10 mg/L.[7] The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined as part of the method validation.[7]

Conclusion

The protocols and data presented in these application notes provide a robust framework for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to the detailed protocols will ensure reliable and reproducible results.

References

Application Notes and Protocols for the Identification of Malvidin 3,5-diglucoside and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Malvidin 3,5-diglucoside and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin responsible for the vibrant color of many fruits and vegetables. Beyond its role as a natural pigment, it is of significant interest to researchers for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of new therapeutic agents and functional foods. LC-MS/MS offers a highly sensitive and selective platform for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites in various biological matrices.

Data Presentation

Mass Spectrometric Data for Malvidin 3,5-diglucoside

The following table summarizes the key mass spectrometric parameters for the identification of Malvidin 3,5-diglucoside.

CompoundChemical FormulaPrecursor Ion [M+H]+ (m/z)Major Fragment Ions (m/z)Reference
Malvidin 3,5-diglucosideC₂₉H₃₅O₁₇⁺655.2493, 331, 315[1][2]

Table 1: Mass spectrometric data for Malvidin 3,5-diglucoside.

Fragmentation Pattern

The fragmentation of Malvidin 3,5-diglucoside in the MS/MS analysis typically involves the sequential loss of its two glucose moieties. The initial fragmentation event is the loss of a glucose molecule (-162 Da) from the 5-position, resulting in the formation of Malvidin 3-glucoside (m/z 493). Subsequent fragmentation leads to the loss of the second glucose molecule from the 3-position, yielding the malvidin aglycone (m/z 331).[1][3] Further fragmentation of the aglycone can also be observed.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of anthocyanins, which can be unstable.[4]

Protocol 1: Protein Precipitation for Plasma Samples [4]

This method is suitable for removing proteins from plasma samples, which can interfere with the analysis.

  • To 100 µL of plasma, add 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

  • Vortex the mixture thoroughly.

  • Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection into the LC-MS/MS system.

Protocol 2: Dilute-and-Shoot for Urine Samples [4]

This simple and rapid method is effective for preparing urine samples.

  • Mix 100 µL of urine with 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

  • Centrifuge the mixture at 12,000 x g for 15 minutes to remove any solid particles.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is designed for the extraction and purification of anthocyanins from plant materials.

  • Homogenize 0.1 g of finely ground plant sample in 5 mL of an extraction solvent consisting of methanol:water:formic acid:trifluoroacetic acid (70:27:2:1, v/v/v/v).[5]

  • Allow the mixture to leach for 24 hours at 4°C in the dark.[5]

  • Centrifuge the extract to pellet solid debris.

  • Pass the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions

The following are examples of LC conditions that have been successfully used for the separation of Malvidin 3,5-diglucoside and related compounds.

Method 1: General Anthocyanin Separation [4]

  • Column: Synergi RP-Max (250 x 4.6 mm, 4 µm)[4]

  • Mobile Phase A: Water with 1% formic acid[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.60 mL/min[4]

  • Gradient:

    • Start with 5% B

    • Increase to 21% B over 20 minutes

    • Increase to 40% B at 35 minutes[4]

Method 2: High-Resolution Separation [6]

  • Column: Poroshell 120 reversed-phase C18 (250 x 4.6 mm, 2.7 µm)[6]

  • Mobile Phase A: 1% (v/v) formic acid in water[6]

  • Mobile Phase B: 1% (v/v) formic acid and 30% (v/v) acetonitrile in water[6]

  • Flow Rate: 0.4 mL/min[6]

  • Gradient:

    • 20% to 100% B over 70 minutes[6]

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode for the optimal detection of anthocyanins.

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3][6]

  • Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification.

  • Collision Energy: This will need to be optimized for the specific instrument and compound. A starting point is typically in the range of -30 to -70 V.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological or Plant Sample Extraction Extraction/Precipitation Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Identification Compound Identification MSMS_Fragmentation->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for LC-MS/MS analysis.

Fragmentation_Pathway Mv_3_5_diG Malvidin 3,5-diglucoside [M+H]+ = 655.2 Mv_3_G Malvidin 3-glucoside [M+H]+ = 493 Mv_3_5_diG->Mv_3_G -162 Da (Glucose) Mv_Aglycone Malvidin Aglycone [M+H]+ = 331 Mv_3_G->Mv_Aglycone -162 Da (Glucose)

Caption: Fragmentation of Malvidin 3,5-diglucoside.

Metabolite Identification

The identification of metabolites involves searching for predicted biotransformation products of Malvidin 3,5-diglucoside. Common metabolic reactions include deglycosylation, which has been discussed, as well as the formation of degradation products like syringic acid.[3] The analysis of LC-MS data in positive ion mode may reveal various ion masses corresponding to these metabolites.[3] For instance, the loss of glucose moieties (-162 amu) and water (-18 amu) are common fragmentation patterns observed.[3]

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified standard of Malvidin 3,5-diglucoside. The concentration range for the calibration curve will depend on the expected concentration of the analyte in the samples. A typical range might be from 0.5 to 10 mg/L.[7] The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined as part of the method validation.[7]

Conclusion

The protocols and data presented in these application notes provide a robust framework for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to the detailed protocols will ensure reliable and reproducible results.

References

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potential health benefits, which are largely attributed to their antioxidant properties.[1] The ability of these compounds to neutralize harmful reactive oxygen species (ROS) suggests their potential application in the prevention and treatment of various diseases associated with oxidative stress.

These application notes provide detailed protocols for four common in vitro assays used to evaluate the antioxidant capacity of Malvidin 3,5-diglucoside: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, ORAC (Oxygen Radical Absorbance Capacity) assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

Quantitative data on the antioxidant capacity of Malvidin 3,5-diglucoside is not extensively available in the public domain. However, data for the closely related compound, Malvidin-3-glucoside, can be used as a valuable reference point. The structural difference, the presence of an additional glucose molecule at the 5-position, may influence the antioxidant activity. Glycosylation can affect the steric hindrance and the ability of the molecule to donate a hydrogen atom or an electron.[2]

The following tables summarize the available quantitative data for Malvidin-3-glucoside and provide a template for presenting experimental results for Malvidin 3,5-diglucoside.

Table 1: Antioxidant Capacity of Malvidin-3-glucoside

AssayMetricResultReference Compound
DPPHTrolox Equivalents2.14 ± 0.07 mM Trolox/gTrolox
FRAPTrolox Equivalents3.77 ± 0.13 mM Trolox/gTrolox
ORACTrolox Equivalents4.52 ± 0.60 µmol TE/µmolTrolox

Data obtained from studies on Malvidin-3-glucoside and may not be directly representative of Malvidin 3,5-diglucoside.[1][3]

Table 2: Template for Reporting Antioxidant Capacity of Malvidin 3,5-diglucoside

AssayMetricResultReference Compound
DPPHIC50 (µM)Insert experimental dataTrolox/Ascorbic Acid
ABTSTEAC (Trolox Equivalents)Insert experimental dataTrolox
ORACµmol TE/µmolInsert experimental dataTrolox
FRAPFe(II) Equivalents (µM)Insert experimental dataFeSO₄

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Malvidin 3,5-diglucoside

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

    • Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations.

    • Prepare a series of dilutions of the Trolox or Ascorbic Acid standard in the same manner.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix in 96-well plate: 100 µL DPPH + 100 µL Sample/Standard DPPH_sol->Mix Sample_sol Malvidin 3,5-diglucoside (Serial Dilutions) Sample_sol->Mix Standard_sol Standard (Trolox) (Serial Dilutions) Standard_sol->Mix Incubate Incubate (30 min, Dark, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Malvidin 3,5-diglucoside

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution with methanol, and A_sample is the absorbance with the sample or standard.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a known concentration of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock ABTS•+ Stock Solution (ABTS + K2S2O4) ABTS_work ABTS•+ Working Solution (Diluted to Abs ~0.7) ABTS_stock->ABTS_work Mix Mix in 96-well plate: 190 µL ABTS•+ + 10 µL Sample/Standard ABTS_work->Mix Sample_sol Malvidin 3,5-diglucoside (Serial Dilutions) Sample_sol->Mix Standard_sol Standard (Trolox) (Serial Dilutions) Standard_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Calculate->TEAC

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Malvidin 3,5-diglucoside

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C.

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute the stock solution with the same buffer to a final working concentration of approximately 70 nM.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.

    • Trolox Standard: Prepare a stock solution of Trolox and a series of dilutions in 75 mM phosphate buffer.

    • Sample Solution: Prepare a stock solution of Malvidin 3,5-diglucoside and a series of dilutions in 75 mM phosphate buffer.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or phosphate buffer (as a blank) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.

    • Immediately start recording the fluorescence every minute for at least 60 minutes at 37°C.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined from the standard curve and expressed as Trolox equivalents.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix_pre Add Fluorescein and Sample/Standard to black 96-well plate Fluorescein->Mix_pre AAPH AAPH Solution (Fresh) Sample Malvidin 3,5-diglucoside (Dilutions) Sample->Mix_pre Standard Standard (Trolox) (Dilutions) Standard->Mix_pre Pre_incubate Pre-incubate (15 min, 37°C) Mix_pre->Pre_incubate Add_AAPH Add AAPH to initiate reaction Pre_incubate->Add_AAPH Measure Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm, 37°C) Add_AAPH->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC Standard_curve Generate Trolox Standard Curve AUC->Standard_curve ORAC_value Determine ORAC Value Standard_curve->ORAC_value FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent FRAP Reagent (Acetate buffer + TPTZ + FeCl3) Mix Mix in 96-well plate: 280 µL FRAP Reagent + 20 µL Sample/Standard FRAP_reagent->Mix Sample_sol Malvidin 3,5-diglucoside (Dilutions) Sample_sol->Mix Standard_sol Standard (FeSO4) (Dilutions) Standard_sol->Mix Incubate Incubate (10 min, 37°C) Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Standard_curve Generate FeSO4 Standard Curve Measure->Standard_curve FRAP_value Determine FRAP Value Standard_curve->FRAP_value DPPH_Principle cluster_DPPH DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• ABTS_Principle cluster_ABTS ABTS Radical Cation Decolorization ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant ORAC_Principle cluster_ORAC Oxygen Radical Absorbance Capacity AAPH AAPH Peroxyl_radical Peroxyl Radical (ROO•) AAPH->Peroxyl_radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_radical->Oxidized_Fluorescein attacks Antioxidant_radical Antioxidant• Peroxyl_radical->Antioxidant_radical + Antioxidant-H Fluorescein Fluorescein (Fluorescent) Antioxidant Antioxidant-H FRAP_Principle cluster_FRAP Ferric Reducing Antioxidant Power Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant

References

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potential health benefits, which are largely attributed to their antioxidant properties.[1] The ability of these compounds to neutralize harmful reactive oxygen species (ROS) suggests their potential application in the prevention and treatment of various diseases associated with oxidative stress.

These application notes provide detailed protocols for four common in vitro assays used to evaluate the antioxidant capacity of Malvidin 3,5-diglucoside: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, ORAC (Oxygen Radical Absorbance Capacity) assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

Quantitative data on the antioxidant capacity of Malvidin 3,5-diglucoside is not extensively available in the public domain. However, data for the closely related compound, Malvidin-3-glucoside, can be used as a valuable reference point. The structural difference, the presence of an additional glucose molecule at the 5-position, may influence the antioxidant activity. Glycosylation can affect the steric hindrance and the ability of the molecule to donate a hydrogen atom or an electron.[2]

The following tables summarize the available quantitative data for Malvidin-3-glucoside and provide a template for presenting experimental results for Malvidin 3,5-diglucoside.

Table 1: Antioxidant Capacity of Malvidin-3-glucoside

AssayMetricResultReference Compound
DPPHTrolox Equivalents2.14 ± 0.07 mM Trolox/gTrolox
FRAPTrolox Equivalents3.77 ± 0.13 mM Trolox/gTrolox
ORACTrolox Equivalents4.52 ± 0.60 µmol TE/µmolTrolox

Data obtained from studies on Malvidin-3-glucoside and may not be directly representative of Malvidin 3,5-diglucoside.[1][3]

Table 2: Template for Reporting Antioxidant Capacity of Malvidin 3,5-diglucoside

AssayMetricResultReference Compound
DPPHIC50 (µM)Insert experimental dataTrolox/Ascorbic Acid
ABTSTEAC (Trolox Equivalents)Insert experimental dataTrolox
ORACµmol TE/µmolInsert experimental dataTrolox
FRAPFe(II) Equivalents (µM)Insert experimental dataFeSO₄

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Malvidin 3,5-diglucoside

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

    • Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations.

    • Prepare a series of dilutions of the Trolox or Ascorbic Acid standard in the same manner.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix in 96-well plate: 100 µL DPPH + 100 µL Sample/Standard DPPH_sol->Mix Sample_sol Malvidin 3,5-diglucoside (Serial Dilutions) Sample_sol->Mix Standard_sol Standard (Trolox) (Serial Dilutions) Standard_sol->Mix Incubate Incubate (30 min, Dark, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Malvidin 3,5-diglucoside

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

    • Prepare a series of dilutions of the sample stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated using the formula:

      where A_control is the absorbance of the ABTS•+ solution with methanol, and A_sample is the absorbance with the sample or standard.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a known concentration of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock ABTS•+ Stock Solution (ABTS + K2S2O4) ABTS_work ABTS•+ Working Solution (Diluted to Abs ~0.7) ABTS_stock->ABTS_work Mix Mix in 96-well plate: 190 µL ABTS•+ + 10 µL Sample/Standard ABTS_work->Mix Sample_sol Malvidin 3,5-diglucoside (Serial Dilutions) Sample_sol->Mix Standard_sol Standard (Trolox) (Serial Dilutions) Standard_sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Calculate->TEAC

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Malvidin 3,5-diglucoside

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C.

Procedure:

  • Preparation of Reagents:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute the stock solution with the same buffer to a final working concentration of approximately 70 nM.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.

    • Trolox Standard: Prepare a stock solution of Trolox and a series of dilutions in 75 mM phosphate buffer.

    • Sample Solution: Prepare a stock solution of Malvidin 3,5-diglucoside and a series of dilutions in 75 mM phosphate buffer.

  • Assay Protocol:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or phosphate buffer (as a blank) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.

    • Immediately start recording the fluorescence every minute for at least 60 minutes at 37°C.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined from the standard curve and expressed as Trolox equivalents.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix_pre Add Fluorescein and Sample/Standard to black 96-well plate Fluorescein->Mix_pre AAPH AAPH Solution (Fresh) Sample Malvidin 3,5-diglucoside (Dilutions) Sample->Mix_pre Standard Standard (Trolox) (Dilutions) Standard->Mix_pre Pre_incubate Pre-incubate (15 min, 37°C) Mix_pre->Pre_incubate Add_AAPH Add AAPH to initiate reaction Pre_incubate->Add_AAPH Measure Kinetic Fluorescence Reading (Ex: 485 nm, Em: 520 nm, 37°C) Add_AAPH->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC Standard_curve Generate Trolox Standard Curve AUC->Standard_curve ORAC_value Determine ORAC Value Standard_curve->ORAC_value FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent FRAP Reagent (Acetate buffer + TPTZ + FeCl3) Mix Mix in 96-well plate: 280 µL FRAP Reagent + 20 µL Sample/Standard FRAP_reagent->Mix Sample_sol Malvidin 3,5-diglucoside (Dilutions) Sample_sol->Mix Standard_sol Standard (FeSO4) (Dilutions) Standard_sol->Mix Incubate Incubate (10 min, 37°C) Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Standard_curve Generate FeSO4 Standard Curve Measure->Standard_curve FRAP_value Determine FRAP Value Standard_curve->FRAP_value DPPH_Principle cluster_DPPH DPPH Radical Scavenging DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• ABTS_Principle cluster_ABTS ABTS Radical Cation Decolorization ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant ORAC_Principle cluster_ORAC Oxygen Radical Absorbance Capacity AAPH AAPH Peroxyl_radical Peroxyl Radical (ROO•) AAPH->Peroxyl_radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_radical->Oxidized_Fluorescein attacks Antioxidant_radical Antioxidant• Peroxyl_radical->Antioxidant_radical + Antioxidant-H Fluorescein Fluorescein (Fluorescent) Antioxidant Antioxidant-H FRAP_Principle cluster_FRAP Ferric Reducing Antioxidant Power Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant

References

Application Notes and Protocols for Malvidin 3,5-diglucoside in Food Coloring and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside, a prominent anthocyanin, offers a vibrant violet hue and significant bioactive properties, making it a promising natural alternative to synthetic food colorants and preservatives. Found abundantly in the flowers and skin of various plants, this water-soluble pigment exhibits desirable stability under specific conditions and demonstrates notable antioxidant and antimicrobial activities. These attributes position Malvidin 3,5-diglucoside as a valuable ingredient for developing clean-label food and beverage products with enhanced visual appeal and extended shelf-life.

This document provides detailed application notes and experimental protocols for utilizing Malvidin 3,5-diglucoside in food coloring and preservation, tailored for research and development professionals.

Application Notes

Food Coloring Applications

Malvidin 3,5-diglucoside imparts a stable and appealing violet-to-red color in food and beverage systems, particularly in acidic environments. Its color expression and stability are influenced by pH, temperature, light exposure, and interactions with other food components.

Key Characteristics as a Food Colorant:

  • Vibrant Color Profile: Provides a range of colors from red to purple and blue, depending on the pH of the food matrix.

  • pH Sensitivity: The color of Malvidin 3,5-diglucoside is highly dependent on pH. It is most stable and vibrant in acidic conditions (pH < 4), appearing red to violet. As the pH increases towards neutrality, the color can shift to a less stable bluish-purple, and eventually colorless or yellowish degradation products may form.

  • Thermal Stability: While susceptible to degradation at high temperatures, Malvidin 3,5-diglucoside has been shown to be more stable than its monoglucoside counterpart, Malvidin-3-glucoside, under certain thermal processing conditions like microwave heating.

  • Light Stability: Exposure to light can accelerate the degradation of Malvidin 3,5-diglucoside. Therefore, opaque or UV-protective packaging is recommended for products colored with this anthocyanin.

Food Preservation Applications

Beyond its coloring properties, Malvidin 3,5-diglucoside contributes to food preservation through its antioxidant and antimicrobial activities.

Antioxidant Properties:

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals, which can help to prevent oxidative degradation of food components, thereby extending shelf-life and maintaining nutritional quality. Its antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

Antimicrobial Properties:

Studies have demonstrated the antimicrobial efficacy of Malvidin 3,5-diglucoside against a range of microorganisms, including pathogenic and spoilage bacteria. This makes it a potential natural preservative to inhibit microbial growth in food products.

Quantitative Data Summary

Table 1: Stability of Malvidin 3,5-diglucoside under Microwave Treatment

ParameterConditionObservationReference
Degradation Kinetics Microwave Treatment (300-700 W)Follows first-order kinetics (R² > 0.94)
Effect of Microwave Power Increasing power from 300 W to 700 WAccelerated degradation
Effect of Temperature 70°C vs. 100°C (microwave)Degradation rate increases with temperature
Effect of pH pH 1.5 vs. 3.5 vs. 4.5Degradation is faster at higher pH values
Comparison with Malvidin-3-glucoside Microwave TreatmentMalvidin 3,5-diglucoside is more stable

Table 2: Antimicrobial Activity of Malvidin 3,5-diglucoside

MicroorganismAssayResult (MIC)Reference
Streptococcus mutansBroth microdilution0.16 - 0.22 mg/mL
Streptococcus salivariusBroth microdilution0.16 - 0.22 mg/mL
Streptococcus sobrinusBroth microdilution0.16 - 0.22 mg/mL
Streptococcus sanguisBroth microdilution0.16 - 0.22 mg/mL

Experimental Protocols

Protocol 1: Evaluation of Malvidin 3,5-diglucoside as a Food Colorant in a Beverage Model

This protocol outlines the methodology to assess the color stability of Malvidin 3,5-diglucoside in a model acidic beverage system under various storage conditions.

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside (pure standard or extract)

  • Citrate (B86180) buffer (pH 3.0)

  • Spectrophotometer or Colorimeter

  • Incubators/water baths set at different temperatures (e.g., 25°C, 40°C, 60°C)

  • Light chamber with controlled light intensity

  • Amber and clear glass vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Malvidin 3,5-diglucoside (e.g., 1 mg/mL) in citrate buffer (pH 3.0).

  • Preparation of Test Samples: Dilute the stock solution with the citrate buffer to a final concentration that gives a measurable absorbance in the visible range (e.g., 520 nm).

  • Experimental Setup:

    • Temperature Stability: Aliquot the test samples into amber glass vials and store them in incubators at different temperatures (25°C, 40°C, 60°C) in the dark.

    • Light Stability: Aliquot the test samples into clear and amber glass vials and expose them to a controlled light source at a constant temperature (e.g., 25°C).

  • Data Collection:

    • At regular time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot from each sample.

    • Measure the absorbance at the wavelength of maximum absorption (λmax, around 520 nm) using a spectrophotometer.

    • Alternatively, measure the color coordinates (L, a, b*) using a colorimeter.

  • Data Analysis:

    • Calculate the degradation of Malvidin 3,5-diglucoside over time using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Determine the degradation kinetics by plotting the natural logarithm of the concentration (or absorbance) versus time. If a linear relationship is observed, the degradation follows first-order kinetics. The rate constant (k) can be calculated from the slope of the line.

    • Calculate the half-life (t₁/₂) of the pigment under each condition using the formula: t₁/₂ = 0.693 / k

    • For colorimetric data, calculate the total color difference (ΔE*) to quantify the change in color over time.

Food_Colorant_Evaluation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (Malvidin 3,5-diglucoside) Samples Prepare Test Samples (in beverage model) Stock->Samples Temp Temperature Stability (25°C, 40°C, 60°C) Samples->Temp Light Light Stability (Light vs. Dark) Samples->Light Spectro Spectrophotometry (Absorbance at λmax) Temp->Spectro Color Colorimetry (L, a, b*) Temp->Color Light->Spectro Light->Color Kinetics Degradation Kinetics (k, t₁/₂) Spectro->Kinetics ColorChange Color Change (ΔE*) Color->ColorChange

Caption: Workflow for evaluating the stability of Malvidin 3,5-diglucoside as a food colorant.

Protocol 2: Assessment of the Antioxidant Capacity of Malvidin 3,5-diglucoside in a Food Matrix

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of Malvidin 3,5-diglucoside incorporated into a food matrix (e.g., a fruit juice).

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside

  • Food matrix (e.g., apple juice)

  • DPPH solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Sample Preparation:

    • Incorporate Malvidin 3,5-diglucoside into the food matrix at different concentrations (e.g., 50, 100, 200 µg/mL).

    • A control sample of the food matrix without added Malvidin 3,5-diglucoside should also be prepared.

  • Extraction (if necessary for solid/semi-solid matrices):

    • Homogenize the sample with methanol.

    • Centrifuge and collect the supernatant for analysis.

  • DPPH Assay:

    • In a test tube, mix a specific volume of the sample (or extract) with the DPPH solution.

    • Prepare a blank by mixing the same volume of the sample with methanol instead of the DPPH solution.

    • Prepare a control by mixing methanol with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the scavenging activity against the concentration of Malvidin 3,5-diglucoside to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_measure Measurement cluster_calc Calculation Incorp Incorporate Malvidin 3,5-diglucoside into food matrix Extract Extract with Methanol (if necessary) Incorp->Extract Mix Mix Sample with DPPH Solution Extract->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Abs Measure Absorbance at 517 nm Incubate->Abs Scavenging Calculate % Scavenging Activity Abs->Scavenging IC50 Determine IC₅₀ Value Scavenging->IC50

Caption: Workflow for assessing the antioxidant capacity of Malvidin 3,5-diglucoside.

Protocol 3: Determination of the Antimicrobial Efficacy of Malvidin 3,5-diglucoside in a Food System

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Malvidin 3,5-diglucoside against common foodborne pathogens or spoilage microorganisms.

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside

  • Bacterial strains (e.g., Escherichia coli, Listeria monocytogenes, Saccharomyces cerevisiae)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Yeast Peptone Dextrose Broth)

  • 96-well microplates

  • Microplate reader

  • Incubator

2. Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism in the appropriate broth overnight at its optimal growth temperature.

    • Dilute the culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in a suitable solvent (e.g., sterile distilled water or a small amount of ethanol, ensuring the final solvent concentration is not inhibitory).

    • Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well microplate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the different concentrations of Malvidin 3,5-diglucoside.

    • Include a positive control (broth with inoculum, no Malvidin 3,5-diglucoside) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the test microorganism for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Malvidin 3,5-diglucoside at which there is no visible growth of the microorganism (i.e., the well remains clear).

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results cluster_conclusion Conclusion Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microplate Wells Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Malvidin 3,5-diglucoside Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Visual Observation of Growth Incubate->Observe Measure Measure Optical Density (OD₆₀₀) Incubate->Measure MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC Measure->MIC

Caption: Workflow for determining the antimicrobial efficacy of Malvidin 3,5-diglucoside.

Signaling Pathway and Logical Relationship Diagrams

Antioxidant_Mechanism Mv Malvidin 3,5-diglucoside Mv_rad Malvidin 3,5-diglucoside Radical (Resonance Stabilized) Mv->Mv_rad Donates H⁺/e⁻ ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, OH⁻) Stable Stable, Non-reactive Species ROS->Stable Accepts H⁺/e⁻

Caption: Simplified antioxidant mechanism of Malvidin 3,5-diglucoside.

Application Notes and Protocols for Malvidin 3,5-diglucoside in Food Coloring and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside, a prominent anthocyanin, offers a vibrant violet hue and significant bioactive properties, making it a promising natural alternative to synthetic food colorants and preservatives. Found abundantly in the flowers and skin of various plants, this water-soluble pigment exhibits desirable stability under specific conditions and demonstrates notable antioxidant and antimicrobial activities. These attributes position Malvidin 3,5-diglucoside as a valuable ingredient for developing clean-label food and beverage products with enhanced visual appeal and extended shelf-life.

This document provides detailed application notes and experimental protocols for utilizing Malvidin 3,5-diglucoside in food coloring and preservation, tailored for research and development professionals.

Application Notes

Food Coloring Applications

Malvidin 3,5-diglucoside imparts a stable and appealing violet-to-red color in food and beverage systems, particularly in acidic environments. Its color expression and stability are influenced by pH, temperature, light exposure, and interactions with other food components.

Key Characteristics as a Food Colorant:

  • Vibrant Color Profile: Provides a range of colors from red to purple and blue, depending on the pH of the food matrix.

  • pH Sensitivity: The color of Malvidin 3,5-diglucoside is highly dependent on pH. It is most stable and vibrant in acidic conditions (pH < 4), appearing red to violet. As the pH increases towards neutrality, the color can shift to a less stable bluish-purple, and eventually colorless or yellowish degradation products may form.

  • Thermal Stability: While susceptible to degradation at high temperatures, Malvidin 3,5-diglucoside has been shown to be more stable than its monoglucoside counterpart, Malvidin-3-glucoside, under certain thermal processing conditions like microwave heating.

  • Light Stability: Exposure to light can accelerate the degradation of Malvidin 3,5-diglucoside. Therefore, opaque or UV-protective packaging is recommended for products colored with this anthocyanin.

Food Preservation Applications

Beyond its coloring properties, Malvidin 3,5-diglucoside contributes to food preservation through its antioxidant and antimicrobial activities.

Antioxidant Properties:

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals, which can help to prevent oxidative degradation of food components, thereby extending shelf-life and maintaining nutritional quality. Its antioxidant activity is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species.

Antimicrobial Properties:

Studies have demonstrated the antimicrobial efficacy of Malvidin 3,5-diglucoside against a range of microorganisms, including pathogenic and spoilage bacteria. This makes it a potential natural preservative to inhibit microbial growth in food products.

Quantitative Data Summary

Table 1: Stability of Malvidin 3,5-diglucoside under Microwave Treatment

ParameterConditionObservationReference
Degradation Kinetics Microwave Treatment (300-700 W)Follows first-order kinetics (R² > 0.94)
Effect of Microwave Power Increasing power from 300 W to 700 WAccelerated degradation
Effect of Temperature 70°C vs. 100°C (microwave)Degradation rate increases with temperature
Effect of pH pH 1.5 vs. 3.5 vs. 4.5Degradation is faster at higher pH values
Comparison with Malvidin-3-glucoside Microwave TreatmentMalvidin 3,5-diglucoside is more stable

Table 2: Antimicrobial Activity of Malvidin 3,5-diglucoside

MicroorganismAssayResult (MIC)Reference
Streptococcus mutansBroth microdilution0.16 - 0.22 mg/mL
Streptococcus salivariusBroth microdilution0.16 - 0.22 mg/mL
Streptococcus sobrinusBroth microdilution0.16 - 0.22 mg/mL
Streptococcus sanguisBroth microdilution0.16 - 0.22 mg/mL

Experimental Protocols

Protocol 1: Evaluation of Malvidin 3,5-diglucoside as a Food Colorant in a Beverage Model

This protocol outlines the methodology to assess the color stability of Malvidin 3,5-diglucoside in a model acidic beverage system under various storage conditions.

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside (pure standard or extract)

  • Citrate buffer (pH 3.0)

  • Spectrophotometer or Colorimeter

  • Incubators/water baths set at different temperatures (e.g., 25°C, 40°C, 60°C)

  • Light chamber with controlled light intensity

  • Amber and clear glass vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Malvidin 3,5-diglucoside (e.g., 1 mg/mL) in citrate buffer (pH 3.0).

  • Preparation of Test Samples: Dilute the stock solution with the citrate buffer to a final concentration that gives a measurable absorbance in the visible range (e.g., 520 nm).

  • Experimental Setup:

    • Temperature Stability: Aliquot the test samples into amber glass vials and store them in incubators at different temperatures (25°C, 40°C, 60°C) in the dark.

    • Light Stability: Aliquot the test samples into clear and amber glass vials and expose them to a controlled light source at a constant temperature (e.g., 25°C).

  • Data Collection:

    • At regular time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot from each sample.

    • Measure the absorbance at the wavelength of maximum absorption (λmax, around 520 nm) using a spectrophotometer.

    • Alternatively, measure the color coordinates (L, a, b*) using a colorimeter.

  • Data Analysis:

    • Calculate the degradation of Malvidin 3,5-diglucoside over time using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Determine the degradation kinetics by plotting the natural logarithm of the concentration (or absorbance) versus time. If a linear relationship is observed, the degradation follows first-order kinetics. The rate constant (k) can be calculated from the slope of the line.

    • Calculate the half-life (t₁/₂) of the pigment under each condition using the formula: t₁/₂ = 0.693 / k

    • For colorimetric data, calculate the total color difference (ΔE*) to quantify the change in color over time.

Food_Colorant_Evaluation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (Malvidin 3,5-diglucoside) Samples Prepare Test Samples (in beverage model) Stock->Samples Temp Temperature Stability (25°C, 40°C, 60°C) Samples->Temp Light Light Stability (Light vs. Dark) Samples->Light Spectro Spectrophotometry (Absorbance at λmax) Temp->Spectro Color Colorimetry (L, a, b*) Temp->Color Light->Spectro Light->Color Kinetics Degradation Kinetics (k, t₁/₂) Spectro->Kinetics ColorChange Color Change (ΔE*) Color->ColorChange

Caption: Workflow for evaluating the stability of Malvidin 3,5-diglucoside as a food colorant.

Protocol 2: Assessment of the Antioxidant Capacity of Malvidin 3,5-diglucoside in a Food Matrix

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of Malvidin 3,5-diglucoside incorporated into a food matrix (e.g., a fruit juice).

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside

  • Food matrix (e.g., apple juice)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Spectrophotometer

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Sample Preparation:

    • Incorporate Malvidin 3,5-diglucoside into the food matrix at different concentrations (e.g., 50, 100, 200 µg/mL).

    • A control sample of the food matrix without added Malvidin 3,5-diglucoside should also be prepared.

  • Extraction (if necessary for solid/semi-solid matrices):

    • Homogenize the sample with methanol.

    • Centrifuge and collect the supernatant for analysis.

  • DPPH Assay:

    • In a test tube, mix a specific volume of the sample (or extract) with the DPPH solution.

    • Prepare a blank by mixing the same volume of the sample with methanol instead of the DPPH solution.

    • Prepare a control by mixing methanol with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the scavenging activity against the concentration of Malvidin 3,5-diglucoside to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_measure Measurement cluster_calc Calculation Incorp Incorporate Malvidin 3,5-diglucoside into food matrix Extract Extract with Methanol (if necessary) Incorp->Extract Mix Mix Sample with DPPH Solution Extract->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Abs Measure Absorbance at 517 nm Incubate->Abs Scavenging Calculate % Scavenging Activity Abs->Scavenging IC50 Determine IC₅₀ Value Scavenging->IC50

Caption: Workflow for assessing the antioxidant capacity of Malvidin 3,5-diglucoside.

Protocol 3: Determination of the Antimicrobial Efficacy of Malvidin 3,5-diglucoside in a Food System

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Malvidin 3,5-diglucoside against common foodborne pathogens or spoilage microorganisms.

1. Materials and Equipment:

  • Malvidin 3,5-diglucoside

  • Bacterial strains (e.g., Escherichia coli, Listeria monocytogenes, Saccharomyces cerevisiae)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Yeast Peptone Dextrose Broth)

  • 96-well microplates

  • Microplate reader

  • Incubator

2. Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism in the appropriate broth overnight at its optimal growth temperature.

    • Dilute the culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in a suitable solvent (e.g., sterile distilled water or a small amount of ethanol, ensuring the final solvent concentration is not inhibitory).

    • Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well microplate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the different concentrations of Malvidin 3,5-diglucoside.

    • Include a positive control (broth with inoculum, no Malvidin 3,5-diglucoside) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the test microorganism for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Malvidin 3,5-diglucoside at which there is no visible growth of the microorganism (i.e., the well remains clear).

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results cluster_conclusion Conclusion Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microplate Wells Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Malvidin 3,5-diglucoside Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Visual Observation of Growth Incubate->Observe Measure Measure Optical Density (OD₆₀₀) Incubate->Measure MIC Determine Minimum Inhibitory Concentration (MIC) Observe->MIC Measure->MIC

Caption: Workflow for determining the antimicrobial efficacy of Malvidin 3,5-diglucoside.

Signaling Pathway and Logical Relationship Diagrams

Antioxidant_Mechanism Mv Malvidin 3,5-diglucoside Mv_rad Malvidin 3,5-diglucoside Radical (Resonance Stabilized) Mv->Mv_rad Donates H⁺/e⁻ ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, OH⁻) Stable Stable, Non-reactive Species ROS->Stable Accepts H⁺/e⁻

Caption: Simplified antioxidant mechanism of Malvidin 3,5-diglucoside.

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of Malvidin 3,5-diglucoside Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin responsible for the red and purple coloration of many plants, including grapes and berries.[1][2] Accurate quantification and biological activity assessment of this compound necessitate its effective isolation from complex sample matrices. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of anthocyanins from various samples, offering a rapid, cost-effective, and automatable method for removing interfering substances such as sugars, organic acids, and other phenolic compounds.[1][3][4] This application note provides a detailed protocol for the solid-phase extraction of Malvidin 3,5-diglucoside, enabling researchers to obtain high-purity samples for downstream applications. The method described is particularly relevant for samples derived from grape extracts and wine.[1][2][5]

Principle of Solid-Phase Extraction

Solid-phase extraction operates on the principle of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase (the sorbent).[4][6] For anthocyanin purification, reversed-phase sorbents like C18 or polymeric phases are commonly employed.[1][2][7] The general workflow involves four key steps:

  • Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte.

  • Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained.

  • Washing: Interfering compounds with low affinity for the sorbent are washed away using a solvent that does not elute the analyte.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified compound.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step protocol for the SPE cleanup of Malvidin 3,5-diglucoside.

Materials and Reagents

  • SPE Cartridges: C18-based cartridges or vinylbenzene-based cartridges have shown good retention for glucosylated anthocyanidins.[1][2] A mixed-mode cation-exchange/reversed-phase combination SPE (MCX) can also be used for higher purity.[3]

  • Methanol (B129727) (HPLC grade)[1][2]

  • Water (deionized or Milli-Q)[1][2]

  • Acidified Methanol (e.g., Methanol with 0.1% HCl or adjusted to pH 2 with formic acid)[1][2]

  • Sample: Grape extract, wine, or other solution containing Malvidin 3,5-diglucoside. The ethanol (B145695) concentration in the sample should ideally be below 15%.[1]

  • SPE Vacuum Manifold

  • Collection Vials

Optimized SPE Protocol for Malvidin 3,5-diglucoside Cleanup

This protocol is adapted from methods optimized for the extraction of anthocyanins from grape extracts.[1][2]

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge.

    • Follow with 10 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load up to 100 mL of the sample extract onto the cartridge. A flow rate of approximately 25 mL/min can be used to reduce processing time.[1]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Elution:

    • Elute the retained anthocyanins, including Malvidin 3,5-diglucoside, with 1.5 mL of acidified methanol (pH 2).[1][2] Collecting the eluate in two separate 0.75 mL fractions may be beneficial.

Alternative Protocol using Mixed-Mode Cation-Exchange/Reversed-Phase (MCX) SPE

For achieving higher purity, a mixed-mode SPE approach can be employed.[3] This method is particularly effective at removing non-anthocyanin phenolics.

  • Cartridge Conditioning:

    • Condition the MCX cartridge with methanol followed by water.

  • Sample Loading:

    • Load the acidified sample extract onto the cartridge.

  • Washing:

    • Wash with an aqueous buffer to remove neutral and acidic impurities.

  • Elution:

    • Elute the anthocyanins with an acidified organic solvent (e.g., methanol with formic acid).

Data Presentation

The following tables summarize representative quantitative data for the recovery of anthocyanins using SPE.

Table 1: Relative Anthocyanin Concentrations at Different SPE Steps [1]

AnthocyaninSample Loading (%)Washing Step (%)Elution Step (%)
Delphinidin-3-O-glucoside0.20.199.7
Cyanidin-3-O-glucoside0.30.299.5
Petunidin-3-O-glucoside0.10.199.8
Peonidin-3-O-glucoside0.10.199.8
Malvidin-3-O-glucoside0.10.199.8

Data adapted from a study on anthocyanin extraction from red grape extracts using vinylbenzene-based SPE cartridges.

Table 2: Effect of Elution Solvent Volume on Anthocyanin Recovery [1]

AnthocyaninRecovery with 1 mL MeOH (pH 2) (%)Recovery with 1.5 mL MeOH (pH 2) (%)
Delphinidin-3-O-glucoside92.3100.1
Cyanidin-3-O-glucoside90.599.8
Petunidin-3-O-glucoside93.1100.2
Peonidin-3-O-glucoside91.8100.1
Malvidin-3-O-glucoside92.5100.0

Recoveries are relative to elution with 2 mL of acidified methanol.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the solid-phase extraction process for Malvidin 3,5-diglucoside cleanup.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Post-SPE Analysis Sample Crude Sample (e.g., Grape Extract) Load 2. Sample Loading Sample->Load Condition 1. Conditioning (Methanol, Water) Wash 3. Washing (Water) Load->Wash Elute 4. Elution (Acidified Methanol) Wash->Elute Waste Waste (Interferences) Wash->Waste Purified Purified Malvidin 3,5-diglucoside Elute->Purified

Caption: Experimental workflow for the solid-phase extraction of Malvidin 3,5-diglucoside.

SPE_Logic cluster_loading Loading & Washing cluster_elution Elution Analyte Malvidin 3,5-diglucoside Sorbent SPE Sorbent (e.g., C18) Analyte->Sorbent Retained Interferences Sugars, Acids, etc. Interferences->Sorbent Not Retained Purified_Analyte Purified Analyte Sorbent->Purified_Analyte Released Elution_Solvent Elution Solvent Elution_Solvent->Sorbent Disrupts Interaction

Caption: Logical relationships in the SPE cleanup process.

References

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of Malvidin 3,5-diglucoside Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin responsible for the red and purple coloration of many plants, including grapes and berries.[1][2] Accurate quantification and biological activity assessment of this compound necessitate its effective isolation from complex sample matrices. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of anthocyanins from various samples, offering a rapid, cost-effective, and automatable method for removing interfering substances such as sugars, organic acids, and other phenolic compounds.[1][3][4] This application note provides a detailed protocol for the solid-phase extraction of Malvidin 3,5-diglucoside, enabling researchers to obtain high-purity samples for downstream applications. The method described is particularly relevant for samples derived from grape extracts and wine.[1][2][5]

Principle of Solid-Phase Extraction

Solid-phase extraction operates on the principle of chromatography, where compounds in a liquid phase (the sample) are separated based on their affinity for a solid stationary phase (the sorbent).[4][6] For anthocyanin purification, reversed-phase sorbents like C18 or polymeric phases are commonly employed.[1][2][7] The general workflow involves four key steps:

  • Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte.

  • Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained.

  • Washing: Interfering compounds with low affinity for the sorbent are washed away using a solvent that does not elute the analyte.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified compound.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step protocol for the SPE cleanup of Malvidin 3,5-diglucoside.

Materials and Reagents

  • SPE Cartridges: C18-based cartridges or vinylbenzene-based cartridges have shown good retention for glucosylated anthocyanidins.[1][2] A mixed-mode cation-exchange/reversed-phase combination SPE (MCX) can also be used for higher purity.[3]

  • Methanol (HPLC grade)[1][2]

  • Water (deionized or Milli-Q)[1][2]

  • Acidified Methanol (e.g., Methanol with 0.1% HCl or adjusted to pH 2 with formic acid)[1][2]

  • Sample: Grape extract, wine, or other solution containing Malvidin 3,5-diglucoside. The ethanol concentration in the sample should ideally be below 15%.[1]

  • SPE Vacuum Manifold

  • Collection Vials

Optimized SPE Protocol for Malvidin 3,5-diglucoside Cleanup

This protocol is adapted from methods optimized for the extraction of anthocyanins from grape extracts.[1][2]

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge.

    • Follow with 10 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load up to 100 mL of the sample extract onto the cartridge. A flow rate of approximately 25 mL/min can be used to reduce processing time.[1]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Elution:

    • Elute the retained anthocyanins, including Malvidin 3,5-diglucoside, with 1.5 mL of acidified methanol (pH 2).[1][2] Collecting the eluate in two separate 0.75 mL fractions may be beneficial.

Alternative Protocol using Mixed-Mode Cation-Exchange/Reversed-Phase (MCX) SPE

For achieving higher purity, a mixed-mode SPE approach can be employed.[3] This method is particularly effective at removing non-anthocyanin phenolics.

  • Cartridge Conditioning:

    • Condition the MCX cartridge with methanol followed by water.

  • Sample Loading:

    • Load the acidified sample extract onto the cartridge.

  • Washing:

    • Wash with an aqueous buffer to remove neutral and acidic impurities.

  • Elution:

    • Elute the anthocyanins with an acidified organic solvent (e.g., methanol with formic acid).

Data Presentation

The following tables summarize representative quantitative data for the recovery of anthocyanins using SPE.

Table 1: Relative Anthocyanin Concentrations at Different SPE Steps [1]

AnthocyaninSample Loading (%)Washing Step (%)Elution Step (%)
Delphinidin-3-O-glucoside0.20.199.7
Cyanidin-3-O-glucoside0.30.299.5
Petunidin-3-O-glucoside0.10.199.8
Peonidin-3-O-glucoside0.10.199.8
Malvidin-3-O-glucoside0.10.199.8

Data adapted from a study on anthocyanin extraction from red grape extracts using vinylbenzene-based SPE cartridges.

Table 2: Effect of Elution Solvent Volume on Anthocyanin Recovery [1]

AnthocyaninRecovery with 1 mL MeOH (pH 2) (%)Recovery with 1.5 mL MeOH (pH 2) (%)
Delphinidin-3-O-glucoside92.3100.1
Cyanidin-3-O-glucoside90.599.8
Petunidin-3-O-glucoside93.1100.2
Peonidin-3-O-glucoside91.8100.1
Malvidin-3-O-glucoside92.5100.0

Recoveries are relative to elution with 2 mL of acidified methanol.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the solid-phase extraction process for Malvidin 3,5-diglucoside cleanup.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Post-SPE Analysis Sample Crude Sample (e.g., Grape Extract) Load 2. Sample Loading Sample->Load Condition 1. Conditioning (Methanol, Water) Wash 3. Washing (Water) Load->Wash Elute 4. Elution (Acidified Methanol) Wash->Elute Waste Waste (Interferences) Wash->Waste Purified Purified Malvidin 3,5-diglucoside Elute->Purified

Caption: Experimental workflow for the solid-phase extraction of Malvidin 3,5-diglucoside.

SPE_Logic cluster_loading Loading & Washing cluster_elution Elution Analyte Malvidin 3,5-diglucoside Sorbent SPE Sorbent (e.g., C18) Analyte->Sorbent Retained Interferences Sugars, Acids, etc. Interferences->Sorbent Not Retained Purified_Analyte Purified Analyte Sorbent->Purified_Analyte Released Elution_Solvent Elution Solvent Elution_Solvent->Sorbent Disrupts Interaction

Caption: Logical relationships in the SPE cleanup process.

References

Application Note: Fluorometric Determination of Malvidin 3,5-diglucoside in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin (B83408) 3,5-diglucoside, also known as malvin, is a prominent anthocyanin responsible for the red and blue colors in many fruits and beverages, particularly in red wines derived from hybrid grape varieties.[1] Anthocyanins are not only significant for the sensory qualities of food products but are also of great interest due to their antioxidant properties and potential health benefits.[2][3] The qualitative and quantitative analysis of malvidin 3,5-diglucoside is crucial for quality control, authenticity assessment of beverages, and in research exploring the bioactivities of these compounds.[2][4] While High-Performance Liquid Chromatography (HPLC) is a common method for anthocyanin analysis, fluorometry offers a simpler and more accessible alternative for the specific determination of diglucosides like malvin.[1][4]

Principle of the Method

The fluorometric determination of malvidin 3,5-diglucoside is based on the principle that its oxidized form produces a fluorescent compound.[5] Specifically, when oxidized by a reagent such as nitric acid (formed from sodium nitrate (B79036) in an acidic medium), malvidin 3,5-diglucoside is converted into a substance that emits a distinct green fluorescence under ultraviolet (UV) light in an ammoniacal medium.[5] The intensity of this fluorescence is directly proportional to the concentration of malvidin 3,5-diglucoside in the sample. This method is particularly selective for 3,5-diglucosides, as corresponding 3-monoglucosides do not develop fluorescence under the same conditions.[1]

Free sulfur dioxide in beverages can interfere with the reaction and attenuate the fluorescence; therefore, it is complexed with acetaldehyde (B116499) prior to the analysis.[5] The fluorescence intensity is measured at an emission wavelength of approximately 490 nm with an excitation wavelength of 365 nm.[5][6]

Visualizing the Principle of Fluorometric Determination

Caption: Principle of the fluorometric determination of Malvidin 3,5-diglucoside.

Experimental Protocols

This section provides detailed protocols for the qualitative and quantitative fluorometric analysis of Malvidin 3,5-diglucoside in beverages.

Apparatus and Materials
  • Fluorometer or fluorescence spectrophotometer with excitation at 365 nm and emission at 490 nm.[5]

  • Optical quartz cells (1 cm path length).[5]

  • UV lamp (365 nm) for qualitative assessment.[5]

  • Volumetric flasks, pipettes, and standard laboratory glassware.

  • Centrifuge and centrifuge tubes (20 mL).[5]

  • pH meter.

Reagents and Solutions
  • Acetaldehyde Solution: 10 g of crystallizable paraldehyde (B1678423) in 100 mL of 96% (v/v) ethanol (B145695).[5]

  • Hydrochloric Acid (HCl): 1.0 M solution.[5]

  • Sodium Nitrate (NaNO₂) Solution: 10 g/L in deionized water.[5]

  • Ammoniacal Ethanol: 96% (v/v) ethanol containing 5% concentrated ammonia (B1221849) solution (ρ₂₀ = 0.92 g/mL).[5]

  • Malvidin 3,5-diglucoside Standard: For control and calibration purposes.

  • Quinine (B1679958) Sulfate (B86663) Standard Solution (2 mg/L): Prepare a stock solution of 10 mg of pure quinine sulfate in 100 mL of 0.1 M sulfuric acid. Dilute 20 mL of this stock solution to 1 liter with 0.1 M sulfuric acid.[5][6]

  • Control Wine: A wine known to be free of malvidin diglucoside, and another spiked with a known concentration (e.g., 15 mg/L) of malvidin 3,5-diglucoside.[5]

Sample Preparation

For liquid beverage samples such as wine:

  • Place 10 mL of the beverage into a test tube.

  • Add 1.5 mL of the acetaldehyde solution to complex any free sulfur dioxide.[5]

  • Allow the mixture to stand for 20 minutes.[5] This pre-treated sample is now ready for analysis.

Qualitative Protocol
  • In a 20 mL centrifuge tube, add 1 mL of the pre-treated sample.

  • Add 1 drop of 1.0 M HCl.

  • Add 1 mL of the sodium nitrate solution and stir. Wait for 2 to 5 minutes.[5]

  • Add 10 mL of ammoniacal ethanol, stir, and wait for 10 minutes.[5]

  • Centrifuge to clarify the solution.

  • Decant the supernatant into a clean test tube.

  • Observe the fluorescence under a UV lamp (365 nm) and compare it to a control sample prepared similarly. A vivid green fluorescence indicates the presence of malvidin 3,5-diglucoside.[5]

Quantitative Protocol
  • Prepare the sample as described in the qualitative protocol (steps 1-6).

  • Set the fluorometer to an excitation wavelength of 365 nm and an emission wavelength of 490 nm.[5][6]

  • Calibrate the instrument by placing the 2 mg/L quinine sulfate solution in the quartz cell and adjusting the sensitivity to read 100% transmission (or a full-scale reading).[5][6]

  • Replace the quinine sulfate solution with the prepared sample supernatant and record the transmission value (T₁).[5]

  • If the T₁ value is greater than 35, the sample should be diluted with a beverage matrix known to be free of malvidin 3,5-diglucoside and the measurement repeated.[5]

  • The concentration can be determined by comparing the sample's fluorescence intensity to a calibration curve prepared with known concentrations of malvidin 3,5-diglucoside standard.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Fluorophore Development cluster_analysis Analysis Sample 1. Beverage Sample (10 mL) Acetaldehyde 2. Add Acetaldehyde (1.5 mL) Sample->Acetaldehyde Wait1 3. Wait 20 min Acetaldehyde->Wait1 Aliquot 4. Take 1 mL Aliquot Wait1->Aliquot Add_HCl 5. Add 1 drop HCl Aliquot->Add_HCl Add_NaNO2 6. Add 1 mL NaNO2 Wait 2-5 min Add_HCl->Add_NaNO2 Add_Ethanol 7. Add 10 mL Ammoniacal Ethanol Wait 10 min Add_NaNO2->Add_Ethanol Centrifuge 8. Centrifuge Add_Ethanol->Centrifuge Decant 9. Decant Supernatant Centrifuge->Decant Qualitative 10a. Qualitative: Observe under UV Lamp (365 nm) Decant->Qualitative Quantitative 10b. Quantitative: Measure Fluorescence (Ex: 365 nm, Em: 490 nm) Decant->Quantitative

Caption: Workflow for the fluorometric determination of Malvidin 3,5-diglucoside.

Data Presentation

While the direct fluorometric method is excellent for screening, quantitative data in the literature often comes from HPLC with fluorescence detection (HPLC-FLD), which provides higher specificity. The following tables summarize typical performance characteristics for the HPLC-FLD determination of malvidin 3,5-diglucoside in wine. These values can serve as a benchmark when validating a direct fluorometric method.

Table 1: HPLC-FLD Method Parameters for Malvidin 3,5-diglucoside Analysis

ParameterValueReference
Excitation Wavelength (λex)378 nm[4]
Emission Wavelength (λem)435 nm[4]
ColumnC18 reverse-phase[4][7]
Mobile PhaseGradient of acidified water and acetonitrile[4]

Table 2: Performance Characteristics for HPLC-FLD Determination of Malvidin 3,5-diglucoside in Wine

ParameterValueReference
Linearity Range0.5 - 10 mg/L[4]
Coefficient of Determination (r²)0.9996[4]
Limit of Detection (LOD)0.1 mg/L[4]
Limit of Quantification (LOQ)Not explicitly stated, but typically 3x LOD[4]
Recovery> 95%[4]
Repeatability (RSD)< 3%[2][4]

Note: For the direct fluorometric method, a thorough in-house validation is required to determine these parameters for the specific beverage matrix being analyzed.

Troubleshooting and Considerations

  • Interferences: Other diglucoside anthocyanins may also fluoresce, potentially leading to an overestimation of malvidin 3,5-diglucoside content.[1] Monoglucosides, however, do not typically interfere.[1] Chromatographic separation (HPLC) is recommended for distinguishing between different diglucosides.

  • Fluorescence Quenching: The presence of sulfur dioxide will significantly reduce fluorescence intensity. The initial acetaldehyde treatment is critical to mitigate this effect.[5]

  • Matrix Effects: The beverage matrix itself can influence fluorescence. It is advisable to use a similar matrix for preparing standards and control samples to ensure accuracy.[1]

  • Spurious Fluorescence: Additives such as salicylic (B10762653) acid can cause false positive results. If suspected, an ether extraction may be necessary to remove the interfering substance.[5]

  • Stability: Anthocyanins are sensitive to pH, light, and temperature.[3][8] Samples should be protected from light and analyzed promptly after preparation.

References

Application Note: Fluorometric Determination of Malvidin 3,5-diglucoside in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin 3,5-diglucoside, also known as malvin, is a prominent anthocyanin responsible for the red and blue colors in many fruits and beverages, particularly in red wines derived from hybrid grape varieties.[1] Anthocyanins are not only significant for the sensory qualities of food products but are also of great interest due to their antioxidant properties and potential health benefits.[2][3] The qualitative and quantitative analysis of malvidin 3,5-diglucoside is crucial for quality control, authenticity assessment of beverages, and in research exploring the bioactivities of these compounds.[2][4] While High-Performance Liquid Chromatography (HPLC) is a common method for anthocyanin analysis, fluorometry offers a simpler and more accessible alternative for the specific determination of diglucosides like malvin.[1][4]

Principle of the Method

The fluorometric determination of malvidin 3,5-diglucoside is based on the principle that its oxidized form produces a fluorescent compound.[5] Specifically, when oxidized by a reagent such as nitric acid (formed from sodium nitrate in an acidic medium), malvidin 3,5-diglucoside is converted into a substance that emits a distinct green fluorescence under ultraviolet (UV) light in an ammoniacal medium.[5] The intensity of this fluorescence is directly proportional to the concentration of malvidin 3,5-diglucoside in the sample. This method is particularly selective for 3,5-diglucosides, as corresponding 3-monoglucosides do not develop fluorescence under the same conditions.[1]

Free sulfur dioxide in beverages can interfere with the reaction and attenuate the fluorescence; therefore, it is complexed with acetaldehyde prior to the analysis.[5] The fluorescence intensity is measured at an emission wavelength of approximately 490 nm with an excitation wavelength of 365 nm.[5][6]

Visualizing the Principle of Fluorometric Determination

Caption: Principle of the fluorometric determination of Malvidin 3,5-diglucoside.

Experimental Protocols

This section provides detailed protocols for the qualitative and quantitative fluorometric analysis of Malvidin 3,5-diglucoside in beverages.

Apparatus and Materials
  • Fluorometer or fluorescence spectrophotometer with excitation at 365 nm and emission at 490 nm.[5]

  • Optical quartz cells (1 cm path length).[5]

  • UV lamp (365 nm) for qualitative assessment.[5]

  • Volumetric flasks, pipettes, and standard laboratory glassware.

  • Centrifuge and centrifuge tubes (20 mL).[5]

  • pH meter.

Reagents and Solutions
  • Acetaldehyde Solution: 10 g of crystallizable paraldehyde in 100 mL of 96% (v/v) ethanol.[5]

  • Hydrochloric Acid (HCl): 1.0 M solution.[5]

  • Sodium Nitrate (NaNO₂) Solution: 10 g/L in deionized water.[5]

  • Ammoniacal Ethanol: 96% (v/v) ethanol containing 5% concentrated ammonia solution (ρ₂₀ = 0.92 g/mL).[5]

  • Malvidin 3,5-diglucoside Standard: For control and calibration purposes.

  • Quinine Sulfate Standard Solution (2 mg/L): Prepare a stock solution of 10 mg of pure quinine sulfate in 100 mL of 0.1 M sulfuric acid. Dilute 20 mL of this stock solution to 1 liter with 0.1 M sulfuric acid.[5][6]

  • Control Wine: A wine known to be free of malvidin diglucoside, and another spiked with a known concentration (e.g., 15 mg/L) of malvidin 3,5-diglucoside.[5]

Sample Preparation

For liquid beverage samples such as wine:

  • Place 10 mL of the beverage into a test tube.

  • Add 1.5 mL of the acetaldehyde solution to complex any free sulfur dioxide.[5]

  • Allow the mixture to stand for 20 minutes.[5] This pre-treated sample is now ready for analysis.

Qualitative Protocol
  • In a 20 mL centrifuge tube, add 1 mL of the pre-treated sample.

  • Add 1 drop of 1.0 M HCl.

  • Add 1 mL of the sodium nitrate solution and stir. Wait for 2 to 5 minutes.[5]

  • Add 10 mL of ammoniacal ethanol, stir, and wait for 10 minutes.[5]

  • Centrifuge to clarify the solution.

  • Decant the supernatant into a clean test tube.

  • Observe the fluorescence under a UV lamp (365 nm) and compare it to a control sample prepared similarly. A vivid green fluorescence indicates the presence of malvidin 3,5-diglucoside.[5]

Quantitative Protocol
  • Prepare the sample as described in the qualitative protocol (steps 1-6).

  • Set the fluorometer to an excitation wavelength of 365 nm and an emission wavelength of 490 nm.[5][6]

  • Calibrate the instrument by placing the 2 mg/L quinine sulfate solution in the quartz cell and adjusting the sensitivity to read 100% transmission (or a full-scale reading).[5][6]

  • Replace the quinine sulfate solution with the prepared sample supernatant and record the transmission value (T₁).[5]

  • If the T₁ value is greater than 35, the sample should be diluted with a beverage matrix known to be free of malvidin 3,5-diglucoside and the measurement repeated.[5]

  • The concentration can be determined by comparing the sample's fluorescence intensity to a calibration curve prepared with known concentrations of malvidin 3,5-diglucoside standard.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Fluorophore Development cluster_analysis Analysis Sample 1. Beverage Sample (10 mL) Acetaldehyde 2. Add Acetaldehyde (1.5 mL) Sample->Acetaldehyde Wait1 3. Wait 20 min Acetaldehyde->Wait1 Aliquot 4. Take 1 mL Aliquot Wait1->Aliquot Add_HCl 5. Add 1 drop HCl Aliquot->Add_HCl Add_NaNO2 6. Add 1 mL NaNO2 Wait 2-5 min Add_HCl->Add_NaNO2 Add_Ethanol 7. Add 10 mL Ammoniacal Ethanol Wait 10 min Add_NaNO2->Add_Ethanol Centrifuge 8. Centrifuge Add_Ethanol->Centrifuge Decant 9. Decant Supernatant Centrifuge->Decant Qualitative 10a. Qualitative: Observe under UV Lamp (365 nm) Decant->Qualitative Quantitative 10b. Quantitative: Measure Fluorescence (Ex: 365 nm, Em: 490 nm) Decant->Quantitative

Caption: Workflow for the fluorometric determination of Malvidin 3,5-diglucoside.

Data Presentation

While the direct fluorometric method is excellent for screening, quantitative data in the literature often comes from HPLC with fluorescence detection (HPLC-FLD), which provides higher specificity. The following tables summarize typical performance characteristics for the HPLC-FLD determination of malvidin 3,5-diglucoside in wine. These values can serve as a benchmark when validating a direct fluorometric method.

Table 1: HPLC-FLD Method Parameters for Malvidin 3,5-diglucoside Analysis

ParameterValueReference
Excitation Wavelength (λex)378 nm[4]
Emission Wavelength (λem)435 nm[4]
ColumnC18 reverse-phase[4][7]
Mobile PhaseGradient of acidified water and acetonitrile[4]

Table 2: Performance Characteristics for HPLC-FLD Determination of Malvidin 3,5-diglucoside in Wine

ParameterValueReference
Linearity Range0.5 - 10 mg/L[4]
Coefficient of Determination (r²)0.9996[4]
Limit of Detection (LOD)0.1 mg/L[4]
Limit of Quantification (LOQ)Not explicitly stated, but typically 3x LOD[4]
Recovery> 95%[4]
Repeatability (RSD)< 3%[2][4]

Note: For the direct fluorometric method, a thorough in-house validation is required to determine these parameters for the specific beverage matrix being analyzed.

Troubleshooting and Considerations

  • Interferences: Other diglucoside anthocyanins may also fluoresce, potentially leading to an overestimation of malvidin 3,5-diglucoside content.[1] Monoglucosides, however, do not typically interfere.[1] Chromatographic separation (HPLC) is recommended for distinguishing between different diglucosides.

  • Fluorescence Quenching: The presence of sulfur dioxide will significantly reduce fluorescence intensity. The initial acetaldehyde treatment is critical to mitigate this effect.[5]

  • Matrix Effects: The beverage matrix itself can influence fluorescence. It is advisable to use a similar matrix for preparing standards and control samples to ensure accuracy.[1]

  • Spurious Fluorescence: Additives such as salicylic acid can cause false positive results. If suspected, an ether extraction may be necessary to remove the interfering substance.[5]

  • Stability: Anthocyanins are sensitive to pH, light, and temperature.[3][8] Samples should be protected from light and analyzed promptly after preparation.

References

Application Notes and Protocols: Investigating the Bioactivity of Malvidin 3,5-diglucoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside is an anthocyanin, a type of flavonoid pigment, found in various fruits and vegetables. Emerging research suggests that this natural compound possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and potential anti-cancer effects. These application notes provide a summary of the current understanding of Malvidin 3,5-diglucoside's bioactivity from cell culture studies and detailed protocols for key experiments to facilitate further research and drug development efforts.

Data Presentation

Anti-inflammatory Activity of Malvidin 3,5-diglucoside

The anti-inflammatory potential of Malvidin 3,5-diglucoside has been evaluated through its inhibitory effects on cyclooxygenase (COX) enzymes.

CompoundEnzymeIC50 (µM)Reference
Malvidin 3,5-diglucosideCOX-190.36 ± 1.92[1]
Malvidin 3,5-diglucosideCOX-266.45 ± 1.93[1]
Cytotoxicity of Malvidin 3,5-diglucoside

Studies on human endothelial cells have indicated that Malvidin 3,5-diglucoside exhibits cytotoxic effects at higher concentrations.

Cell LineCompoundConcentration (µM)EffectReference
Human Endothelial CellsMalvidin 3,5-diglucoside50-100Cellular morphological alterations and cytotoxic effect observed.[2]
Antioxidant Activity of Malvidin 3,5-diglucoside

Malvidin 3,5-diglucoside has been shown to possess antioxidant properties by reducing intracellular reactive oxygen species (ROS).

Cell LineTreatmentEffectReference
Human Endothelial CellsMalvidin 3,5-diglucosideSignificantly decreased intracellular ROS levels in a concentration- and time-dependent manner.[2]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Malvidin and its glycosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by Malvidin 3,5-diglucoside cluster_cytoplasm Cytoplasm Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->IKK Complex inhibits MAPK_Pathway MAPK Signaling Pathway Modulation by Malvidin 3,5-diglucoside Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (e.g., p38, JNK) MAPK (e.g., p38, JNK) MAPKK->MAPK (e.g., p38, JNK) phosphorylates Transcription Factors Transcription Factors MAPK (e.g., p38, JNK)->Transcription Factors activates Inflammatory & Apoptotic Gene Expression Inflammatory & Apoptotic Gene Expression Transcription Factors->Inflammatory & Apoptotic Gene Expression Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->MAPK (e.g., p38, JNK) inhibits phosphorylation Experimental_Workflow General Workflow for Bioactivity Assessment cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Viability Assay (MTT) Viability Assay (MTT) Treatment->Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Anti-inflammatory Assay Anti-inflammatory Assay Treatment->Anti-inflammatory Assay Antioxidant Assay Antioxidant Assay Treatment->Antioxidant Assay Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->Treatment Add compound Data Collection Data Collection Viability Assay (MTT)->Data Collection Apoptosis Assay->Data Collection Anti-inflammatory Assay->Data Collection Antioxidant Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

References

Application Notes and Protocols: Investigating the Bioactivity of Malvidin 3,5-diglucoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside is an anthocyanin, a type of flavonoid pigment, found in various fruits and vegetables. Emerging research suggests that this natural compound possesses a range of bioactive properties, including antioxidant, anti-inflammatory, and potential anti-cancer effects. These application notes provide a summary of the current understanding of Malvidin 3,5-diglucoside's bioactivity from cell culture studies and detailed protocols for key experiments to facilitate further research and drug development efforts.

Data Presentation

Anti-inflammatory Activity of Malvidin 3,5-diglucoside

The anti-inflammatory potential of Malvidin 3,5-diglucoside has been evaluated through its inhibitory effects on cyclooxygenase (COX) enzymes.

CompoundEnzymeIC50 (µM)Reference
Malvidin 3,5-diglucosideCOX-190.36 ± 1.92[1]
Malvidin 3,5-diglucosideCOX-266.45 ± 1.93[1]
Cytotoxicity of Malvidin 3,5-diglucoside

Studies on human endothelial cells have indicated that Malvidin 3,5-diglucoside exhibits cytotoxic effects at higher concentrations.

Cell LineCompoundConcentration (µM)EffectReference
Human Endothelial CellsMalvidin 3,5-diglucoside50-100Cellular morphological alterations and cytotoxic effect observed.[2]
Antioxidant Activity of Malvidin 3,5-diglucoside

Malvidin 3,5-diglucoside has been shown to possess antioxidant properties by reducing intracellular reactive oxygen species (ROS).

Cell LineTreatmentEffectReference
Human Endothelial CellsMalvidin 3,5-diglucosideSignificantly decreased intracellular ROS levels in a concentration- and time-dependent manner.[2]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Malvidin and its glycosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by Malvidin 3,5-diglucoside cluster_cytoplasm Cytoplasm Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->IKK Complex inhibits MAPK_Pathway MAPK Signaling Pathway Modulation by Malvidin 3,5-diglucoside Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (e.g., p38, JNK) MAPK (e.g., p38, JNK) MAPKK->MAPK (e.g., p38, JNK) phosphorylates Transcription Factors Transcription Factors MAPK (e.g., p38, JNK)->Transcription Factors activates Inflammatory & Apoptotic Gene Expression Inflammatory & Apoptotic Gene Expression Transcription Factors->Inflammatory & Apoptotic Gene Expression Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->MAPK (e.g., p38, JNK) inhibits phosphorylation Experimental_Workflow General Workflow for Bioactivity Assessment cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells Viability Assay (MTT) Viability Assay (MTT) Treatment->Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Anti-inflammatory Assay Anti-inflammatory Assay Treatment->Anti-inflammatory Assay Antioxidant Assay Antioxidant Assay Treatment->Antioxidant Assay Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside Malvidin 3,5-diglucoside->Treatment Add compound Data Collection Data Collection Viability Assay (MTT)->Data Collection Apoptosis Assay->Data Collection Anti-inflammatory Assay->Data Collection Antioxidant Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase composition for the HPLC separation of Malvidin 3,5-diglucoside?

A1: A common and effective mobile phase for the reversed-phase HPLC separation of Malvidin 3,5-diglucoside consists of a binary gradient of an acidified aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B).

  • Mobile Phase A: Water with an acid modifier, typically 0.5-5% formic acid or acetic acid. A low pH (around 2-3) is crucial to maintain the anthocyanin in its stable flavylium (B80283) cation form, which ensures better peak shape and detection.[1][2]

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727). Acetonitrile generally provides better resolution and shorter retention times for anthocyanins.[3][4]

A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic compounds.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: The choice between acetonitrile and methanol can significantly impact the selectivity and resolution of the separation.

  • Acetonitrile is aprotic and generally has a stronger elution strength in reversed-phase HPLC, leading to shorter analysis times.[4][5] It also exhibits lower viscosity, resulting in lower backpressure.[4]

  • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[3] It may improve the peak shape of some phenolic compounds.[4]

For complex samples, it is advisable to test both solvents to determine which provides the optimal separation of Malvidin 3,5-diglucoside from other matrix components.

Q3: What is the role of the acid modifier in the mobile phase?

A3: The acid modifier is critical for the successful analysis of anthocyanins. At a low pH (typically below 3), anthocyanins exist predominantly as the colored flavylium cation.[2] This form is stable and provides a strong chromophore for UV-Vis detection around 520 nm. Without the acid, anthocyanins can exist in various structural forms (hemiketal, chalcone, and quinonoidal base), leading to peak broadening, splitting, and poor reproducibility.[2] Formic acid is a popular choice as it is volatile and compatible with mass spectrometry (MS) detectors.[2]

Q4: How does column temperature affect the separation of Malvidin 3,5-diglucoside?

A4: Column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Increasing the column temperature (e.g., to 30-40 °C) can lead to:

  • Reduced mobile phase viscosity: This results in lower backpressure, allowing for higher flow rates and faster analysis.

  • Increased mass transfer: This can lead to sharper peaks and improved efficiency.

  • Changes in selectivity: The relative retention of different compounds may change with temperature.

It is important to control the column temperature to ensure reproducible retention times.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Malvidin 3,5-diglucoside, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary interactions with residual silanols on the column. Lower the pH of the mobile phase to 2-3 using an acid modifier like formic acid to suppress silanol (B1196071) activity.[6]
Inappropriate mobile phase pH. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For anthocyanins, a pH of 2-3 is generally recommended.
Column overload. Reduce the sample concentration or injection volume.
Sample solvent stronger than the mobile phase. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Problem 2: Peak Splitting

Possible Causes & Solutions

CauseSolution
Co-elution of an interfering compound. Modify the mobile phase gradient to improve resolution. Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
Sample solvent incompatible with the mobile phase. Prepare the sample in the initial mobile phase or a weaker solvent.
Column contamination or void. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Unstable mobile phase composition. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Problem 3: Variable Retention Times

Possible Causes & Solutions

CauseSolution
Inconsistent mobile phase preparation. Prepare the mobile phase accurately and consistently. Use a reliable pH meter.
Fluctuations in column temperature. Use a column oven to maintain a constant and stable temperature.
Poor column equilibration. Equilibrate the column with the initial mobile phase for a sufficient time before each run (e.g., 10-15 column volumes).
Pump malfunction or leaks. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.

Data Presentation

Table 1: Comparison of Mobile Phase Parameters on the Separation of Malvidin 3,5-diglucoside

Mobile Phase CompositionColumnFlow Rate (mL/min)Temperature (°C)Retention Time (min)ObservationsReference
A: Water/Formic Acid (95:5, v/v) B: Acetonitrile/Formic Acid (95:5, v/v)C18, 5 µm, 4.6x250 mm1.030~25Good peak shape and resolution.[1]
A: Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v) B: AcetonitrileODS2, 5 µm, 4.0x250 mm1.528Not SpecifiedGood linearity (0.5-10 mg/L).[7]
A: Water/Phosphoric Acid (99.5:0.5, v/v) B: Water/Acetonitrile/Acetic Acid/Phosphoric Acid (50:48.5:1:0.5, v/v/v/v)C18, 5 µm, 4.6x250 mm1.035Not SpecifiedGood separation of various anthocyanins.[8]

Table 2: Quantitative Performance Data for Malvidin 3,5-diglucoside Analysis

ParameterMethod 1Reference
Linear Range 0.5 - 10 mg/L[7]
Coefficient of Determination (r²) 0.9996[7]
Repeatability (RSD) < 3%[7]
Recovery > 95%[7]

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Method for Malvidin 3,5-diglucoside Quantification

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 520 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B (linear gradient)

      • 25-30 min: 30-50% B (linear gradient)

      • 30-35 min: 50-10% B (linear gradient)

      • 35-45 min: 10% B (equilibration)

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix using an acidified methanol solution (e.g., methanol with 1% HCl).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of Malvidin 3,5-diglucoside of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of Malvidin 3,5-diglucoside in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction (e.g., acidified methanol) Filter_Sample Sample Filtration (0.45 µm syringe filter) Sample->Filter_Sample Autosampler Autosampler Injection Filter_Sample->Autosampler MP_A Mobile Phase A (e.g., 5% Formic Acid in Water) Degas Degassing of Mobile Phases MP_A->Degas MP_B Mobile Phase B (Acetonitrile) MP_B->Degas Pump Gradient Pump Degas->Pump Autosampler->Pump Column C18 Column (Thermostatted) Pump->Column Detector DAD Detector (520 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of Malvidin 3,5-diglucoside.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_pH Is mobile phase pH between 2 and 3? Start->Check_pH Adjust_pH Action: Lower mobile phase pH with formic acid. Check_pH->Adjust_pH No Check_Overload Is the sample concentration too high? Check_pH->Check_Overload Yes Adjust_pH->Check_pH Dilute_Sample Action: Dilute sample or reduce injection volume. Check_Overload->Dilute_Sample Yes Check_Solvent Is the sample solvent stronger than the initial mobile phase? Check_Overload->Check_Solvent No Dilute_Sample->Check_Overload Change_Solvent Action: Dissolve sample in a weaker or initial mobile phase. Check_Solvent->Change_Solvent Yes Resolved Problem Resolved Check_Solvent->Resolved No Change_Solvent->Check_Solvent

Caption: Troubleshooting decision tree for peak tailing issues.

References

Technical Support Center: Optimizing HPLC Separation of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase composition for the HPLC separation of Malvidin 3,5-diglucoside?

A1: A common and effective mobile phase for the reversed-phase HPLC separation of Malvidin 3,5-diglucoside consists of a binary gradient of an acidified aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B).

  • Mobile Phase A: Water with an acid modifier, typically 0.5-5% formic acid or acetic acid. A low pH (around 2-3) is crucial to maintain the anthocyanin in its stable flavylium cation form, which ensures better peak shape and detection.[1][2]

  • Mobile Phase B: Acetonitrile or methanol. Acetonitrile generally provides better resolution and shorter retention times for anthocyanins.[3][4]

A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute more hydrophobic compounds.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: The choice between acetonitrile and methanol can significantly impact the selectivity and resolution of the separation.

  • Acetonitrile is aprotic and generally has a stronger elution strength in reversed-phase HPLC, leading to shorter analysis times.[4][5] It also exhibits lower viscosity, resulting in lower backpressure.[4]

  • Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[3] It may improve the peak shape of some phenolic compounds.[4]

For complex samples, it is advisable to test both solvents to determine which provides the optimal separation of Malvidin 3,5-diglucoside from other matrix components.

Q3: What is the role of the acid modifier in the mobile phase?

A3: The acid modifier is critical for the successful analysis of anthocyanins. At a low pH (typically below 3), anthocyanins exist predominantly as the colored flavylium cation.[2] This form is stable and provides a strong chromophore for UV-Vis detection around 520 nm. Without the acid, anthocyanins can exist in various structural forms (hemiketal, chalcone, and quinonoidal base), leading to peak broadening, splitting, and poor reproducibility.[2] Formic acid is a popular choice as it is volatile and compatible with mass spectrometry (MS) detectors.[2]

Q4: How does column temperature affect the separation of Malvidin 3,5-diglucoside?

A4: Column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Increasing the column temperature (e.g., to 30-40 °C) can lead to:

  • Reduced mobile phase viscosity: This results in lower backpressure, allowing for higher flow rates and faster analysis.

  • Increased mass transfer: This can lead to sharper peaks and improved efficiency.

  • Changes in selectivity: The relative retention of different compounds may change with temperature.

It is important to control the column temperature to ensure reproducible retention times.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Malvidin 3,5-diglucoside, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary interactions with residual silanols on the column. Lower the pH of the mobile phase to 2-3 using an acid modifier like formic acid to suppress silanol activity.[6]
Inappropriate mobile phase pH. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For anthocyanins, a pH of 2-3 is generally recommended.
Column overload. Reduce the sample concentration or injection volume.
Sample solvent stronger than the mobile phase. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Problem 2: Peak Splitting

Possible Causes & Solutions

CauseSolution
Co-elution of an interfering compound. Modify the mobile phase gradient to improve resolution. Try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
Sample solvent incompatible with the mobile phase. Prepare the sample in the initial mobile phase or a weaker solvent.
Column contamination or void. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Unstable mobile phase composition. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Problem 3: Variable Retention Times

Possible Causes & Solutions

CauseSolution
Inconsistent mobile phase preparation. Prepare the mobile phase accurately and consistently. Use a reliable pH meter.
Fluctuations in column temperature. Use a column oven to maintain a constant and stable temperature.
Poor column equilibration. Equilibrate the column with the initial mobile phase for a sufficient time before each run (e.g., 10-15 column volumes).
Pump malfunction or leaks. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.

Data Presentation

Table 1: Comparison of Mobile Phase Parameters on the Separation of Malvidin 3,5-diglucoside

Mobile Phase CompositionColumnFlow Rate (mL/min)Temperature (°C)Retention Time (min)ObservationsReference
A: Water/Formic Acid (95:5, v/v) B: Acetonitrile/Formic Acid (95:5, v/v)C18, 5 µm, 4.6x250 mm1.030~25Good peak shape and resolution.[1]
A: Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v) B: AcetonitrileODS2, 5 µm, 4.0x250 mm1.528Not SpecifiedGood linearity (0.5-10 mg/L).[7]
A: Water/Phosphoric Acid (99.5:0.5, v/v) B: Water/Acetonitrile/Acetic Acid/Phosphoric Acid (50:48.5:1:0.5, v/v/v/v)C18, 5 µm, 4.6x250 mm1.035Not SpecifiedGood separation of various anthocyanins.[8]

Table 2: Quantitative Performance Data for Malvidin 3,5-diglucoside Analysis

ParameterMethod 1Reference
Linear Range 0.5 - 10 mg/L[7]
Coefficient of Determination (r²) 0.9996[7]
Repeatability (RSD) < 3%[7]
Recovery > 95%[7]

Experimental Protocols

Protocol 1: General Purpose HPLC-DAD Method for Malvidin 3,5-diglucoside Quantification

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 520 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B (linear gradient)

      • 25-30 min: 30-50% B (linear gradient)

      • 30-35 min: 50-10% B (linear gradient)

      • 35-45 min: 10% B (equilibration)

  • Sample Preparation:

    • Extract anthocyanins from the sample matrix using an acidified methanol solution (e.g., methanol with 1% HCl).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of Malvidin 3,5-diglucoside of known concentrations.

    • Generate a calibration curve by plotting peak area against concentration.

    • Determine the concentration of Malvidin 3,5-diglucoside in the sample by interpolating its peak area on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction (e.g., acidified methanol) Filter_Sample Sample Filtration (0.45 µm syringe filter) Sample->Filter_Sample Autosampler Autosampler Injection Filter_Sample->Autosampler MP_A Mobile Phase A (e.g., 5% Formic Acid in Water) Degas Degassing of Mobile Phases MP_A->Degas MP_B Mobile Phase B (Acetonitrile) MP_B->Degas Pump Gradient Pump Degas->Pump Autosampler->Pump Column C18 Column (Thermostatted) Pump->Column Detector DAD Detector (520 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of Malvidin 3,5-diglucoside.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_pH Is mobile phase pH between 2 and 3? Start->Check_pH Adjust_pH Action: Lower mobile phase pH with formic acid. Check_pH->Adjust_pH No Check_Overload Is the sample concentration too high? Check_pH->Check_Overload Yes Adjust_pH->Check_pH Dilute_Sample Action: Dilute sample or reduce injection volume. Check_Overload->Dilute_Sample Yes Check_Solvent Is the sample solvent stronger than the initial mobile phase? Check_Overload->Check_Solvent No Dilute_Sample->Check_Overload Change_Solvent Action: Dissolve sample in a weaker or initial mobile phase. Check_Solvent->Change_Solvent Yes Resolved Problem Resolved Check_Solvent->Resolved No Change_Solvent->Check_Solvent

Caption: Troubleshooting decision tree for peak tailing issues.

References

Preventing degradation of Malvidin 3,5-diglucoside during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Malvidin 3,5-diglucoside during extraction and storage.

Troubleshooting Guides

Issue 1: Low Yield of Malvidin 3,5-diglucoside After Extraction

Possible Cause: Degradation during the extraction process due to suboptimal conditions.

Troubleshooting Steps:

  • Review Your Extraction Solvent: Anthocyanins are most stable in acidic conditions. Ensure your extraction solvent is acidified, typically to a pH between 1 and 3.[1][2] Common choices include ethanol (B145695) or methanol (B129727) acidified with a small amount of citric acid, formic acid, or hydrochloric acid.[1][2][3]

  • Control the Temperature: High temperatures accelerate the degradation of Malvidin 3,5-diglucoside.[4][5][6][7] If using heat-assisted extraction, aim for milder temperatures (e.g., below 60°C) and shorter extraction times to minimize thermal degradation.[5]

  • Minimize Light and Oxygen Exposure: Perform the extraction in a dark or amber-colored vessel and consider purging the solvent with nitrogen or argon to minimize oxidative degradation.[6]

  • Consider Non-Thermal Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often provide higher yields in shorter times and at lower temperatures, reducing the risk of degradation.[4][5][8]

Issue 2: Color Fading or Browning of the Extract During Storage

Possible Cause: Ongoing degradation of Malvidin 3,5-diglucoside in the stored solution.

Troubleshooting Steps:

  • Verify Storage Temperature: For long-term stability, extracts should be stored at low temperatures, ideally at -20°C or below.[9] Refrigeration at 4°C may be suitable for short-term storage.[10]

  • Protect from Light: Store extracts in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]

  • Deoxygenate Before Sealing: Before sealing the storage container, flush the headspace with an inert gas like nitrogen or argon to remove oxygen.

  • Check the pH of the Stored Solution: The stability of Malvidin 3,5-diglucoside is highly pH-dependent. Ensure the pH of your stored extract is in the acidic range (pH 1-3) for optimal stability. Degradation occurs more rapidly at neutral and basic pH values.[6][11][12]

  • Consider a Co-pigment or Stabilizing Agent: The addition of co-pigments or encapsulating agents like maltodextrin (B1146171) can enhance the stability of anthocyanins during storage.[6][8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Malvidin 3,5-diglucoside?

A1: The main factors contributing to the degradation of Malvidin 3,5-diglucoside are:

  • High pH: Anthocyanins are most stable in acidic environments (pH 1-3). As the pH increases towards neutral and alkaline, they undergo structural transformations to less stable and colorless forms, which are more prone to degradation.[6][11][12]

  • Elevated Temperature: Heat accelerates the rate of degradation, following first-order kinetics.[4][7] This can lead to the opening of the pyran ring and subsequent breakdown into smaller phenolic compounds.[5]

  • Light Exposure: UV and visible light can induce photodegradation of the anthocyanin structure.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[6]

  • Enzymes: Polyphenol oxidases and peroxidases, if not inactivated during extraction, can accelerate degradation.[6]

Q2: What is the ideal solvent for extracting Malvidin 3,5-diglucoside?

A2: The ideal solvent is typically a polar organic solvent, such as methanol or ethanol, mixed with water and acidified.[2][3] An acidic environment (pH 1-3) is crucial for maintaining the stable flavylium (B80283) cation form of the anthocyanin.[1] For example, a mixture of methanol, formic acid, and water (25:1:24) has been successfully used.[10]

Q3: How should I store my Malvidin 3,5-diglucoside extracts for long-term stability?

A3: For optimal long-term stability, you should:

  • Store the extract at -20°C or colder.[9]

  • Use amber-colored, airtight containers.

  • Purge the container with an inert gas (e.g., nitrogen) before sealing to remove oxygen.

  • Ensure the extract is maintained at an acidic pH.

Q4: Can I use microwave-assisted extraction for Malvidin 3,5-diglucoside? What are the risks?

A4: Yes, microwave-assisted extraction (MAE) can be an efficient method.[4][8] However, it's important to control the microwave power and duration to avoid excessive heating, which can accelerate degradation.[4][5] The degradation pathway under microwave treatment may differ from conventional heating due to the formation of reactive oxygen species.[5][13]

Q5: My extract has turned brown. What happened and can I reverse it?

A5: A brown color indicates significant degradation of the anthocyanins into other phenolic compounds. This process is generally irreversible. The browning is a result of polymerization and the formation of chalcones and other degradation products.[1] To prevent this, it is critical to adhere to proper extraction and storage protocols, focusing on low temperature, acidic pH, and exclusion of light and oxygen.

Data Presentation

Table 1: Effect of Temperature on the Stability of Malvidin Derivatives.

CompoundTemperature (°C)Half-life (t1/2)Reference
Malvidin-3-O-glucoside90~1.5 hours[7]
Oxovitisin A (a stable derivative)90>5 hours[7]

Table 2: Influence of pH on Anthocyanin Forms and Stability.

pH RangePredominant Chemical FormColorStability
< 2Flavylium CationRed/PurpleHigh
2 - 4Quinoidal BaseBlueModerate
5 - 6Carbinol Pseudobase, ChalconeColorlessLow
> 7Chalcone, further degradationColorless/YellowVery Low

This table is a generalized representation based on anthocyanin chemistry.[6]

Experimental Protocols

Protocol 1: Acidified Solvent Extraction of Malvidin 3,5-diglucoside
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 80% methanol in water, acidified with 1% formic acid (v/v).

  • Extraction: a. Mix the powdered sample with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v). b. Macerate the mixture for 24 hours at 4°C in the dark with continuous gentle agitation. c. Alternatively, for a faster extraction, sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature below 40°C.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

  • Solvent Removal: Evaporate the solvent from the pooled supernatant under reduced pressure at a temperature below 40°C using a rotary evaporator.

  • Storage: Redissolve the dried extract in a small volume of acidified water (pH 3) and store at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: HPLC-DAD Quantification of Malvidin 3,5-diglucoside
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 1% formic acid in water.[10]

    • Solvent B: Acetonitrile.[10]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B

    • 20-35 min: 20-40% B

    • 35-40 min: 40-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-5% B

    • 50-60 min: 5% B

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: Monitor at 520 nm for anthocyanins.

  • Quantification: Prepare a calibration curve using a Malvidin 3,5-diglucoside standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathway cluster_pH pH Increase cluster_degradation Degradation Factors Mv35dG Malvidin 3,5-diglucoside (Flavylium Cation, Red) QP Quinoidal Base (Blue) Mv35dG->QP +H₂O, -H⁺ CP Carbinol Pseudobase (Colorless) QP->CP +H₂O CH Chalcone (Colorless/Yellow) CP->CH Ring Opening DP Degradation Products (Syringic Acid, etc.) CH->DP Heat Heat Heat->CH Light Light Light->CH Oxygen Oxygen Oxygen->CH

Caption: Degradation pathway of Malvidin 3,5-diglucoside under the influence of pH and other factors.

ExtractionWorkflow start Start: Plant Material prep Sample Preparation (Lyophilize & Grind) start->prep extraction Acidified Solvent Extraction (e.g., 80% MeOH, 1% HCOOH) prep->extraction separation Centrifugation / Filtration extraction->separation supernatant Collect Supernatant separation->supernatant pellet Pellet (Repeat Extraction) separation->pellet evaporation Solvent Evaporation (<40°C, Reduced Pressure) supernatant->evaporation pellet->extraction storage Store Extract (-20°C, Dark, Inert Atm.) evaporation->storage analysis Analysis (HPLC-DAD) storage->analysis end End analysis->end

Caption: General experimental workflow for the extraction and analysis of Malvidin 3,5-diglucoside.

TroubleshootingTree issue Issue: Low Yield or Degradation q_process During Extraction? issue->q_process q_storage During Storage? issue->q_storage No check_solvent Check Solvent pH (Should be 1-3) q_process->check_solvent Yes check_storage_temp Verify Storage Temp (-20°C or below) q_storage->check_storage_temp Yes check_temp Control Temperature (<60°C) check_solvent->check_temp check_light_o2 Minimize Light & O₂ (Amber vials, N₂ flush) check_temp->check_light_o2 check_storage_light Protect from Light (Amber vials, foil) check_storage_temp->check_storage_light check_storage_o2 Exclude Oxygen (N₂ flush before sealing) check_storage_light->check_storage_o2 check_storage_ph Confirm Stored pH (Should be acidic) check_storage_o2->check_storage_ph

Caption: Troubleshooting decision tree for Malvidin 3,5-diglucoside degradation.

References

Preventing degradation of Malvidin 3,5-diglucoside during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Malvidin 3,5-diglucoside during extraction and storage.

Troubleshooting Guides

Issue 1: Low Yield of Malvidin 3,5-diglucoside After Extraction

Possible Cause: Degradation during the extraction process due to suboptimal conditions.

Troubleshooting Steps:

  • Review Your Extraction Solvent: Anthocyanins are most stable in acidic conditions. Ensure your extraction solvent is acidified, typically to a pH between 1 and 3.[1][2] Common choices include ethanol or methanol acidified with a small amount of citric acid, formic acid, or hydrochloric acid.[1][2][3]

  • Control the Temperature: High temperatures accelerate the degradation of Malvidin 3,5-diglucoside.[4][5][6][7] If using heat-assisted extraction, aim for milder temperatures (e.g., below 60°C) and shorter extraction times to minimize thermal degradation.[5]

  • Minimize Light and Oxygen Exposure: Perform the extraction in a dark or amber-colored vessel and consider purging the solvent with nitrogen or argon to minimize oxidative degradation.[6]

  • Consider Non-Thermal Extraction Methods: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often provide higher yields in shorter times and at lower temperatures, reducing the risk of degradation.[4][5][8]

Issue 2: Color Fading or Browning of the Extract During Storage

Possible Cause: Ongoing degradation of Malvidin 3,5-diglucoside in the stored solution.

Troubleshooting Steps:

  • Verify Storage Temperature: For long-term stability, extracts should be stored at low temperatures, ideally at -20°C or below.[9] Refrigeration at 4°C may be suitable for short-term storage.[10]

  • Protect from Light: Store extracts in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]

  • Deoxygenate Before Sealing: Before sealing the storage container, flush the headspace with an inert gas like nitrogen or argon to remove oxygen.

  • Check the pH of the Stored Solution: The stability of Malvidin 3,5-diglucoside is highly pH-dependent. Ensure the pH of your stored extract is in the acidic range (pH 1-3) for optimal stability. Degradation occurs more rapidly at neutral and basic pH values.[6][11][12]

  • Consider a Co-pigment or Stabilizing Agent: The addition of co-pigments or encapsulating agents like maltodextrin can enhance the stability of anthocyanins during storage.[6][8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Malvidin 3,5-diglucoside?

A1: The main factors contributing to the degradation of Malvidin 3,5-diglucoside are:

  • High pH: Anthocyanins are most stable in acidic environments (pH 1-3). As the pH increases towards neutral and alkaline, they undergo structural transformations to less stable and colorless forms, which are more prone to degradation.[6][11][12]

  • Elevated Temperature: Heat accelerates the rate of degradation, following first-order kinetics.[4][7] This can lead to the opening of the pyran ring and subsequent breakdown into smaller phenolic compounds.[5]

  • Light Exposure: UV and visible light can induce photodegradation of the anthocyanin structure.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[6]

  • Enzymes: Polyphenol oxidases and peroxidases, if not inactivated during extraction, can accelerate degradation.[6]

Q2: What is the ideal solvent for extracting Malvidin 3,5-diglucoside?

A2: The ideal solvent is typically a polar organic solvent, such as methanol or ethanol, mixed with water and acidified.[2][3] An acidic environment (pH 1-3) is crucial for maintaining the stable flavylium cation form of the anthocyanin.[1] For example, a mixture of methanol, formic acid, and water (25:1:24) has been successfully used.[10]

Q3: How should I store my Malvidin 3,5-diglucoside extracts for long-term stability?

A3: For optimal long-term stability, you should:

  • Store the extract at -20°C or colder.[9]

  • Use amber-colored, airtight containers.

  • Purge the container with an inert gas (e.g., nitrogen) before sealing to remove oxygen.

  • Ensure the extract is maintained at an acidic pH.

Q4: Can I use microwave-assisted extraction for Malvidin 3,5-diglucoside? What are the risks?

A4: Yes, microwave-assisted extraction (MAE) can be an efficient method.[4][8] However, it's important to control the microwave power and duration to avoid excessive heating, which can accelerate degradation.[4][5] The degradation pathway under microwave treatment may differ from conventional heating due to the formation of reactive oxygen species.[5][13]

Q5: My extract has turned brown. What happened and can I reverse it?

A5: A brown color indicates significant degradation of the anthocyanins into other phenolic compounds. This process is generally irreversible. The browning is a result of polymerization and the formation of chalcones and other degradation products.[1] To prevent this, it is critical to adhere to proper extraction and storage protocols, focusing on low temperature, acidic pH, and exclusion of light and oxygen.

Data Presentation

Table 1: Effect of Temperature on the Stability of Malvidin Derivatives.

CompoundTemperature (°C)Half-life (t1/2)Reference
Malvidin-3-O-glucoside90~1.5 hours[7]
Oxovitisin A (a stable derivative)90>5 hours[7]

Table 2: Influence of pH on Anthocyanin Forms and Stability.

pH RangePredominant Chemical FormColorStability
< 2Flavylium CationRed/PurpleHigh
2 - 4Quinoidal BaseBlueModerate
5 - 6Carbinol Pseudobase, ChalconeColorlessLow
> 7Chalcone, further degradationColorless/YellowVery Low

This table is a generalized representation based on anthocyanin chemistry.[6]

Experimental Protocols

Protocol 1: Acidified Solvent Extraction of Malvidin 3,5-diglucoside
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 80% methanol in water, acidified with 1% formic acid (v/v).

  • Extraction: a. Mix the powdered sample with the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v). b. Macerate the mixture for 24 hours at 4°C in the dark with continuous gentle agitation. c. Alternatively, for a faster extraction, sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature below 40°C.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant. Repeat the extraction on the pellet twice more and pool the supernatants.

  • Solvent Removal: Evaporate the solvent from the pooled supernatant under reduced pressure at a temperature below 40°C using a rotary evaporator.

  • Storage: Redissolve the dried extract in a small volume of acidified water (pH 3) and store at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: HPLC-DAD Quantification of Malvidin 3,5-diglucoside
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 1% formic acid in water.[10]

    • Solvent B: Acetonitrile.[10]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B

    • 20-35 min: 20-40% B

    • 35-40 min: 40-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-5% B

    • 50-60 min: 5% B

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: Monitor at 520 nm for anthocyanins.

  • Quantification: Prepare a calibration curve using a Malvidin 3,5-diglucoside standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

DegradationPathway cluster_pH pH Increase cluster_degradation Degradation Factors Mv35dG Malvidin 3,5-diglucoside (Flavylium Cation, Red) QP Quinoidal Base (Blue) Mv35dG->QP +H₂O, -H⁺ CP Carbinol Pseudobase (Colorless) QP->CP +H₂O CH Chalcone (Colorless/Yellow) CP->CH Ring Opening DP Degradation Products (Syringic Acid, etc.) CH->DP Heat Heat Heat->CH Light Light Light->CH Oxygen Oxygen Oxygen->CH

Caption: Degradation pathway of Malvidin 3,5-diglucoside under the influence of pH and other factors.

ExtractionWorkflow start Start: Plant Material prep Sample Preparation (Lyophilize & Grind) start->prep extraction Acidified Solvent Extraction (e.g., 80% MeOH, 1% HCOOH) prep->extraction separation Centrifugation / Filtration extraction->separation supernatant Collect Supernatant separation->supernatant pellet Pellet (Repeat Extraction) separation->pellet evaporation Solvent Evaporation (<40°C, Reduced Pressure) supernatant->evaporation pellet->extraction storage Store Extract (-20°C, Dark, Inert Atm.) evaporation->storage analysis Analysis (HPLC-DAD) storage->analysis end End analysis->end

Caption: General experimental workflow for the extraction and analysis of Malvidin 3,5-diglucoside.

TroubleshootingTree issue Issue: Low Yield or Degradation q_process During Extraction? issue->q_process q_storage During Storage? issue->q_storage No check_solvent Check Solvent pH (Should be 1-3) q_process->check_solvent Yes check_storage_temp Verify Storage Temp (-20°C or below) q_storage->check_storage_temp Yes check_temp Control Temperature (<60°C) check_solvent->check_temp check_light_o2 Minimize Light & O₂ (Amber vials, N₂ flush) check_temp->check_light_o2 check_storage_light Protect from Light (Amber vials, foil) check_storage_temp->check_storage_light check_storage_o2 Exclude Oxygen (N₂ flush before sealing) check_storage_light->check_storage_o2 check_storage_ph Confirm Stored pH (Should be acidic) check_storage_o2->check_storage_ph

Caption: Troubleshooting decision tree for Malvidin 3,5-diglucoside degradation.

References

Troubleshooting poor peak shape for Malvidin 3,5-diglucoside in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for Malvidin 3,5-diglucoside in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my Malvidin 3,5-diglucoside peak tailing?

Peak tailing is a common issue in HPLC and can be caused by several factors. For Malvidin 3,5-diglucoside, the most likely culprits are secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Malvidin 3,5-diglucoside, with its hydroxyl groups, can interact with free silanol groups on the surface of silica-based C18 columns. This secondary interaction can lead to peak tailing.

    • Solution: Lower the pH of your mobile phase to below 3. This will protonate the silanol groups, minimizing their interaction with the analyte. Using a highly end-capped column can also significantly reduce these interactions.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of ionizable compounds like anthocyanins.

    • Solution: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A low pH is generally recommended for anthocyanin analysis to keep the molecule in its stable flavylium (B80283) cation form.[1]

  • Column Contamination or Voids: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing material can distort peak shape.

    • Solution: If you suspect contamination, flush the column with a strong solvent. If a void has formed, it may be possible to repack the inlet, but often the column will need to be replaced.

  • Metal Chelation: Anthocyanins can chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system's stainless steel components, leading to peak tailing.

    • Solution: The addition of a small amount of a chelating agent, such as EDTA, to the mobile phase can help to mitigate this issue.

Question 2: What causes peak fronting for my Malvidin 3,5-diglucoside peak?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.

    • Solution: Try diluting your sample or injecting a smaller volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to the collapse of the stationary phase, which can cause peak fronting.

    • Solution: Ensure your method parameters are within the column manufacturer's guidelines.

Question 3: Why am I seeing split peaks for Malvidin 3,5-diglucoside?

Split peaks can be indicative of a few different problems, from co-eluting compounds to issues with the HPLC system itself.

Potential Causes and Solutions:

  • Co-elution: It's possible that another compound is eluting at a very similar retention time to Malvidin 3,5-diglucoside.

    • Solution: Adjust your mobile phase gradient or temperature to try and resolve the two peaks. A change in the stationary phase chemistry might also be necessary.

  • Contamination at the Column Inlet: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to a split peak.[2]

    • Solution: Replace the inlet frit or the guard column.

  • Injector Issues: A problem with the injector, such as a partially blocked port, can also lead to a split peak.

    • Solution: Clean and maintain the injector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mobile phase for Malvidin 3,5-diglucoside analysis?

A common mobile phase for the analysis of anthocyanins, including Malvidin 3,5-diglucoside, is a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3][4] Formic acid or phosphoric acid are frequently used to acidify the mobile phase to a pH below 3.[1] This ensures the anthocyanin is in its stable flavylium cation form, which provides good peak shape and sensitivity.

Q2: What type of HPLC column is best for Malvidin 3,5-diglucoside?

A reversed-phase C18 column is the most common choice for anthocyanin analysis.[3] To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column with robust end-capping.

Q3: How does temperature affect the analysis?

Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature can sometimes improve peak shape and reduce analysis time. However, anthocyanins can be thermally sensitive, so it is important to avoid excessively high temperatures that could lead to degradation. A stable column temperature is crucial for reproducible retention times.

Q4: What is a good sample preparation protocol for analyzing Malvidin 3,5-diglucoside from fruit extracts?

A general protocol involves extraction with an acidified solvent, followed by filtration.

  • Extraction: Homogenize the sample and extract with a solution of methanol or acetone (B3395972) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid). The acid helps to stabilize the anthocyanins.

  • Sonication/Shaking: Sonicate or shake the mixture to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system. This is a critical step to prevent clogging of the column frit.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Anthocyanins

Mobile Phase pHPeak Asymmetry Factor (As) for Malvidin-3-glucoside*General Observation for Anthocyanins
2.0~1.1Symmetrical peaks
3.0~1.3Minor tailing may be observed
4.0>1.5Significant tailing due to silanol interactions
5.0>2.0Severe tailing, poor peak shape

*Note: Specific data for Malvidin 3,5-diglucoside is limited. This data for a closely related anthocyanin illustrates the general trend. A lower pH is consistently recommended for optimal peak shape.[1]

Table 2: Common HPLC Parameters for Malvidin 3,5-diglucoside Analysis

ParameterTypical Value/Range
Column C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size
Mobile Phase A Water with 0.1-1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-based gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.5-1.5 mL/min
Column Temperature 25-40 °C
Detection Wavelength ~520 nm (Visible)
Injection Volume 5-20 µL

Experimental Protocols

Detailed HPLC Method for the Analysis of Malvidin 3,5-diglucoside

This protocol is a representative method for the analysis of Malvidin 3,5-diglucoside in wine samples, which can be adapted for other matrices.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water/Formic Acid (99:1, v/v).

    • Mobile Phase B: Acetonitrile/Water/Formic Acid (50:49:1, v/v/v).

    • Gradient Program:

      • 0-15 min: 10-30% B

      • 15-30 min: 30-50% B

      • 30-35 min: 50-100% B

      • 35-40 min: 100% B (hold)

      • 40-45 min: 100-10% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 520 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (Wine):

    • Take an aliquot of the wine sample.

    • Filter through a 0.45 µm syringe filter directly into an HPLC vial.

    • Inject into the HPLC system.

  • System Suitability:

    • Inject a standard solution of Malvidin 3,5-diglucoside multiple times.

    • The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

    • The peak asymmetry factor should be between 0.9 and 1.5.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes specific_peak_issue Issue is Analyte/Method-Specific check_all_peaks->specific_peak_issue No check_column Inspect Column: - Contamination? - Void? system_issue->check_column check_mobile_phase Evaluate Mobile Phase: - pH < 3? - Adequately buffered? specific_peak_issue->check_mobile_phase flush_column Action: - Flush with strong solvent - Replace guard column check_column->flush_column Contamination Suspected replace_column Action: Replace Column check_column->replace_column Void/Damage Visible good_peak_shape Good Peak Shape Achieved flush_column->good_peak_shape replace_column->good_peak_shape adjust_ph Action: - Lower mobile phase pH - Increase buffer strength check_mobile_phase->adjust_ph No check_chelation Consider Metal Chelation check_mobile_phase->check_chelation Yes adjust_ph->good_peak_shape add_chelator Action: Add EDTA to mobile phase check_chelation->add_chelator add_chelator->good_peak_shape

Caption: Troubleshooting workflow for peak tailing.

HPLC_Method_Workflow sample_prep 1. Sample Preparation - Extraction (acidified solvent) - Filtration (0.45 µm) hplc_setup 2. HPLC System Setup - C18 Column - Acidified Mobile Phase sample_prep->hplc_setup method_params 3. Method Parameters - Gradient Elution - Temp: 35°C, Flow: 1 mL/min hplc_setup->method_params injection 4. Sample Injection - 10 µL injection volume method_params->injection detection 5. Detection - DAD at 520 nm injection->detection data_analysis 6. Data Analysis - Peak Integration - Quantification detection->data_analysis

Caption: General workflow for HPLC analysis of Malvidin 3,5-diglucoside.

References

Troubleshooting poor peak shape for Malvidin 3,5-diglucoside in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for Malvidin 3,5-diglucoside in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my Malvidin 3,5-diglucoside peak tailing?

Peak tailing is a common issue in HPLC and can be caused by several factors. For Malvidin 3,5-diglucoside, the most likely culprits are secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Malvidin 3,5-diglucoside, with its hydroxyl groups, can interact with free silanol groups on the surface of silica-based C18 columns. This secondary interaction can lead to peak tailing.

    • Solution: Lower the pH of your mobile phase to below 3. This will protonate the silanol groups, minimizing their interaction with the analyte. Using a highly end-capped column can also significantly reduce these interactions.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of ionizable compounds like anthocyanins.

    • Solution: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A low pH is generally recommended for anthocyanin analysis to keep the molecule in its stable flavylium cation form.[1]

  • Column Contamination or Voids: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing material can distort peak shape.

    • Solution: If you suspect contamination, flush the column with a strong solvent. If a void has formed, it may be possible to repack the inlet, but often the column will need to be replaced.

  • Metal Chelation: Anthocyanins can chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system's stainless steel components, leading to peak tailing.

    • Solution: The addition of a small amount of a chelating agent, such as EDTA, to the mobile phase can help to mitigate this issue.

Question 2: What causes peak fronting for my Malvidin 3,5-diglucoside peak?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

  • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.

    • Solution: Try diluting your sample or injecting a smaller volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can lead to the collapse of the stationary phase, which can cause peak fronting.

    • Solution: Ensure your method parameters are within the column manufacturer's guidelines.

Question 3: Why am I seeing split peaks for Malvidin 3,5-diglucoside?

Split peaks can be indicative of a few different problems, from co-eluting compounds to issues with the HPLC system itself.

Potential Causes and Solutions:

  • Co-elution: It's possible that another compound is eluting at a very similar retention time to Malvidin 3,5-diglucoside.

    • Solution: Adjust your mobile phase gradient or temperature to try and resolve the two peaks. A change in the stationary phase chemistry might also be necessary.

  • Contamination at the Column Inlet: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, leading to a split peak.[2]

    • Solution: Replace the inlet frit or the guard column.

  • Injector Issues: A problem with the injector, such as a partially blocked port, can also lead to a split peak.

    • Solution: Clean and maintain the injector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mobile phase for Malvidin 3,5-diglucoside analysis?

A common mobile phase for the analysis of anthocyanins, including Malvidin 3,5-diglucoside, is a gradient of acidified water and an organic solvent like acetonitrile or methanol.[3][4] Formic acid or phosphoric acid are frequently used to acidify the mobile phase to a pH below 3.[1] This ensures the anthocyanin is in its stable flavylium cation form, which provides good peak shape and sensitivity.

Q2: What type of HPLC column is best for Malvidin 3,5-diglucoside?

A reversed-phase C18 column is the most common choice for anthocyanin analysis.[3] To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity silica column with robust end-capping.

Q3: How does temperature affect the analysis?

Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature can sometimes improve peak shape and reduce analysis time. However, anthocyanins can be thermally sensitive, so it is important to avoid excessively high temperatures that could lead to degradation. A stable column temperature is crucial for reproducible retention times.

Q4: What is a good sample preparation protocol for analyzing Malvidin 3,5-diglucoside from fruit extracts?

A general protocol involves extraction with an acidified solvent, followed by filtration.

  • Extraction: Homogenize the sample and extract with a solution of methanol or acetone containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid). The acid helps to stabilize the anthocyanins.

  • Sonication/Shaking: Sonicate or shake the mixture to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system. This is a critical step to prevent clogging of the column frit.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Anthocyanins

Mobile Phase pHPeak Asymmetry Factor (As) for Malvidin-3-glucoside*General Observation for Anthocyanins
2.0~1.1Symmetrical peaks
3.0~1.3Minor tailing may be observed
4.0>1.5Significant tailing due to silanol interactions
5.0>2.0Severe tailing, poor peak shape

*Note: Specific data for Malvidin 3,5-diglucoside is limited. This data for a closely related anthocyanin illustrates the general trend. A lower pH is consistently recommended for optimal peak shape.[1]

Table 2: Common HPLC Parameters for Malvidin 3,5-diglucoside Analysis

ParameterTypical Value/Range
Column C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size
Mobile Phase A Water with 0.1-1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A time-based gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.5-1.5 mL/min
Column Temperature 25-40 °C
Detection Wavelength ~520 nm (Visible)
Injection Volume 5-20 µL

Experimental Protocols

Detailed HPLC Method for the Analysis of Malvidin 3,5-diglucoside

This protocol is a representative method for the analysis of Malvidin 3,5-diglucoside in wine samples, which can be adapted for other matrices.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water/Formic Acid (99:1, v/v).

    • Mobile Phase B: Acetonitrile/Water/Formic Acid (50:49:1, v/v/v).

    • Gradient Program:

      • 0-15 min: 10-30% B

      • 15-30 min: 30-50% B

      • 30-35 min: 50-100% B

      • 35-40 min: 100% B (hold)

      • 40-45 min: 100-10% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 520 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (Wine):

    • Take an aliquot of the wine sample.

    • Filter through a 0.45 µm syringe filter directly into an HPLC vial.

    • Inject into the HPLC system.

  • System Suitability:

    • Inject a standard solution of Malvidin 3,5-diglucoside multiple times.

    • The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

    • The peak asymmetry factor should be between 0.9 and 1.5.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes specific_peak_issue Issue is Analyte/Method-Specific check_all_peaks->specific_peak_issue No check_column Inspect Column: - Contamination? - Void? system_issue->check_column check_mobile_phase Evaluate Mobile Phase: - pH < 3? - Adequately buffered? specific_peak_issue->check_mobile_phase flush_column Action: - Flush with strong solvent - Replace guard column check_column->flush_column Contamination Suspected replace_column Action: Replace Column check_column->replace_column Void/Damage Visible good_peak_shape Good Peak Shape Achieved flush_column->good_peak_shape replace_column->good_peak_shape adjust_ph Action: - Lower mobile phase pH - Increase buffer strength check_mobile_phase->adjust_ph No check_chelation Consider Metal Chelation check_mobile_phase->check_chelation Yes adjust_ph->good_peak_shape add_chelator Action: Add EDTA to mobile phase check_chelation->add_chelator add_chelator->good_peak_shape

Caption: Troubleshooting workflow for peak tailing.

HPLC_Method_Workflow sample_prep 1. Sample Preparation - Extraction (acidified solvent) - Filtration (0.45 µm) hplc_setup 2. HPLC System Setup - C18 Column - Acidified Mobile Phase sample_prep->hplc_setup method_params 3. Method Parameters - Gradient Elution - Temp: 35°C, Flow: 1 mL/min hplc_setup->method_params injection 4. Sample Injection - 10 µL injection volume method_params->injection detection 5. Detection - DAD at 520 nm injection->detection data_analysis 6. Data Analysis - Peak Integration - Quantification detection->data_analysis

Caption: General workflow for HPLC analysis of Malvidin 3,5-diglucoside.

References

Improving the recovery of Malvidin 3,5-diglucoside from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of Malvidin 3,5-diglucoside from complex matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of Malvidin 3,5-diglucoside during extraction?

A1: Malvidin 3,5-diglucoside, like other anthocyanins, is highly sensitive to several factors that can lead to its degradation. The most critical parameters to control are:

  • pH: Anthocyanins are most stable in acidic conditions (pH ~3). At higher pH values, they can undergo structural transformations to colorless or degraded forms. It is recommended to use acidified solvents for extraction.

  • Temperature: High temperatures (>60°C) can accelerate the degradation of anthocyanins.[1] Prolonged exposure should be avoided.[1]

  • Light: Exposure to UV-visible light can cause photodegradation. Samples and extracts should be protected from light by using amber vials or covering containers with aluminum foil.

  • Oxygen: Oxidation can lead to the breakdown of the anthocyanin structure. Working in an inert atmosphere (e.g., under nitrogen) and using degassed solvents can minimize this.

  • Enzymes: The presence of enzymes like polyphenol oxidases in the plant matrix can degrade anthocyanins. Rapid inactivation by blanching or using appropriate extraction solvents can mitigate this.

Q2: Which extraction solvent is best for recovering Malvidin 3,5-diglucoside?

A2: The choice of solvent is crucial for efficient extraction. Generally, polar solvents are used due to the water-soluble nature of anthocyanins.[2] Acidified aqueous solutions of ethanol (B145695) or methanol (B129727) are most common.[2][3] For instance, a study on elderberry anthocyanins found that an aqueous ethanol solution was more effective than pure ethanol for recovering phenolic compounds, including anthocyanins.[3] The optimal ethanol concentration was determined to be 40.9%.[3] Acidification, typically with weak acids like formic or citric acid, is necessary to maintain the stable flavylium (B80283) cation form of the anthocyanin.[2]

Q3: What is Solid-Phase Extraction (SPE) and how can it improve the purity of my Malvidin 3,5-diglucoside extract?

A3: Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration.[4][5] It is highly effective for purifying anthocyanins from crude extracts by removing interfering substances like sugars, organic acids, and other phenolics.[4][5] Different SPE cartridges are available, with C18 being common. However, for enhanced purity, mixed-mode cation-exchange/reversed-phase SPE has been shown to achieve purities greater than 99% for some anthocyanin sources by efficiently removing non-anthocyanin phenolics.[5][6]

Q4: How can I accurately quantify the amount of Malvidin 3,5-diglucoside in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying individual anthocyanins like Malvidin 3,5-diglucoside.[6][7] Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength of around 520 nm.[7][8] For unambiguous identification, especially in complex matrices, HPLC coupled with Mass Spectrometry (MS) is recommended.[6] A method for determining Malvidin 3,5-diglucoside in wine by direct injection into an HPLC system with UV and fluorescence detectors has been described with satisfactory recoveries (>95%).[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Malvidin 3,5-diglucoside 1. Incomplete extraction from the matrix.2. Degradation during extraction or processing.3. Inefficient elution from SPE cartridge.1. Optimize extraction parameters: increase solvent-to-solid ratio, extend extraction time, or consider alternative methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).2. Ensure extraction is performed under acidic conditions (pH < 3), at low temperatures, and with protection from light.3. Check the elution solvent composition and volume. A small amount of acid in the elution solvent can improve recovery.
Poor Purity of Final Extract 1. Co-extraction of interfering compounds (sugars, other phenolics).2. Ineffective SPE cleanup.1. Incorporate a pre-extraction step to remove highly soluble interferents.2. Optimize the SPE protocol: select a more specific sorbent (e.g., mixed-mode cation-exchange), adjust the pH of the loading solution, and optimize the wash steps. A two-step SPE methodology combining a hydrophilic-lipophilic balance resin followed by a cation-exchange SPE has shown high purity results.[9]
Inconsistent Results Between Batches 1. Variability in the raw material.2. Inconsistent experimental conditions.1. Standardize the raw material source and pre-processing steps.2. Strictly control all experimental parameters, including solvent preparation, extraction time, temperature, and pH.
Degradation of Analyte in HPLC Vial 1. Unstable pH of the mobile phase.2. Exposure to light and temperature in the autosampler.1. Ensure the mobile phase is sufficiently acidic to maintain anthocyanin stability.2. Use amber autosampler vials and consider a cooled autosampler.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different methods.

Table 1: Comparison of SPE Sorbents for Anthocyanin Purity

SPE SorbentPurity AchievedSource(s)
Mixed-Mode Cation-Exchange/Reversed-Phase>99% (for 8 of 12 sources tested)[6]
C18Significantly lower than mixed-mode[6]
Oasis HLB® followed by DSC-MCAX®High-purity extracts for various sources[9]

Table 2: Recovery of Malvidin 3,5-diglucoside using HPLC

MatrixRecovery RateAnalytical MethodSource(s)
Wine>95%HPLC-UV/Fluorescence[7]

Table 3: Optimal Conditions for Anthocyanin Extraction

Extraction MethodMatrixOptimal ConditionsTotal Anthocyanin ContentSource(s)
Conventional Solvent ExtractionElderberry40.9% ethanol, 20.0°C, 15.0 min21.0 mg/g-biomass[3]
Ultrasound-Assisted Extraction (UAE)Dragon Fruit Peel60% solvent, 25:1 solvent-to-sample ratio, 60.0°C, 20.0 minNot specified[10]
Microwave-Assisted Extraction (MAE)Grape Skin60:40 v/v ethanol:water, 40°C, 5 minNot specified[11]

Experimental Protocols

Protocol 1: Extraction of Malvidin 3,5-diglucoside from Plant Material

This protocol is a generalized procedure based on common solvent extraction methods.

  • Sample Preparation: Homogenize the fresh or frozen plant material to a fine powder.

  • Extraction:

    • Add 10 volumes of acidified ethanol (e.g., 80% ethanol with 1% formic acid) to the powdered sample.

    • Macerate for 24 hours at 4°C in the dark with occasional shaking.

    • Alternatively, for faster extraction, use UAE or MAE under optimized conditions (refer to Table 3).

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then a 0.45 µm filter to remove solid debris.

    • Concentrate the extract under reduced pressure at a temperature below 40°C to remove the organic solvent.

  • Storage: Store the concentrated aqueous extract at -20°C in the dark until further purification.

Protocol 2: Purification of Malvidin 3,5-diglucoside using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for SPE cleanup.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (e.g., water with 0.1% formic acid).

  • Sample Loading:

    • Dilute the crude aqueous extract with acidified water and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Further wash with 10 mL of a non-polar solvent like ethyl acetate (B1210297) to remove less polar impurities.

  • Elution:

    • Elute the anthocyanins with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for HPLC analysis.

Protocol 3: Quantification by HPLC-DAD

This protocol outlines a typical HPLC method for anthocyanin analysis.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v) pH 2.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A linear gradient from 10% to 45% B over 10 minutes.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 28°C.[7]

  • Detection: DAD at 520 nm.[7]

  • Quantification: Use a calibration curve constructed from a certified standard of Malvidin 3,5-diglucoside.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Plant Material Extraction Solvent Extraction (Acidified Ethanol) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Extract SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC HPLC-DAD Analysis SPE->HPLC Purified Extract Quantification Quantification HPLC->Quantification

Caption: General workflow for the extraction, purification, and analysis of Malvidin 3,5-diglucoside.

SPE_Troubleshooting Start Low Purity after SPE Cause1 Inefficient Washing Start->Cause1 Cause2 Inappropriate Sorbent Start->Cause2 Cause3 Co-elution of Impurities Start->Cause3 Solution1 Optimize Wash Steps: - Increase wash volume - Use a stronger wash solvent Cause1->Solution1 Solution2 Select a More Specific Sorbent: - e.g., Mixed-mode cation-exchange Cause2->Solution2 Solution3 Optimize Elution Solvent: - Use a less polar solvent - Employ gradient elution Cause3->Solution3

Caption: Troubleshooting logic for low purity issues in Solid-Phase Extraction (SPE).

References

Improving the recovery of Malvidin 3,5-diglucoside from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of Malvidin 3,5-diglucoside from complex matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of Malvidin 3,5-diglucoside during extraction?

A1: Malvidin 3,5-diglucoside, like other anthocyanins, is highly sensitive to several factors that can lead to its degradation. The most critical parameters to control are:

  • pH: Anthocyanins are most stable in acidic conditions (pH ~3). At higher pH values, they can undergo structural transformations to colorless or degraded forms. It is recommended to use acidified solvents for extraction.

  • Temperature: High temperatures (>60°C) can accelerate the degradation of anthocyanins.[1] Prolonged exposure should be avoided.[1]

  • Light: Exposure to UV-visible light can cause photodegradation. Samples and extracts should be protected from light by using amber vials or covering containers with aluminum foil.

  • Oxygen: Oxidation can lead to the breakdown of the anthocyanin structure. Working in an inert atmosphere (e.g., under nitrogen) and using degassed solvents can minimize this.

  • Enzymes: The presence of enzymes like polyphenol oxidases in the plant matrix can degrade anthocyanins. Rapid inactivation by blanching or using appropriate extraction solvents can mitigate this.

Q2: Which extraction solvent is best for recovering Malvidin 3,5-diglucoside?

A2: The choice of solvent is crucial for efficient extraction. Generally, polar solvents are used due to the water-soluble nature of anthocyanins.[2] Acidified aqueous solutions of ethanol or methanol are most common.[2][3] For instance, a study on elderberry anthocyanins found that an aqueous ethanol solution was more effective than pure ethanol for recovering phenolic compounds, including anthocyanins.[3] The optimal ethanol concentration was determined to be 40.9%.[3] Acidification, typically with weak acids like formic or citric acid, is necessary to maintain the stable flavylium cation form of the anthocyanin.[2]

Q3: What is Solid-Phase Extraction (SPE) and how can it improve the purity of my Malvidin 3,5-diglucoside extract?

A3: Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration.[4][5] It is highly effective for purifying anthocyanins from crude extracts by removing interfering substances like sugars, organic acids, and other phenolics.[4][5] Different SPE cartridges are available, with C18 being common. However, for enhanced purity, mixed-mode cation-exchange/reversed-phase SPE has been shown to achieve purities greater than 99% for some anthocyanin sources by efficiently removing non-anthocyanin phenolics.[5][6]

Q4: How can I accurately quantify the amount of Malvidin 3,5-diglucoside in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying individual anthocyanins like Malvidin 3,5-diglucoside.[6][7] Detection is typically performed using a Diode-Array Detector (DAD) at a wavelength of around 520 nm.[7][8] For unambiguous identification, especially in complex matrices, HPLC coupled with Mass Spectrometry (MS) is recommended.[6] A method for determining Malvidin 3,5-diglucoside in wine by direct injection into an HPLC system with UV and fluorescence detectors has been described with satisfactory recoveries (>95%).[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Malvidin 3,5-diglucoside 1. Incomplete extraction from the matrix.2. Degradation during extraction or processing.3. Inefficient elution from SPE cartridge.1. Optimize extraction parameters: increase solvent-to-solid ratio, extend extraction time, or consider alternative methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).2. Ensure extraction is performed under acidic conditions (pH < 3), at low temperatures, and with protection from light.3. Check the elution solvent composition and volume. A small amount of acid in the elution solvent can improve recovery.
Poor Purity of Final Extract 1. Co-extraction of interfering compounds (sugars, other phenolics).2. Ineffective SPE cleanup.1. Incorporate a pre-extraction step to remove highly soluble interferents.2. Optimize the SPE protocol: select a more specific sorbent (e.g., mixed-mode cation-exchange), adjust the pH of the loading solution, and optimize the wash steps. A two-step SPE methodology combining a hydrophilic-lipophilic balance resin followed by a cation-exchange SPE has shown high purity results.[9]
Inconsistent Results Between Batches 1. Variability in the raw material.2. Inconsistent experimental conditions.1. Standardize the raw material source and pre-processing steps.2. Strictly control all experimental parameters, including solvent preparation, extraction time, temperature, and pH.
Degradation of Analyte in HPLC Vial 1. Unstable pH of the mobile phase.2. Exposure to light and temperature in the autosampler.1. Ensure the mobile phase is sufficiently acidic to maintain anthocyanin stability.2. Use amber autosampler vials and consider a cooled autosampler.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different methods.

Table 1: Comparison of SPE Sorbents for Anthocyanin Purity

SPE SorbentPurity AchievedSource(s)
Mixed-Mode Cation-Exchange/Reversed-Phase>99% (for 8 of 12 sources tested)[6]
C18Significantly lower than mixed-mode[6]
Oasis HLB® followed by DSC-MCAX®High-purity extracts for various sources[9]

Table 2: Recovery of Malvidin 3,5-diglucoside using HPLC

MatrixRecovery RateAnalytical MethodSource(s)
Wine>95%HPLC-UV/Fluorescence[7]

Table 3: Optimal Conditions for Anthocyanin Extraction

Extraction MethodMatrixOptimal ConditionsTotal Anthocyanin ContentSource(s)
Conventional Solvent ExtractionElderberry40.9% ethanol, 20.0°C, 15.0 min21.0 mg/g-biomass[3]
Ultrasound-Assisted Extraction (UAE)Dragon Fruit Peel60% solvent, 25:1 solvent-to-sample ratio, 60.0°C, 20.0 minNot specified[10]
Microwave-Assisted Extraction (MAE)Grape Skin60:40 v/v ethanol:water, 40°C, 5 minNot specified[11]

Experimental Protocols

Protocol 1: Extraction of Malvidin 3,5-diglucoside from Plant Material

This protocol is a generalized procedure based on common solvent extraction methods.

  • Sample Preparation: Homogenize the fresh or frozen plant material to a fine powder.

  • Extraction:

    • Add 10 volumes of acidified ethanol (e.g., 80% ethanol with 1% formic acid) to the powdered sample.

    • Macerate for 24 hours at 4°C in the dark with occasional shaking.

    • Alternatively, for faster extraction, use UAE or MAE under optimized conditions (refer to Table 3).

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then a 0.45 µm filter to remove solid debris.

    • Concentrate the extract under reduced pressure at a temperature below 40°C to remove the organic solvent.

  • Storage: Store the concentrated aqueous extract at -20°C in the dark until further purification.

Protocol 2: Purification of Malvidin 3,5-diglucoside using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for SPE cleanup.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (e.g., water with 0.1% formic acid).

  • Sample Loading:

    • Dilute the crude aqueous extract with acidified water and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Further wash with 10 mL of a non-polar solvent like ethyl acetate to remove less polar impurities.

  • Elution:

    • Elute the anthocyanins with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in a suitable solvent for HPLC analysis.

Protocol 3: Quantification by HPLC-DAD

This protocol outlines a typical HPLC method for anthocyanin analysis.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v) pH 2.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A linear gradient from 10% to 45% B over 10 minutes.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 28°C.[7]

  • Detection: DAD at 520 nm.[7]

  • Quantification: Use a calibration curve constructed from a certified standard of Malvidin 3,5-diglucoside.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Plant Material Extraction Solvent Extraction (Acidified Ethanol) Sample->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Extract SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC HPLC-DAD Analysis SPE->HPLC Purified Extract Quantification Quantification HPLC->Quantification

Caption: General workflow for the extraction, purification, and analysis of Malvidin 3,5-diglucoside.

SPE_Troubleshooting Start Low Purity after SPE Cause1 Inefficient Washing Start->Cause1 Cause2 Inappropriate Sorbent Start->Cause2 Cause3 Co-elution of Impurities Start->Cause3 Solution1 Optimize Wash Steps: - Increase wash volume - Use a stronger wash solvent Cause1->Solution1 Solution2 Select a More Specific Sorbent: - e.g., Mixed-mode cation-exchange Cause2->Solution2 Solution3 Optimize Elution Solvent: - Use a less polar solvent - Employ gradient elution Cause3->Solution3

Caption: Troubleshooting logic for low purity issues in Solid-Phase Extraction (SPE).

References

Addressing matrix effects in LC-MS/MS analysis of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Malvidin 3,5-diglucoside?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Malvidin 3,5-diglucoside, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] In complex matrices like plasma, tissue homogenates, or plant extracts, endogenous components like phospholipids, salts, and proteins can co-elute with Malvidin 3,5-diglucoside and interfere with its ionization in the mass spectrometer source.[3]

Q2: How can I determine if my analysis of Malvidin 3,5-diglucoside is experiencing matrix effects?

A: There are several methods to assess matrix effects. The most common are the post-extraction spike method and the post-column infusion method.[3][4]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Malvidin 3,5-diglucoside in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte after extraction. A significant difference in the peak areas indicates the presence of matrix effects.[5][6]

  • Post-Column Infusion: This is a qualitative method where a constant flow of a Malvidin 3,5-diglucoside standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any fluctuation in the baseline signal at the retention time of Malvidin 3,5-diglucoside indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[4][7]

Q3: What are the primary strategies to minimize or eliminate matrix effects for Malvidin 3,5-diglucoside analysis?

A: Strategies to mitigate matrix effects can be categorized into three main areas: sample preparation, chromatographic separation, and the use of internal standards.

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): Offers selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[8]

    • Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility in immiscible liquids.[9]

    • Protein Precipitation (PPT): A simpler but less clean method that removes proteins from biological samples.[8]

    • Dilution: A straightforward approach to reduce the concentration of matrix components, which can be effective if the analyte concentration is high enough for detection after dilution.[10]

  • Chromatographic Separation: Optimizing the LC method can separate Malvidin 3,5-diglucoside from interfering matrix components. This can be achieved by:

    • Modifying the mobile phase gradient profile.

    • Using a different stationary phase (e.g., a column with different chemistry).

    • Employing techniques like 2D-LC for complex samples.[1]

  • Internal Standards: The use of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of Malvidin 3,5-diglucoside is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[11][12][13]

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to the analyte and behaves similarly in the ion source can be used.

Q4: When should I use a matrix-matched calibration curve for the quantification of Malvidin 3,5-diglucoside?

A: A matrix-matched calibration curve is recommended when significant matrix effects are observed and cannot be completely eliminated through sample preparation or chromatographic optimization.[10] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the matrix-induced signal suppression or enhancement, leading to more accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for Malvidin 3,5-diglucoside Co-eluting matrix components interfering with chromatography.1. Optimize the LC gradient to improve separation. 2. Evaluate a different analytical column with alternative selectivity. 3. Enhance sample cleanup using SPE or LLE.
Inconsistent Results (High %RSD) Variable matrix effects between samples.1. Implement a stable isotope-labeled internal standard for Malvidin 3,5-diglucoside. 2. Improve the consistency of the sample preparation method. 3. Use matrix-matched calibrants for quantification.
Significant Ion Suppression High concentration of co-eluting matrix components (e.g., phospholipids).1. Incorporate a phospholipid removal step in the sample preparation (e.g., specific SPE cartridges). 2. Dilute the sample extract if sensitivity allows. 3. Adjust the chromatographic method to separate the analyte from the suppression zone.
Low Recovery of Malvidin 3,5-diglucoside Inefficient extraction during sample preparation.1. Optimize the pH and solvent composition of the extraction solution. 2. Evaluate different SPE sorbents and elution solvents. 3. Ensure complete protein precipitation if using that method.

Quantitative Data Summary

The following tables provide representative data for evaluating matrix effects and recovery in the analysis of Malvidin 3,5-diglucoside.

Table 1: Matrix Effect Evaluation

MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Solution) (A)Peak Area (Post-Spiked Matrix Extract) (B)Matrix Effect (%) = (B/A) * 100
Plasma1055,00038,50070 (Ion Suppression)
Plasma100545,000398,00073 (Ion Suppression)
Urine1054,80061,400112 (Ion Enhancement)
Urine100551,000622,000113 (Ion Enhancement)
Plant Extract1055,20030,36055 (Significant Ion Suppression)
Plant Extract100549,500318,21058 (Significant Ion Suppression)

Table 2: Recovery Assessment

MatrixAnalyte Spiked Concentration (ng/mL)Peak Area (Pre-Spiked Matrix Extract) (C)Peak Area (Post-Spiked Matrix Extract) (B)Recovery (%) = (C/B) * 100
Plasma50350,000390,00089.7
Urine50495,000510,00097.1
Plant Extract50255,000310,00082.3

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare a standard solution of Malvidin 3,5-diglucoside in a neat solvent (e.g., 50:50 methanol (B129727):water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample of the matrix (e.g., plasma, urine) without the analyte through the entire sample preparation procedure.

  • Create two sets of samples:

    • Set A (Neat Solution): Dilute the standard solution with the neat solvent to the final desired concentration.

    • Set B (Post-Spiked Matrix): Spike the blank matrix extract with the standard solution to achieve the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute Malvidin 3,5-diglucoside from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporate & Reconstitute extraction->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: A generalized experimental workflow for the LC-MS/MS analysis of Malvidin 3,5-diglucoside.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inconsistent Results or Poor Data Quality check_me Assess Matrix Effects? start->check_me optimize_sp Optimize Sample Prep (SPE, LLE) check_me->optimize_sp Yes optimize_lc Optimize LC Method check_me->optimize_lc Yes use_sil_is Use SIL Internal Standard check_me->use_sil_is Yes end Improved Method Performance optimize_sp->end optimize_lc->end use_sil_is->end

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Addressing matrix effects in LC-MS/MS analysis of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Malvidin 3,5-diglucoside?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Malvidin 3,5-diglucoside, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] In complex matrices like plasma, tissue homogenates, or plant extracts, endogenous components like phospholipids, salts, and proteins can co-elute with Malvidin 3,5-diglucoside and interfere with its ionization in the mass spectrometer source.[3]

Q2: How can I determine if my analysis of Malvidin 3,5-diglucoside is experiencing matrix effects?

A: There are several methods to assess matrix effects. The most common are the post-extraction spike method and the post-column infusion method.[3][4]

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Malvidin 3,5-diglucoside in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte after extraction. A significant difference in the peak areas indicates the presence of matrix effects.[5][6]

  • Post-Column Infusion: This is a qualitative method where a constant flow of a Malvidin 3,5-diglucoside standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any fluctuation in the baseline signal at the retention time of Malvidin 3,5-diglucoside indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[4][7]

Q3: What are the primary strategies to minimize or eliminate matrix effects for Malvidin 3,5-diglucoside analysis?

A: Strategies to mitigate matrix effects can be categorized into three main areas: sample preparation, chromatographic separation, and the use of internal standards.

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): Offers selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[8]

    • Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility in immiscible liquids.[9]

    • Protein Precipitation (PPT): A simpler but less clean method that removes proteins from biological samples.[8]

    • Dilution: A straightforward approach to reduce the concentration of matrix components, which can be effective if the analyte concentration is high enough for detection after dilution.[10]

  • Chromatographic Separation: Optimizing the LC method can separate Malvidin 3,5-diglucoside from interfering matrix components. This can be achieved by:

    • Modifying the mobile phase gradient profile.

    • Using a different stationary phase (e.g., a column with different chemistry).

    • Employing techniques like 2D-LC for complex samples.[1]

  • Internal Standards: The use of a suitable internal standard (IS) is a highly effective way to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of Malvidin 3,5-diglucoside is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[11][12][13]

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to the analyte and behaves similarly in the ion source can be used.

Q4: When should I use a matrix-matched calibration curve for the quantification of Malvidin 3,5-diglucoside?

A: A matrix-matched calibration curve is recommended when significant matrix effects are observed and cannot be completely eliminated through sample preparation or chromatographic optimization.[10] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the matrix-induced signal suppression or enhancement, leading to more accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape for Malvidin 3,5-diglucoside Co-eluting matrix components interfering with chromatography.1. Optimize the LC gradient to improve separation. 2. Evaluate a different analytical column with alternative selectivity. 3. Enhance sample cleanup using SPE or LLE.
Inconsistent Results (High %RSD) Variable matrix effects between samples.1. Implement a stable isotope-labeled internal standard for Malvidin 3,5-diglucoside. 2. Improve the consistency of the sample preparation method. 3. Use matrix-matched calibrants for quantification.
Significant Ion Suppression High concentration of co-eluting matrix components (e.g., phospholipids).1. Incorporate a phospholipid removal step in the sample preparation (e.g., specific SPE cartridges). 2. Dilute the sample extract if sensitivity allows. 3. Adjust the chromatographic method to separate the analyte from the suppression zone.
Low Recovery of Malvidin 3,5-diglucoside Inefficient extraction during sample preparation.1. Optimize the pH and solvent composition of the extraction solution. 2. Evaluate different SPE sorbents and elution solvents. 3. Ensure complete protein precipitation if using that method.

Quantitative Data Summary

The following tables provide representative data for evaluating matrix effects and recovery in the analysis of Malvidin 3,5-diglucoside.

Table 1: Matrix Effect Evaluation

MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Solution) (A)Peak Area (Post-Spiked Matrix Extract) (B)Matrix Effect (%) = (B/A) * 100
Plasma1055,00038,50070 (Ion Suppression)
Plasma100545,000398,00073 (Ion Suppression)
Urine1054,80061,400112 (Ion Enhancement)
Urine100551,000622,000113 (Ion Enhancement)
Plant Extract1055,20030,36055 (Significant Ion Suppression)
Plant Extract100549,500318,21058 (Significant Ion Suppression)

Table 2: Recovery Assessment

MatrixAnalyte Spiked Concentration (ng/mL)Peak Area (Pre-Spiked Matrix Extract) (C)Peak Area (Post-Spiked Matrix Extract) (B)Recovery (%) = (C/B) * 100
Plasma50350,000390,00089.7
Urine50495,000510,00097.1
Plant Extract50255,000310,00082.3

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

  • Prepare a standard solution of Malvidin 3,5-diglucoside in a neat solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by processing a sample of the matrix (e.g., plasma, urine) without the analyte through the entire sample preparation procedure.

  • Create two sets of samples:

    • Set A (Neat Solution): Dilute the standard solution with the neat solvent to the final desired concentration.

    • Set B (Post-Spiked Matrix): Spike the blank matrix extract with the standard solution to achieve the same final concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma with 0.5 mL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute Malvidin 3,5-diglucoside from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporate & Reconstitute extraction->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: A generalized experimental workflow for the LC-MS/MS analysis of Malvidin 3,5-diglucoside.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inconsistent Results or Poor Data Quality check_me Assess Matrix Effects? start->check_me optimize_sp Optimize Sample Prep (SPE, LLE) check_me->optimize_sp Yes optimize_lc Optimize LC Method check_me->optimize_lc Yes use_sil_is Use SIL Internal Standard check_me->use_sil_is Yes end Improved Method Performance optimize_sp->end optimize_lc->end use_sil_is->end

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

pH effect on the stability and color of Malvidin 3,5-diglucoside solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin 3,5-diglucoside solutions. The following information addresses common issues related to the effect of pH on the stability and color of these solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a Malvidin 3,5-diglucoside solution at different pH values?

A1: The color of Malvidin 3,5-diglucoside solutions is highly dependent on the pH due to structural transformations of the anthocyanin molecule. In strongly acidic conditions (pH < 2), the flavylium (B80283) cation form predominates, resulting in a stable red color. As the pH increases, the color will change to purple and then to blue in slightly basic conditions due to the formation of quinoidal bases. At neutral pH, a significant portion of the molecule exists in a colorless hemiacetal form.

Q2: My Malvidin 3,5-diglucoside solution is losing its color at a neutral pH. Is this expected?

A2: Yes, this is an expected phenomenon. Around neutral pH (e.g., pH 7.4), Malvidin 3,5-diglucoside is more susceptible to degradation.[1][2] In this pH range, the molecule undergoes hydration to form a colorless hemiacetal (carbinol base), which can then convert to colorless chalcone (B49325) forms.[3] This leads to a noticeable fading of the solution's color.

Q3: How does the stability of Malvidin 3,5-diglucoside compare to Malvidin 3-glucoside at different pH levels?

A3: Malvidin 3,5-diglucoside is generally more stable than its monoglucoside counterpart, Malvidin 3-glucoside, particularly against degradation.[4][5][6] The additional glucose molecule at the 5-position provides some protection against nucleophilic attack by water, which leads to the formation of the colorless hemiacetal form. However, both compounds are most stable in acidic conditions and show increased degradation rates at higher pH values.[4][5]

Q4: I am observing a blue color in my solution at a slightly basic pH. Is this stable?

A4: The blue color observed in slightly basic solutions is due to the formation of the anionic quinoidal base. While this form is colored, the overall stability of Malvidin 3,5-diglucoside is reduced in basic conditions compared to acidic conditions. In a basic medium, the degradation process is primarily driven by the nucleophilic addition of OH⁻ to the anionic quinoidal bases.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid color loss of the solution The pH of the solution is in the neutral or slightly basic range, leading to the formation of colorless species and degradation.For short-term experiments requiring color, maintain the pH in the acidic range (pH < 3). If the experiment must be conducted at a neutral or basic pH, be aware of the inherent instability and consider kinetic studies to monitor the degradation rate.
Unexpected color change Contamination of the solution altering the pH. Incorrect buffer preparation.Verify the pH of your solution using a calibrated pH meter. Prepare fresh buffers and ensure all glassware is thoroughly cleaned to avoid cross-contamination.
Precipitation in the solution Anthocyanin solubility can be pH-dependent. High concentrations of the anthocyanin may lead to precipitation, especially at certain pH values.Ensure the concentration of Malvidin 3,5-diglucoside is within its solubility limit at the experimental pH. Consider performing a solubility test at different pH values if you are working with high concentrations.

Data Presentation

Table 1: Color of Malvidin 3,5-diglucoside Solutions at Various pH Values

pH RangePredominant SpeciesObserved Color
< 2Flavylium CationRed
3 - 5Equilibrium of Flavylium Cation, Hemiacetal, and Quinoidal BaseReddish-purple to Purple
6 - 8Hemiacetal, Chalcone, and Quinoidal BaseColorless to Bluish-purple
> 9Anionic Quinoidal BaseBlue

Table 2: Relative Stability of Malvidin 3,5-diglucoside at Different pH Ranges

pH RangeStabilityPrimary Degradation Pathway
< 3HighMinimal degradation
3 - 6ModerateHydration to hemiacetal and subsequent chalcone formation
7 - 8LowAccelerated degradation reactions[1][2]
> 9Very LowNucleophilic attack by OH⁻ on the quinoidal base[1][2]

Experimental Protocols

1. Preparation of Malvidin 3,5-diglucoside Solutions at Different pH Values

This protocol describes the preparation of Malvidin 3,5-diglucoside solutions in various buffer systems to study the effect of pH on its color and stability.

  • Materials:

    • Malvidin 3,5-diglucoside (≥95% purity)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Universal buffer components (e.g., citric acid, phosphoric acid, boric acid, sodium hydroxide)

    • Distilled or deionized water

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of Malvidin 3,5-diglucoside (e.g., 1 mg/mL) in a slightly acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10). A universal buffer system is recommended for consistency.

    • For each desired pH, add a small aliquot of the Malvidin 3,5-diglucoside stock solution to a known volume of the corresponding buffer to achieve the final desired concentration.

    • Mix the solution thoroughly.

    • Measure and record the final pH of each solution using a calibrated pH meter.

    • Immediately observe and record the initial color of each solution.

2. Spectrophotometric Analysis of Color and Stability

This protocol outlines the use of UV-Vis spectrophotometry to quantify the color and monitor the stability of Malvidin 3,5-diglucoside solutions over time.

  • Materials:

    • Malvidin 3,5-diglucoside solutions at different pH values

    • UV-Vis spectrophotometer

    • Cuvettes (quartz or glass, depending on the wavelength range)

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range of at least 300-700 nm to capture the full visible spectrum.

    • Use the respective buffer solution as a blank for each pH value.

    • Immediately after preparation, record the absorbance spectrum of each Malvidin 3,5-diglucoside solution.

    • Note the wavelength of maximum absorbance (λmax) in the visible region, which corresponds to the color of the solution.

    • To assess stability, store the solutions under controlled conditions (e.g., constant temperature, protected from light) and record the absorbance spectra at regular time intervals.

    • A decrease in the absorbance at the λmax over time indicates degradation of the anthocyanin.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare Stock Solution (Malvidin 3,5-diglucoside in 0.1M HCl) mix Mix Stock and Buffers stock->mix buffers Prepare Buffers (pH 2-10) buffers->mix measure_ph Measure Final pH mix->measure_ph color_obs Visual Color Observation measure_ph->color_obs spectro Spectrophotometric Analysis (UV-Vis Scan) measure_ph->spectro stability Stability Monitoring (Time-course Spectra) spectro->stability

Caption: Experimental workflow for studying the pH effect on Malvidin 3,5-diglucoside.

malvidin_ph_transformation flavylium Flavylium Cation (Red) hemiacetal Hemiacetal (Colorless) flavylium->hemiacetal  pH increase (Hydration) quinoidal Quinoidal Base (Purple/Blue) flavylium->quinoidal  Proton Loss (pH increase) hemiacetal->flavylium  pH decrease chalcone Chalcone (Colorless/Yellowish) hemiacetal->chalcone  Ring Opening chalcone->hemiacetal  Ring Closure quinoidal->flavylium  Proton Gain (pH decrease) anionic_quinoidal Anionic Quinoidal Base (Blue) quinoidal->anionic_quinoidal  Further Deprotonation (Basic pH)

Caption: pH-dependent structural transformations of Malvidin 3,5-diglucoside.

References

pH effect on the stability and color of Malvidin 3,5-diglucoside solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin 3,5-diglucoside solutions. The following information addresses common issues related to the effect of pH on the stability and color of these solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a Malvidin 3,5-diglucoside solution at different pH values?

A1: The color of Malvidin 3,5-diglucoside solutions is highly dependent on the pH due to structural transformations of the anthocyanin molecule. In strongly acidic conditions (pH < 2), the flavylium cation form predominates, resulting in a stable red color. As the pH increases, the color will change to purple and then to blue in slightly basic conditions due to the formation of quinoidal bases. At neutral pH, a significant portion of the molecule exists in a colorless hemiacetal form.

Q2: My Malvidin 3,5-diglucoside solution is losing its color at a neutral pH. Is this expected?

A2: Yes, this is an expected phenomenon. Around neutral pH (e.g., pH 7.4), Malvidin 3,5-diglucoside is more susceptible to degradation.[1][2] In this pH range, the molecule undergoes hydration to form a colorless hemiacetal (carbinol base), which can then convert to colorless chalcone forms.[3] This leads to a noticeable fading of the solution's color.

Q3: How does the stability of Malvidin 3,5-diglucoside compare to Malvidin 3-glucoside at different pH levels?

A3: Malvidin 3,5-diglucoside is generally more stable than its monoglucoside counterpart, Malvidin 3-glucoside, particularly against degradation.[4][5][6] The additional glucose molecule at the 5-position provides some protection against nucleophilic attack by water, which leads to the formation of the colorless hemiacetal form. However, both compounds are most stable in acidic conditions and show increased degradation rates at higher pH values.[4][5]

Q4: I am observing a blue color in my solution at a slightly basic pH. Is this stable?

A4: The blue color observed in slightly basic solutions is due to the formation of the anionic quinoidal base. While this form is colored, the overall stability of Malvidin 3,5-diglucoside is reduced in basic conditions compared to acidic conditions. In a basic medium, the degradation process is primarily driven by the nucleophilic addition of OH⁻ to the anionic quinoidal bases.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid color loss of the solution The pH of the solution is in the neutral or slightly basic range, leading to the formation of colorless species and degradation.For short-term experiments requiring color, maintain the pH in the acidic range (pH < 3). If the experiment must be conducted at a neutral or basic pH, be aware of the inherent instability and consider kinetic studies to monitor the degradation rate.
Unexpected color change Contamination of the solution altering the pH. Incorrect buffer preparation.Verify the pH of your solution using a calibrated pH meter. Prepare fresh buffers and ensure all glassware is thoroughly cleaned to avoid cross-contamination.
Precipitation in the solution Anthocyanin solubility can be pH-dependent. High concentrations of the anthocyanin may lead to precipitation, especially at certain pH values.Ensure the concentration of Malvidin 3,5-diglucoside is within its solubility limit at the experimental pH. Consider performing a solubility test at different pH values if you are working with high concentrations.

Data Presentation

Table 1: Color of Malvidin 3,5-diglucoside Solutions at Various pH Values

pH RangePredominant SpeciesObserved Color
< 2Flavylium CationRed
3 - 5Equilibrium of Flavylium Cation, Hemiacetal, and Quinoidal BaseReddish-purple to Purple
6 - 8Hemiacetal, Chalcone, and Quinoidal BaseColorless to Bluish-purple
> 9Anionic Quinoidal BaseBlue

Table 2: Relative Stability of Malvidin 3,5-diglucoside at Different pH Ranges

pH RangeStabilityPrimary Degradation Pathway
< 3HighMinimal degradation
3 - 6ModerateHydration to hemiacetal and subsequent chalcone formation
7 - 8LowAccelerated degradation reactions[1][2]
> 9Very LowNucleophilic attack by OH⁻ on the quinoidal base[1][2]

Experimental Protocols

1. Preparation of Malvidin 3,5-diglucoside Solutions at Different pH Values

This protocol describes the preparation of Malvidin 3,5-diglucoside solutions in various buffer systems to study the effect of pH on its color and stability.

  • Materials:

    • Malvidin 3,5-diglucoside (≥95% purity)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Universal buffer components (e.g., citric acid, phosphoric acid, boric acid, sodium hydroxide)

    • Distilled or deionized water

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a stock solution of Malvidin 3,5-diglucoside (e.g., 1 mg/mL) in a slightly acidic solvent (e.g., 0.1 M HCl) to ensure initial stability.

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10). A universal buffer system is recommended for consistency.

    • For each desired pH, add a small aliquot of the Malvidin 3,5-diglucoside stock solution to a known volume of the corresponding buffer to achieve the final desired concentration.

    • Mix the solution thoroughly.

    • Measure and record the final pH of each solution using a calibrated pH meter.

    • Immediately observe and record the initial color of each solution.

2. Spectrophotometric Analysis of Color and Stability

This protocol outlines the use of UV-Vis spectrophotometry to quantify the color and monitor the stability of Malvidin 3,5-diglucoside solutions over time.

  • Materials:

    • Malvidin 3,5-diglucoside solutions at different pH values

    • UV-Vis spectrophotometer

    • Cuvettes (quartz or glass, depending on the wavelength range)

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range of at least 300-700 nm to capture the full visible spectrum.

    • Use the respective buffer solution as a blank for each pH value.

    • Immediately after preparation, record the absorbance spectrum of each Malvidin 3,5-diglucoside solution.

    • Note the wavelength of maximum absorbance (λmax) in the visible region, which corresponds to the color of the solution.

    • To assess stability, store the solutions under controlled conditions (e.g., constant temperature, protected from light) and record the absorbance spectra at regular time intervals.

    • A decrease in the absorbance at the λmax over time indicates degradation of the anthocyanin.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare Stock Solution (Malvidin 3,5-diglucoside in 0.1M HCl) mix Mix Stock and Buffers stock->mix buffers Prepare Buffers (pH 2-10) buffers->mix measure_ph Measure Final pH mix->measure_ph color_obs Visual Color Observation measure_ph->color_obs spectro Spectrophotometric Analysis (UV-Vis Scan) measure_ph->spectro stability Stability Monitoring (Time-course Spectra) spectro->stability

Caption: Experimental workflow for studying the pH effect on Malvidin 3,5-diglucoside.

malvidin_ph_transformation flavylium Flavylium Cation (Red) hemiacetal Hemiacetal (Colorless) flavylium->hemiacetal  pH increase (Hydration) quinoidal Quinoidal Base (Purple/Blue) flavylium->quinoidal  Proton Loss (pH increase) hemiacetal->flavylium  pH decrease chalcone Chalcone (Colorless/Yellowish) hemiacetal->chalcone  Ring Opening chalcone->hemiacetal  Ring Closure quinoidal->flavylium  Proton Gain (pH decrease) anionic_quinoidal Anionic Quinoidal Base (Blue) quinoidal->anionic_quinoidal  Further Deprotonation (Basic pH)

Caption: pH-dependent structural transformations of Malvidin 3,5-diglucoside.

References

Enhancing the resolution between Malvidin 3,5-diglucoside and other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of anthocyanins, with a specific focus on enhancing the resolution between Malvidin 3,5-diglucoside and other structurally similar anthocyanins.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation between Malvidin 3,5-diglucoside and other anthocyanins so challenging?

A1: The difficulty arises from the structural similarities among anthocyanin molecules. Malvidin 3,5-diglucoside shares the same core aglycone (malvidin) with its monoglucoside counterpart (Malvidin 3-glucoside) and has similar polarity to other diglycosylated anthocyanins. In reverse-phase High-Performance Liquid Chromatography (HPLC), compounds with comparable polarity and structure tend to co-elute, making distinct separation challenging. Diglycosylated anthocyanins are generally more polar and thus have lower retention times than their monoglycosylated forms.[1]

Q2: What is the single most critical parameter to adjust for improving the resolution of anthocyanins?

A2: The mobile phase composition is the most influential factor for optimizing anthocyanin separation.[2][3] This includes the type of organic solvent (e.g., acetonitrile (B52724), methanol (B129727), or a combination), the type and concentration of the acid modifier (e.g., formic acid, phosphoric acid), and the gradient elution profile.[2][4] Fine-tuning the mobile phase can significantly alter the selectivity and resolution between closely related compounds.

Q3: How does the pH of the mobile phase impact the separation process?

A3: The pH of the mobile phase is crucial for anthocyanin stability and peak shape. For optimal results, a highly acidic mobile phase with a pH lower than 2.0 is recommended.[1][5] This low pH ensures that anthocyanins remain in their stable, positively charged flavylium (B80283) cation form. This minimizes peak tailing and prevents the formation of other species (like the colorless carbinol pseudo-base) that can lead to broadened or split peaks.[1]

Q4: Should I use an isocratic or a gradient elution method for separating a complex mixture of anthocyanins?

A4: A gradient elution is strongly recommended. Anthocyanin extracts from natural sources contain a wide variety of compounds with differing polarities (e.g., aglycones, mono- and diglycosides, acylated derivatives). An isocratic method is unlikely to resolve all these compounds effectively in a reasonable timeframe. A gradient elution, which involves changing the mobile phase composition during the run, allows for the separation of both highly polar and less polar compounds in a single analysis.[3][4][6]

Q5: What type of HPLC column is most suitable for separating Malvidin 3,5-diglucoside?

A5: A reversed-phase C18 column is the most common and effective choice for anthocyanin analysis.[1][7] For enhanced resolution and faster analysis times, consider using columns packed with superficially porous particles (e.g., Poroshell) or those with smaller particle sizes (sub-2 µm).[8][9] These modern columns offer higher efficiency, leading to sharper peaks and better separation.

Q6: What is the effect of column temperature on the resolution of anthocyanins?

A6: Column temperature is an important parameter for method optimization.[10] Increasing the temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, which lowers system backpressure and can improve peak efficiency.[2] However, it is a delicate balance, as excessively high temperatures can lead to the degradation of thermally sensitive anthocyanins.[8][11]

Troubleshooting Guide

Problem: I am observing poor resolution or complete co-elution of Malvidin 3,5-diglucoside with another anthocyanin peak.

Solution:

  • Optimize the Elution Gradient: Make the gradient shallower around the elution time of the target peaks. A slower increase in the organic solvent concentration provides more time for the compounds to interact with the stationary phase, improving separation.

  • Modify the Organic Solvent: If you are using acetonitrile, try substituting it with methanol or using a combination of both.[2] Different organic solvents alter the selectivity of the separation, which can resolve co-eluting peaks.

  • Adjust the Acid Modifier: Experiment with the concentration of the acid in your mobile phase. Increasing the formic acid concentration to 5% or even 10% has been shown to improve peak separation.[2][10] Alternatively, switching from formic acid to phosphoric acid can also change selectivity.[4]

  • Lower the Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the total run time.[12]

  • Change the Column: If mobile phase optimization is insufficient, try a column with a different specification. A longer column, a column with a smaller particle size, or a different stationary phase chemistry can provide the necessary resolution.[12]

Problem: My anthocyanin peaks, including Malvidin 3,5-diglucoside, are showing significant peak tailing.

Solution:

  • Check Mobile Phase pH: Peak tailing is often caused by unwanted interactions between the anthocyanin cations and negatively charged free silanol (B1196071) groups on the silica-based column packing.[1] Ensure your mobile phase pH is sufficiently low (ideally below 2.0) to suppress the ionization of these silanol groups.[1][5]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible free silanol groups, thereby reducing peak tailing for basic compounds like anthocyanins.

Problem: The baseline is drifting during my gradient run.

Solution:

  • Ensure Proper Column Equilibration: A drifting baseline is frequently caused by an inadequately equilibrated column.[12] Before the first injection of a sequence, and between runs, ensure the column is flushed with the initial mobile phase composition for a sufficient amount of time (e.g., 10-15 column volumes).

  • Use a Column Oven: Temperature fluctuations can cause the baseline to drift.[12] Using a thermostatted column oven will maintain a stable operating temperature.

  • Check Mobile Phase Purity: Use high-purity (HPLC or MS-grade) solvents and additives to prepare your mobile phase, as impurities can contribute to baseline issues.

Data Presentation

Table 1: Comparison of Optimized HPLC Mobile Phase Compositions for Anthocyanin Separation

Solvent A (Aqueous Phase)Solvent B (Organic Phase)Acid Modifier & ConcentrationReference
WaterAcetonitrile0.3% Phosphoric Acid[4]
WaterAcetonitrile5% Formic Acid[2]
WaterMethanol2% Formic Acid[5]
Water-Formic Acid-Acetic Acid (1000:8:9 v/v/v)AcetonitrileFormic Acid & Acetic Acid[6]
WaterAcetonitrile7.5% Formic Acid[13]

Table 2: Influence of HPLC Column Parameters on Anthocyanin Separation

Stationary PhaseParticle Size (µm)Dimensions (L x ID, mm)Typical Temperature (°C)Key FeatureReference
Reversed-Phase C183.5150 x 2.1AmbientStandard Analytical[1]
Reversed-Phase C183250 x 4.6Room TemperatureHigh Resolution[7]
Poroshell 120 SB-C182.7Not SpecifiedNot SpecifiedFast Analysis, High Efficiency[9]
C181.8Not SpecifiedNot SpecifiedUltra-High Resolution[8]
TRACER EXTRASIL ODS25250 x 4.028Routine Analysis[6]

Experimental Protocols

Optimized HPLC Method for the Separation of Malvidin 3,5-diglucoside and Other Anthocyanins

This protocol is a generalized method based on common practices for achieving high-resolution separation of anthocyanins.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, and a thermostatted column compartment.

  • Diode-Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample extracts filtered through a 0.45 µm syringe filter.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water (v/v).

  • Mobile Phase B: Prepare a solution of 5% formic acid in HPLC-grade acetonitrile (v/v).

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Column Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm.[2][4]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 30% B

    • 40-45 min: Linear gradient from 30% to 50% B

    • 45-50 min: Hold at 50% B (column wash)

    • 50-51 min: Return to 10% B

    • 51-60 min: Hold at 10% B (re-equilibration)

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Filter the sample extract and place it in an autosampler vial.

  • Inject the sample and start the data acquisition.

  • Integrate the peaks and identify Malvidin 3,5-diglucoside based on its retention time compared to a standard or by using a mass spectrometer for confirmation.

Visualizations

TroubleshootingWorkflow Start Problem: Poor Resolution or Co-elution Opt_Gradient 1. Optimize Gradient (Make it shallower) Start->Opt_Gradient Change_Solvent 2. Change Organic Solvent (e.g., ACN to MeOH or Mix) Opt_Gradient->Change_Solvent Still unresolved End Resolution Improved Opt_Gradient->End Resolved Change_Acid 3. Adjust Acid Modifier (Type or Concentration) Change_Solvent->Change_Acid Still unresolved Change_Solvent->End Resolved Lower_Flow 4. Lower Flow Rate Change_Acid->Lower_Flow Still unresolved Change_Acid->End Resolved Change_Column 5. Change Column (Longer, smaller particles, etc.) Lower_Flow->Change_Column Still unresolved Lower_Flow->End Resolved Change_Column->End Resolved

Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis of anthocyanins.

ParameterInfluence cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center Anthocyanin Resolution MP_pH pH (< 2.0) center->MP_pH SP_Chem Chemistry (C18) center->SP_Chem OC_Temp Temperature center->OC_Temp MP_Solvent Organic Solvent (ACN vs MeOH) MP_Gradient Gradient Profile SP_Particle Particle Size (µm) SP_Length Column Length OC_Flow Flow Rate

Caption: Key parameters influencing the HPLC resolution of anthocyanins like Malvidin 3,5-diglucoside.

References

Enhancing the resolution between Malvidin 3,5-diglucoside and other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of anthocyanins, with a specific focus on enhancing the resolution between Malvidin 3,5-diglucoside and other structurally similar anthocyanins.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation between Malvidin 3,5-diglucoside and other anthocyanins so challenging?

A1: The difficulty arises from the structural similarities among anthocyanin molecules. Malvidin 3,5-diglucoside shares the same core aglycone (malvidin) with its monoglucoside counterpart (Malvidin 3-glucoside) and has similar polarity to other diglycosylated anthocyanins. In reverse-phase High-Performance Liquid Chromatography (HPLC), compounds with comparable polarity and structure tend to co-elute, making distinct separation challenging. Diglycosylated anthocyanins are generally more polar and thus have lower retention times than their monoglycosylated forms.[1]

Q2: What is the single most critical parameter to adjust for improving the resolution of anthocyanins?

A2: The mobile phase composition is the most influential factor for optimizing anthocyanin separation.[2][3] This includes the type of organic solvent (e.g., acetonitrile, methanol, or a combination), the type and concentration of the acid modifier (e.g., formic acid, phosphoric acid), and the gradient elution profile.[2][4] Fine-tuning the mobile phase can significantly alter the selectivity and resolution between closely related compounds.

Q3: How does the pH of the mobile phase impact the separation process?

A3: The pH of the mobile phase is crucial for anthocyanin stability and peak shape. For optimal results, a highly acidic mobile phase with a pH lower than 2.0 is recommended.[1][5] This low pH ensures that anthocyanins remain in their stable, positively charged flavylium cation form. This minimizes peak tailing and prevents the formation of other species (like the colorless carbinol pseudo-base) that can lead to broadened or split peaks.[1]

Q4: Should I use an isocratic or a gradient elution method for separating a complex mixture of anthocyanins?

A4: A gradient elution is strongly recommended. Anthocyanin extracts from natural sources contain a wide variety of compounds with differing polarities (e.g., aglycones, mono- and diglycosides, acylated derivatives). An isocratic method is unlikely to resolve all these compounds effectively in a reasonable timeframe. A gradient elution, which involves changing the mobile phase composition during the run, allows for the separation of both highly polar and less polar compounds in a single analysis.[3][4][6]

Q5: What type of HPLC column is most suitable for separating Malvidin 3,5-diglucoside?

A5: A reversed-phase C18 column is the most common and effective choice for anthocyanin analysis.[1][7] For enhanced resolution and faster analysis times, consider using columns packed with superficially porous particles (e.g., Poroshell) or those with smaller particle sizes (sub-2 µm).[8][9] These modern columns offer higher efficiency, leading to sharper peaks and better separation.

Q6: What is the effect of column temperature on the resolution of anthocyanins?

A6: Column temperature is an important parameter for method optimization.[10] Increasing the temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, which lowers system backpressure and can improve peak efficiency.[2] However, it is a delicate balance, as excessively high temperatures can lead to the degradation of thermally sensitive anthocyanins.[8][11]

Troubleshooting Guide

Problem: I am observing poor resolution or complete co-elution of Malvidin 3,5-diglucoside with another anthocyanin peak.

Solution:

  • Optimize the Elution Gradient: Make the gradient shallower around the elution time of the target peaks. A slower increase in the organic solvent concentration provides more time for the compounds to interact with the stationary phase, improving separation.

  • Modify the Organic Solvent: If you are using acetonitrile, try substituting it with methanol or using a combination of both.[2] Different organic solvents alter the selectivity of the separation, which can resolve co-eluting peaks.

  • Adjust the Acid Modifier: Experiment with the concentration of the acid in your mobile phase. Increasing the formic acid concentration to 5% or even 10% has been shown to improve peak separation.[2][10] Alternatively, switching from formic acid to phosphoric acid can also change selectivity.[4]

  • Lower the Flow Rate: Reducing the flow rate can enhance resolution, although it will increase the total run time.[12]

  • Change the Column: If mobile phase optimization is insufficient, try a column with a different specification. A longer column, a column with a smaller particle size, or a different stationary phase chemistry can provide the necessary resolution.[12]

Problem: My anthocyanin peaks, including Malvidin 3,5-diglucoside, are showing significant peak tailing.

Solution:

  • Check Mobile Phase pH: Peak tailing is often caused by unwanted interactions between the anthocyanin cations and negatively charged free silanol groups on the silica-based column packing.[1] Ensure your mobile phase pH is sufficiently low (ideally below 2.0) to suppress the ionization of these silanol groups.[1][5]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible free silanol groups, thereby reducing peak tailing for basic compounds like anthocyanins.

Problem: The baseline is drifting during my gradient run.

Solution:

  • Ensure Proper Column Equilibration: A drifting baseline is frequently caused by an inadequately equilibrated column.[12] Before the first injection of a sequence, and between runs, ensure the column is flushed with the initial mobile phase composition for a sufficient amount of time (e.g., 10-15 column volumes).

  • Use a Column Oven: Temperature fluctuations can cause the baseline to drift.[12] Using a thermostatted column oven will maintain a stable operating temperature.

  • Check Mobile Phase Purity: Use high-purity (HPLC or MS-grade) solvents and additives to prepare your mobile phase, as impurities can contribute to baseline issues.

Data Presentation

Table 1: Comparison of Optimized HPLC Mobile Phase Compositions for Anthocyanin Separation

Solvent A (Aqueous Phase)Solvent B (Organic Phase)Acid Modifier & ConcentrationReference
WaterAcetonitrile0.3% Phosphoric Acid[4]
WaterAcetonitrile5% Formic Acid[2]
WaterMethanol2% Formic Acid[5]
Water-Formic Acid-Acetic Acid (1000:8:9 v/v/v)AcetonitrileFormic Acid & Acetic Acid[6]
WaterAcetonitrile7.5% Formic Acid[13]

Table 2: Influence of HPLC Column Parameters on Anthocyanin Separation

Stationary PhaseParticle Size (µm)Dimensions (L x ID, mm)Typical Temperature (°C)Key FeatureReference
Reversed-Phase C183.5150 x 2.1AmbientStandard Analytical[1]
Reversed-Phase C183250 x 4.6Room TemperatureHigh Resolution[7]
Poroshell 120 SB-C182.7Not SpecifiedNot SpecifiedFast Analysis, High Efficiency[9]
C181.8Not SpecifiedNot SpecifiedUltra-High Resolution[8]
TRACER EXTRASIL ODS25250 x 4.028Routine Analysis[6]

Experimental Protocols

Optimized HPLC Method for the Separation of Malvidin 3,5-diglucoside and Other Anthocyanins

This protocol is a generalized method based on common practices for achieving high-resolution separation of anthocyanins.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, and a thermostatted column compartment.

  • Diode-Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).

  • HPLC-grade water, acetonitrile, and formic acid.

  • Sample extracts filtered through a 0.45 µm syringe filter.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water (v/v).

  • Mobile Phase B: Prepare a solution of 5% formic acid in HPLC-grade acetonitrile (v/v).

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Column Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm.[2][4]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: Linear gradient from 10% to 30% B

    • 40-45 min: Linear gradient from 30% to 50% B

    • 45-50 min: Hold at 50% B (column wash)

    • 50-51 min: Return to 10% B

    • 51-60 min: Hold at 10% B (re-equilibration)

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Filter the sample extract and place it in an autosampler vial.

  • Inject the sample and start the data acquisition.

  • Integrate the peaks and identify Malvidin 3,5-diglucoside based on its retention time compared to a standard or by using a mass spectrometer for confirmation.

Visualizations

TroubleshootingWorkflow Start Problem: Poor Resolution or Co-elution Opt_Gradient 1. Optimize Gradient (Make it shallower) Start->Opt_Gradient Change_Solvent 2. Change Organic Solvent (e.g., ACN to MeOH or Mix) Opt_Gradient->Change_Solvent Still unresolved End Resolution Improved Opt_Gradient->End Resolved Change_Acid 3. Adjust Acid Modifier (Type or Concentration) Change_Solvent->Change_Acid Still unresolved Change_Solvent->End Resolved Lower_Flow 4. Lower Flow Rate Change_Acid->Lower_Flow Still unresolved Change_Acid->End Resolved Change_Column 5. Change Column (Longer, smaller particles, etc.) Lower_Flow->Change_Column Still unresolved Lower_Flow->End Resolved Change_Column->End Resolved

Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis of anthocyanins.

ParameterInfluence cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center Anthocyanin Resolution MP_pH pH (< 2.0) center->MP_pH SP_Chem Chemistry (C18) center->SP_Chem OC_Temp Temperature center->OC_Temp MP_Solvent Organic Solvent (ACN vs MeOH) MP_Gradient Gradient Profile SP_Particle Particle Size (µm) SP_Length Column Length OC_Flow Flow Rate

Caption: Key parameters influencing the HPLC resolution of anthocyanins like Malvidin 3,5-diglucoside.

References

Minimizing ion suppression in electrospray ionization of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of Malvidin 3,5-diglucoside.

Troubleshooting Guides

This section offers solutions to common problems encountered during the ESI-MS analysis of Malvidin 3,5-diglucoside.

Problem: Low or No Signal Intensity for Malvidin 3,5-diglucoside

Possible Causes and Solutions:

  • Suboptimal ESI Source Parameters: The settings of your ESI source can significantly impact the ionization efficiency of Malvidin 3,5-diglucoside.

    • Solution: Optimize key ESI parameters. Start with the manufacturer's recommended settings and adjust systematically. Pay close attention to the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. For anthocyanins like Malvidin 3,5-diglucoside, positive ion mode is generally preferred.[1]

  • Inappropriate Mobile Phase Composition: The mobile phase plays a crucial role in the ionization process.

    • Solution: Use a mobile phase that promotes protonation of Malvidin 3,5-diglucoside. A common choice is a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of a volatile acidic modifier. Formic acid at a low concentration (e.g., 0.1%) is often effective.[2][3][4] High concentrations of certain additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with Malvidin 3,5-diglucoside for ionization, leading to a suppressed signal.[6][7][8][9]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[10] Diluting the sample can also reduce matrix effects, but this may compromise the limit of detection.[11]

  • Instrument Contamination: Residues from previous analyses or contaminated solvents can lead to ion suppression.

    • Solution: Ensure the LC-MS system is clean. Flush the system with appropriate solvents. Always use high-purity, MS-grade solvents and reagents.[12]

Problem: Inconsistent or Irreproducible Signal Intensity

Possible Causes and Solutions:

  • Variable Matrix Effects: Differences in the composition of the sample matrix between injections can lead to varying degrees of ion suppression.

    • Solution: Employ a robust and consistent sample preparation protocol. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in ion suppression.[11] If a SIL-IS is not available, a matrix-matched calibration curve can improve quantitative accuracy.

  • Fluctuations in ESI Source Performance: An unstable electrospray can cause signal variability.

    • Solution: Check for blockages in the ESI probe and ensure a stable spray. The position of the sprayer relative to the MS inlet can also affect signal stability and should be optimized.[5][13]

  • Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention and ionization.

    • Solution: Prepare fresh mobile phases daily and ensure they are properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Malvidin 3,5-diglucoside analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization of a target analyte, such as Malvidin 3,5-diglucoside, is reduced by the presence of other co-eluting molecules from the sample matrix.[6][7][8] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Malvidin 3,5-diglucoside is often analyzed in complex matrices like plant extracts or biological fluids, which contain numerous compounds that can cause ion suppression.

Q2: How can I detect the presence of ion suppression in my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a pure Malvidin 3,5-diglucoside standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the constant signal of the infused standard at the retention time of matrix components indicates the presence of ion suppression.[10]

Q3: Which ionization mode, positive or negative, is better for Malvidin 3,5-diglucoside?

A3: For anthocyanins like Malvidin 3,5-diglucoside, positive ion mode ESI is generally preferred as they are naturally cationic at acidic pH, leading to the formation of the protonated molecule [M+H]⁺.[1][14]

Q4: What are the most common sources of ion suppression for anthocyanins?

A4: Common sources of ion suppression in the analysis of anthocyanins include:

  • Endogenous matrix components: High concentrations of lipids, proteins, and other small molecules in the sample.[10]

  • Salts and buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI probe, hindering ionization.[9]

  • Mobile phase additives: While necessary for chromatography, some additives like TFA can strongly suppress the signal. It is advisable to use volatile additives like formic acid at low concentrations.[5]

Q5: Can a change in the LC flow rate help minimize ion suppression?

A5: Yes, reducing the flow rate can sometimes mitigate ion suppression. Lower flow rates can lead to smaller initial droplet sizes in the electrospray, which can improve desolvation and ionization efficiency, making the process more tolerant to matrix components. However, this may also lead to broader chromatographic peaks.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Malvidin 3,5-diglucoside Signal Intensity (Hypothetical Data)

Mobile Phase AdditiveConcentration (% v/v)Relative Signal Intensity (%)Observations
Formic Acid0.1100Good peak shape and high signal intensity.
Formic Acid1.085Slight decrease in signal compared to 0.1%.[3]
Acetic Acid0.190Good signal, slightly broader peaks than formic acid.
Trifluoroacetic Acid (TFA)0.130Significant signal suppression observed.[5]
No Additive-45Poor peak shape and low signal intensity.

Note: This table presents hypothetical data based on general knowledge for anthocyanins to illustrate the expected effects. Actual results may vary depending on the specific experimental conditions.

Table 2: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects (Hypothetical Data)

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Overall Performance
Protein Precipitation (Acetonitrile)6595High matrix effect, significant ion suppression.[10]
Liquid-Liquid Extraction (LLE)4085Moderate reduction in matrix effects.
Solid-Phase Extraction (SPE) - C182090Good removal of matrix components, reduced ion suppression.[11]
Solid-Phase Extraction (SPE) - Mixed-Mode1588Excellent removal of interferences.

Note: Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in solvent]) * 100%. This table presents hypothetical data based on general knowledge to illustrate expected outcomes.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Malvidin 3,5-diglucoside Analysis

This protocol provides a starting point for the analysis of Malvidin 3,5-diglucoside and can be optimized for specific instruments and matrices.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[2][3][4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 40% B over 10 minutes, then wash with 95% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.[1][14]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Capillary Voltage: 3.5 - 4.5 kV (optimize for your instrument).

    • Nebulizer Gas: 30-40 psi (optimize).

    • Drying Gas Flow: 8-12 L/min (optimize).

    • Drying Gas Temperature: 300-350 °C (optimize).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up samples containing Malvidin 3,5-diglucoside.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727).

    • Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.

  • Sample Loading:

    • Acidify the sample with formic acid to a final concentration of 0.1%.

    • Load the sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute Malvidin 3,5-diglucoside with 5 mL of methanol containing 0.1% formic acid.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_Troubleshooting Troubleshooting Low Signal Start Low or Inconsistent Signal for Malvidin 3,5-diglucoside Check_MS Verify MS Performance (Tune & Calibrate) Start->Check_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Check_MS->Check_LC Investigate_Suppression Suspect Ion Suppression? Check_LC->Investigate_Suppression Optimize_Source Optimize ESI Source (Voltage, Gas Flow, Temp) Investigate_Suppression->Optimize_Source No Improve_SamplePrep Improve Sample Prep (SPE, LLE, Dilution) Investigate_Suppression->Improve_SamplePrep Yes Optimize_MobilePhase Optimize Mobile Phase (Additive, Gradient) Optimize_Source->Optimize_MobilePhase End Signal Restored Optimize_MobilePhase->End Use_IS Use Internal Standard (Stable Isotope Labeled) Improve_SamplePrep->Use_IS Use_IS->End

Caption: A step-by-step workflow for troubleshooting low signal intensity.

SamplePrepWorkflow cluster_SamplePrep Sample Preparation Workflow to Minimize Ion Suppression Sample Sample (e.g., Plant Extract) Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration SPE Solid-Phase Extraction (SPE) (e.g., C18) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: A typical sample preparation workflow for Malvidin 3,5-diglucoside analysis.

References

Minimizing ion suppression in electrospray ionization of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of Malvidin 3,5-diglucoside.

Troubleshooting Guides

This section offers solutions to common problems encountered during the ESI-MS analysis of Malvidin 3,5-diglucoside.

Problem: Low or No Signal Intensity for Malvidin 3,5-diglucoside

Possible Causes and Solutions:

  • Suboptimal ESI Source Parameters: The settings of your ESI source can significantly impact the ionization efficiency of Malvidin 3,5-diglucoside.

    • Solution: Optimize key ESI parameters. Start with the manufacturer's recommended settings and adjust systematically. Pay close attention to the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. For anthocyanins like Malvidin 3,5-diglucoside, positive ion mode is generally preferred.[1]

  • Inappropriate Mobile Phase Composition: The mobile phase plays a crucial role in the ionization process.

    • Solution: Use a mobile phase that promotes protonation of Malvidin 3,5-diglucoside. A common choice is a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of a volatile acidic modifier. Formic acid at a low concentration (e.g., 0.1%) is often effective.[2][3][4] High concentrations of certain additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.[5]

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with Malvidin 3,5-diglucoside for ionization, leading to a suppressed signal.[6][7][8][9]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[10] Diluting the sample can also reduce matrix effects, but this may compromise the limit of detection.[11]

  • Instrument Contamination: Residues from previous analyses or contaminated solvents can lead to ion suppression.

    • Solution: Ensure the LC-MS system is clean. Flush the system with appropriate solvents. Always use high-purity, MS-grade solvents and reagents.[12]

Problem: Inconsistent or Irreproducible Signal Intensity

Possible Causes and Solutions:

  • Variable Matrix Effects: Differences in the composition of the sample matrix between injections can lead to varying degrees of ion suppression.

    • Solution: Employ a robust and consistent sample preparation protocol. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in ion suppression.[11] If a SIL-IS is not available, a matrix-matched calibration curve can improve quantitative accuracy.

  • Fluctuations in ESI Source Performance: An unstable electrospray can cause signal variability.

    • Solution: Check for blockages in the ESI probe and ensure a stable spray. The position of the sprayer relative to the MS inlet can also affect signal stability and should be optimized.[5][13]

  • Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention and ionization.

    • Solution: Prepare fresh mobile phases daily and ensure they are properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Malvidin 3,5-diglucoside analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization of a target analyte, such as Malvidin 3,5-diglucoside, is reduced by the presence of other co-eluting molecules from the sample matrix.[6][7][8] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Malvidin 3,5-diglucoside is often analyzed in complex matrices like plant extracts or biological fluids, which contain numerous compounds that can cause ion suppression.

Q2: How can I detect the presence of ion suppression in my analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a pure Malvidin 3,5-diglucoside standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the constant signal of the infused standard at the retention time of matrix components indicates the presence of ion suppression.[10]

Q3: Which ionization mode, positive or negative, is better for Malvidin 3,5-diglucoside?

A3: For anthocyanins like Malvidin 3,5-diglucoside, positive ion mode ESI is generally preferred as they are naturally cationic at acidic pH, leading to the formation of the protonated molecule [M+H]⁺.[1][14]

Q4: What are the most common sources of ion suppression for anthocyanins?

A4: Common sources of ion suppression in the analysis of anthocyanins include:

  • Endogenous matrix components: High concentrations of lipids, proteins, and other small molecules in the sample.[10]

  • Salts and buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI probe, hindering ionization.[9]

  • Mobile phase additives: While necessary for chromatography, some additives like TFA can strongly suppress the signal. It is advisable to use volatile additives like formic acid at low concentrations.[5]

Q5: Can a change in the LC flow rate help minimize ion suppression?

A5: Yes, reducing the flow rate can sometimes mitigate ion suppression. Lower flow rates can lead to smaller initial droplet sizes in the electrospray, which can improve desolvation and ionization efficiency, making the process more tolerant to matrix components. However, this may also lead to broader chromatographic peaks.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Malvidin 3,5-diglucoside Signal Intensity (Hypothetical Data)

Mobile Phase AdditiveConcentration (% v/v)Relative Signal Intensity (%)Observations
Formic Acid0.1100Good peak shape and high signal intensity.
Formic Acid1.085Slight decrease in signal compared to 0.1%.[3]
Acetic Acid0.190Good signal, slightly broader peaks than formic acid.
Trifluoroacetic Acid (TFA)0.130Significant signal suppression observed.[5]
No Additive-45Poor peak shape and low signal intensity.

Note: This table presents hypothetical data based on general knowledge for anthocyanins to illustrate the expected effects. Actual results may vary depending on the specific experimental conditions.

Table 2: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects (Hypothetical Data)

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)Overall Performance
Protein Precipitation (Acetonitrile)6595High matrix effect, significant ion suppression.[10]
Liquid-Liquid Extraction (LLE)4085Moderate reduction in matrix effects.
Solid-Phase Extraction (SPE) - C182090Good removal of matrix components, reduced ion suppression.[11]
Solid-Phase Extraction (SPE) - Mixed-Mode1588Excellent removal of interferences.

Note: Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in solvent]) * 100%. This table presents hypothetical data based on general knowledge to illustrate expected outcomes.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Malvidin 3,5-diglucoside Analysis

This protocol provides a starting point for the analysis of Malvidin 3,5-diglucoside and can be optimized for specific instruments and matrices.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[2][3][4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 40% B over 10 minutes, then wash with 95% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.[1][14]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Capillary Voltage: 3.5 - 4.5 kV (optimize for your instrument).

    • Nebulizer Gas: 30-40 psi (optimize).

    • Drying Gas Flow: 8-12 L/min (optimize).

    • Drying Gas Temperature: 300-350 °C (optimize).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up samples containing Malvidin 3,5-diglucoside.

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.

  • Sample Loading:

    • Acidify the sample with formic acid to a final concentration of 0.1%.

    • Load the sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute Malvidin 3,5-diglucoside with 5 mL of methanol containing 0.1% formic acid.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_Troubleshooting Troubleshooting Low Signal Start Low or Inconsistent Signal for Malvidin 3,5-diglucoside Check_MS Verify MS Performance (Tune & Calibrate) Start->Check_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Check_MS->Check_LC Investigate_Suppression Suspect Ion Suppression? Check_LC->Investigate_Suppression Optimize_Source Optimize ESI Source (Voltage, Gas Flow, Temp) Investigate_Suppression->Optimize_Source No Improve_SamplePrep Improve Sample Prep (SPE, LLE, Dilution) Investigate_Suppression->Improve_SamplePrep Yes Optimize_MobilePhase Optimize Mobile Phase (Additive, Gradient) Optimize_Source->Optimize_MobilePhase End Signal Restored Optimize_MobilePhase->End Use_IS Use Internal Standard (Stable Isotope Labeled) Improve_SamplePrep->Use_IS Use_IS->End

Caption: A step-by-step workflow for troubleshooting low signal intensity.

SamplePrepWorkflow cluster_SamplePrep Sample Preparation Workflow to Minimize Ion Suppression Sample Sample (e.g., Plant Extract) Extraction Extraction (e.g., Acidified Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration SPE Solid-Phase Extraction (SPE) (e.g., C18) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: A typical sample preparation workflow for Malvidin 3,5-diglucoside analysis.

References

Optimal storage conditions for Malvidin 3,5-diglucoside chloride reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Malvidin 3,5-diglucoside chloride reference standards to ensure their integrity and performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound reference standard?

For long-term storage, the solid reference standard should be stored at -20°C in a dark and dry environment.[1][2][3][4] It is crucial to minimize exposure to light and moisture to prevent degradation. Some suppliers also recommend storing the standard at temperatures below -15°C.

Q2: How should I store solutions of this compound?

Once dissolved, it is recommended to store stock solutions in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What is the shelf life of this compound?

When stored as a solid powder at -20°C, the reference standard can be stable for up to 3 years.[5] At 4°C, the stability of the powder is reduced to approximately 2 years.[5] In solution, the stability is significantly shorter, as indicated in the storage conditions above.

Q4: In what solvents can I dissolve this compound?

This compound is slightly soluble in acidic methanol (B129727), aqueous base, and water.[4] For preparing stock solutions for analytical purposes, a common practice is to dissolve the standard in a slightly acidified solvent, such as methanol with a small percentage of hydrochloric acid, to maintain the stability of the flavylium (B80283) cation, which is the colored form of the anthocyanin.

Q5: How does pH affect the stability and color of this compound solutions?

The stability and color of this compound are highly dependent on pH. In acidic conditions (pH < 3), the red flavylium cation is the predominant and most stable form.[6] As the pH increases towards neutral, it can undergo structural transformations to colorless or bluish forms, and degradation reactions can occur more rapidly, especially in the transition pH range that includes physiological pH (7.4).[1][7][8] At a pH above 7, the anthocyanin will degrade.[8]

Storage Condition Summary

ParameterSolid StandardIn Solution
Temperature -20°C (recommended for long-term)[1][2][3][4]-80°C (up to 6 months)[5] or -20°C (up to 1 month)[5]
4°C (up to 2 years)[5]
Light Store in the dark[9]Protect from light
Humidity Store in a dry place/desiccatorN/A (store in tightly sealed vials)[5]
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is ideal but not always mandatoryDegassed solvents can prolong stability

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol outlines the general steps for preparing a standard stock solution of this compound for analytical use, such as in HPLC.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber vials

Procedure:

  • Solvent Preparation: Prepare a solution of 2% (v/v) HCl in methanol. For example, add 2 mL of concentrated HCl to a 100 mL volumetric flask and bring to volume with methanol.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask of appropriate size. Add a small amount of the acidified methanol and sonicate until the solid is completely dissolved.

  • Dilution: Once dissolved, bring the flask to the final volume with the acidified methanol.

  • Storage: Transfer the stock solution to amber vials, cap tightly, and store at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound reference standards.

Issue 1: Inconsistent or lower than expected analytical results.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting:

      • Verify the storage conditions of both the solid standard and any prepared solutions. Ensure they have been protected from light and stored at the recommended temperatures.

      • Prepare a fresh stock solution from the solid standard.

      • If the issue persists, consider opening a new vial of the reference standard.

  • Possible Cause 2: Incorrect solution preparation.

    • Troubleshooting:

      • Review the dissolution solvent and procedure. Ensure the standard was fully dissolved.

      • Check the accuracy of the balance and volumetric glassware used.

      • Confirm all calculations for concentration.

Issue 2: Color of the standard solution is faded or has changed significantly.

  • Possible Cause 1: pH of the solution is not optimal.

    • Troubleshooting:

      • Measure the pH of the solution. For anthocyanins, a low pH (typically below 3) is required to maintain the colored flavylium form.[6]

      • If necessary, acidify the solution with a small amount of a suitable acid (e.g., HCl or formic acid).

  • Possible Cause 2: Exposure to light.

    • Troubleshooting:

      • Anthocyanins are susceptible to photodegradation.[9][10] Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

      • Prepare fresh solutions if significant light exposure is suspected.

  • Possible Cause 3: Thermal degradation.

    • Troubleshooting:

      • Avoid exposing the solution to high temperatures.[8]

      • If the solution was heated for any reason (e.g., to aid dissolution), it may have degraded. Prepare a fresh solution without heating, or use gentle warming if absolutely necessary.

Issue 3: The solid reference standard appears discolored or clumped.

  • Possible Cause 1: Moisture absorption.

    • Troubleshooting:

      • Always allow the vial to warm to room temperature before opening to prevent condensation.

      • Store the standard in a desiccator to minimize moisture exposure.

      • If clumping is observed, it may indicate moisture absorption, which can accelerate degradation. It is advisable to use a new vial of the standard.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Experiment Issue (e.g., inconsistent results, color change) check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Calculations) check_storage->check_prep Storage OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Storage Improper check_prep->fresh_solution Preparation Error adjust_ph Adjust pH to < 3 check_prep->adjust_ph pH Issue protect_light Protect from Light (Amber Vials) check_prep->protect_light Light Exposure re_evaluate Re-run Experiment fresh_solution->re_evaluate new_vial Use New Vial of Solid Standard new_vial->fresh_solution contact_supplier Contact Supplier for Support new_vial->contact_supplier Issue Still Persists adjust_ph->re_evaluate protect_light->re_evaluate re_evaluate->new_vial Issue Persists

Caption: A flowchart for troubleshooting common experimental issues.

References

Optimal storage conditions for Malvidin 3,5-diglucoside chloride reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Malvidin 3,5-diglucoside chloride reference standards to ensure their integrity and performance in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound reference standard?

For long-term storage, the solid reference standard should be stored at -20°C in a dark and dry environment.[1][2][3][4] It is crucial to minimize exposure to light and moisture to prevent degradation. Some suppliers also recommend storing the standard at temperatures below -15°C.

Q2: How should I store solutions of this compound?

Once dissolved, it is recommended to store stock solutions in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What is the shelf life of this compound?

When stored as a solid powder at -20°C, the reference standard can be stable for up to 3 years.[5] At 4°C, the stability of the powder is reduced to approximately 2 years.[5] In solution, the stability is significantly shorter, as indicated in the storage conditions above.

Q4: In what solvents can I dissolve this compound?

This compound is slightly soluble in acidic methanol, aqueous base, and water.[4] For preparing stock solutions for analytical purposes, a common practice is to dissolve the standard in a slightly acidified solvent, such as methanol with a small percentage of hydrochloric acid, to maintain the stability of the flavylium cation, which is the colored form of the anthocyanin.

Q5: How does pH affect the stability and color of this compound solutions?

The stability and color of this compound are highly dependent on pH. In acidic conditions (pH < 3), the red flavylium cation is the predominant and most stable form.[6] As the pH increases towards neutral, it can undergo structural transformations to colorless or bluish forms, and degradation reactions can occur more rapidly, especially in the transition pH range that includes physiological pH (7.4).[1][7][8] At a pH above 7, the anthocyanin will degrade.[8]

Storage Condition Summary

ParameterSolid StandardIn Solution
Temperature -20°C (recommended for long-term)[1][2][3][4]-80°C (up to 6 months)[5] or -20°C (up to 1 month)[5]
4°C (up to 2 years)[5]
Light Store in the dark[9]Protect from light
Humidity Store in a dry place/desiccatorN/A (store in tightly sealed vials)[5]
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is ideal but not always mandatoryDegassed solvents can prolong stability

Experimental Protocol: Preparation of a Standard Stock Solution

This protocol outlines the general steps for preparing a standard stock solution of this compound for analytical use, such as in HPLC.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber vials

Procedure:

  • Solvent Preparation: Prepare a solution of 2% (v/v) HCl in methanol. For example, add 2 mL of concentrated HCl to a 100 mL volumetric flask and bring to volume with methanol.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a volumetric flask of appropriate size. Add a small amount of the acidified methanol and sonicate until the solid is completely dissolved.

  • Dilution: Once dissolved, bring the flask to the final volume with the acidified methanol.

  • Storage: Transfer the stock solution to amber vials, cap tightly, and store at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound reference standards.

Issue 1: Inconsistent or lower than expected analytical results.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting:

      • Verify the storage conditions of both the solid standard and any prepared solutions. Ensure they have been protected from light and stored at the recommended temperatures.

      • Prepare a fresh stock solution from the solid standard.

      • If the issue persists, consider opening a new vial of the reference standard.

  • Possible Cause 2: Incorrect solution preparation.

    • Troubleshooting:

      • Review the dissolution solvent and procedure. Ensure the standard was fully dissolved.

      • Check the accuracy of the balance and volumetric glassware used.

      • Confirm all calculations for concentration.

Issue 2: Color of the standard solution is faded or has changed significantly.

  • Possible Cause 1: pH of the solution is not optimal.

    • Troubleshooting:

      • Measure the pH of the solution. For anthocyanins, a low pH (typically below 3) is required to maintain the colored flavylium form.[6]

      • If necessary, acidify the solution with a small amount of a suitable acid (e.g., HCl or formic acid).

  • Possible Cause 2: Exposure to light.

    • Troubleshooting:

      • Anthocyanins are susceptible to photodegradation.[9][10] Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.

      • Prepare fresh solutions if significant light exposure is suspected.

  • Possible Cause 3: Thermal degradation.

    • Troubleshooting:

      • Avoid exposing the solution to high temperatures.[8]

      • If the solution was heated for any reason (e.g., to aid dissolution), it may have degraded. Prepare a fresh solution without heating, or use gentle warming if absolutely necessary.

Issue 3: The solid reference standard appears discolored or clumped.

  • Possible Cause 1: Moisture absorption.

    • Troubleshooting:

      • Always allow the vial to warm to room temperature before opening to prevent condensation.

      • Store the standard in a desiccator to minimize moisture exposure.

      • If clumping is observed, it may indicate moisture absorption, which can accelerate degradation. It is advisable to use a new vial of the standard.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Issues start Start: Experiment Issue (e.g., inconsistent results, color change) check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage check_prep Review Solution Preparation (Solvent, pH, Calculations) check_storage->check_prep Storage OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Storage Improper check_prep->fresh_solution Preparation Error adjust_ph Adjust pH to < 3 check_prep->adjust_ph pH Issue protect_light Protect from Light (Amber Vials) check_prep->protect_light Light Exposure re_evaluate Re-run Experiment fresh_solution->re_evaluate new_vial Use New Vial of Solid Standard new_vial->fresh_solution contact_supplier Contact Supplier for Support new_vial->contact_supplier Issue Still Persists adjust_ph->re_evaluate protect_light->re_evaluate re_evaluate->new_vial Issue Persists

Caption: A flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Malvidin 3,5-diglucoside Microwave Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with microwave-assisted treatment of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of microwave treatment on Malvidin 3,5-diglucoside?

Microwave treatment accelerates the degradation of Malvidin 3,5-diglucoside.[1][2][3][4] This degradation process has been shown to follow a first-order kinetics model.[1][2][3][4]

Q2: What factors influence the degradation rate of Malvidin 3,5-diglucoside during microwave treatment?

Several factors can significantly increase the degradation rate of Malvidin 3,5-diglucoside:

  • Microwave Power: Higher microwave power leads to faster degradation.[1]

  • Energy Density: Increased energy density accelerates degradation.[1][2][4]

  • Temperature: Higher temperatures result in more rapid degradation.[1][3][4]

  • pH: A higher pH value can increase the rate of degradation.[1][3][4]

  • Initial Concentration: A higher initial concentration of the anthocyanin can also lead to a faster degradation rate.[1][3][4]

Q3: How does microwave heating compare to conventional thermal heating for Malvidin 3,5-diglucoside degradation?

Microwave treatment results in a more rapid degradation of Malvidin 3,5-diglucoside compared to conventional heating in a water bath at the same temperature.[1][2][3][4] This suggests the existence of a "microwave effect" that is not solely dependent on temperature.[1][2][3][4]

Q4: What are the main degradation products of Malvidin 3,5-diglucoside under microwave treatment?

Under microwave treatment, Malvidin 3,5-diglucoside degrades into several products. Key degradation products identified include Anthocyanone A, hydroxycoumarins, and dihydroxy phenylacetaldehyde, which are not typically observed with thermal treatment alone.[5] Other shared degradation products with thermal treatment include syringic acid, 2,4,6-trihydroxybenzaldehyde, coumarin (B35378) glucosides, and 2,6-dimethoxyphenol.[5]

Q5: What is the proposed mechanism for the accelerated degradation under microwave treatment?

The accelerated degradation is attributed to the formation of hydrogen peroxide during microwave treatment.[5][6] This leads to a Baeyer-Villiger-type oxidation of the anthocyanin, which is a significant degradation pathway alongside conventional thermal degradation.[5]

Q6: Which is more stable under microwave treatment: Malvidin 3-glucoside or Malvidin 3,5-diglucoside?

Malvidin 3,5-diglucoside is more resistant to microwave treatment than Malvidin 3-glucoside.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Higher than expected degradation of Malvidin 3,5-diglucoside. - Microwave power is too high.- Treatment time is too long.- Temperature of the sample is exceeding the desired range.- pH of the solution is too high.- Reduce the microwave power.- Decrease the treatment duration.- Monitor and control the sample temperature throughout the experiment.- Adjust the pH of the solution to a lower value (e.g., pH 3.5) if experimentally permissible.
Inconsistent degradation results between experiments. - Fluctuations in microwave power output.- Inconsistent sample volume or geometry.- Non-uniform heating within the microwave cavity.- Variations in the initial concentration of Malvidin 3,5-diglucoside.- Calibrate and verify the microwave power output.- Use consistent sample volumes and identical containers for all experiments.- Place the sample in the center of the microwave cavity for more uniform heating.- Precisely control the initial concentration of your samples.
Difficulty in quantifying Malvidin 3,5-diglucoside post-treatment. - Complete degradation of the compound.- Interference from degradation products in the analytical method.- Reduce the intensity of the microwave treatment (lower power or shorter time).- Use a high-resolution analytical technique like HPLC with a diode array detector (DAD) or mass spectrometry (MS) to separate and identify the parent compound from its degradation products.[7][8][9]
Formation of unexpected degradation products. - The "microwave effect" can lead to different degradation pathways compared to conventional heating.- Characterize the degradation products using techniques like LC-MS/MS to understand the specific degradation pathway under your experimental conditions.[5]

Quantitative Data Summary

Table 1: Degradation Kinetics of Malvidin 3,5-diglucoside under Microwave Treatment

Microwave Power (W)Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t₁/₂) (min)
1401.93359.14
2803.23214.59
4205.37129.08
5608.1684.95
70011.2161.83

Data extracted from a study conducted at pH 3.5 with an initial anthocyanin concentration of 25 mg/L.[1]

Experimental Protocols

1. Protocol for Investigating the Impact of Microwave Power on Malvidin 3,5-diglucoside Degradation

  • Objective: To determine the degradation kinetics of Malvidin 3,5-diglucoside at various microwave power levels.

  • Materials:

    • Malvidin 3,5-diglucoside standard

    • Buffer solution (e.g., pH 3.5)

    • Microwave reactor with power and temperature control

    • HPLC-DAD or HPLC-MS/MS system for quantification

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in the buffer solution to a known concentration (e.g., 25 mg/L).

    • Place a fixed volume of the solution into a microwave-safe vessel.

    • Subject the sample to microwave irradiation at a specific power level (e.g., 140 W, 280 W, 420 W, 560 W, 700 W) for a series of time intervals.

    • At each time point, immediately cool the sample in an ice bath to stop the reaction.

    • Filter the sample and analyze the concentration of the remaining Malvidin 3,5-diglucoside using a validated HPLC method.

    • Plot the natural logarithm of the concentration ratio (C/C₀) against time to determine the first-order degradation rate constant (k).

2. Protocol for Quantification of Malvidin 3,5-diglucoside using HPLC

  • Objective: To accurately measure the concentration of Malvidin 3,5-diglucoside in a sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 column

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v), pH 2

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 10% to 45% B over 10 minutes.

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 28°C

    • Detection Wavelength: 520 nm[7]

  • Procedure:

    • Prepare a series of standard solutions of Malvidin 3,5-diglucoside of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared samples (post-microwave treatment) into the HPLC system.

    • Quantify the concentration of Malvidin 3,5-diglucoside in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow prep Sample Preparation (Malvidin 3,5-diglucoside in buffer) mw_treat Microwave Treatment (Varying Power/Time) prep->mw_treat cooling Rapid Cooling (Ice Bath) mw_treat->cooling analysis HPLC Analysis cooling->analysis data Data Analysis (Kinetics Calculation) analysis->data

Caption: Experimental workflow for studying Malvidin 3,5-diglucoside degradation.

Degradation_Pathway mv Malvidin 3,5-diglucoside mw Microwave Irradiation mv->mw oxidation Baeyer-Villiger Oxidation mv->oxidation major pathway thermal Thermal Degradation mv->thermal minor pathway h2o2 Hydrogen Peroxide (H₂O₂) mw->h2o2 generates h2o2->oxidation mw_products Specific Products (Anthocyanone A, etc.) oxidation->mw_products shared_products Shared Products (Syringic Acid, etc.) oxidation->shared_products thermal->shared_products

Caption: Proposed degradation pathways of Malvidin 3,5-diglucoside under microwave treatment.

References

Technical Support Center: Malvidin 3,5-diglucoside Microwave Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with microwave-assisted treatment of Malvidin 3,5-diglucoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of microwave treatment on Malvidin 3,5-diglucoside?

Microwave treatment accelerates the degradation of Malvidin 3,5-diglucoside.[1][2][3][4] This degradation process has been shown to follow a first-order kinetics model.[1][2][3][4]

Q2: What factors influence the degradation rate of Malvidin 3,5-diglucoside during microwave treatment?

Several factors can significantly increase the degradation rate of Malvidin 3,5-diglucoside:

  • Microwave Power: Higher microwave power leads to faster degradation.[1]

  • Energy Density: Increased energy density accelerates degradation.[1][2][4]

  • Temperature: Higher temperatures result in more rapid degradation.[1][3][4]

  • pH: A higher pH value can increase the rate of degradation.[1][3][4]

  • Initial Concentration: A higher initial concentration of the anthocyanin can also lead to a faster degradation rate.[1][3][4]

Q3: How does microwave heating compare to conventional thermal heating for Malvidin 3,5-diglucoside degradation?

Microwave treatment results in a more rapid degradation of Malvidin 3,5-diglucoside compared to conventional heating in a water bath at the same temperature.[1][2][3][4] This suggests the existence of a "microwave effect" that is not solely dependent on temperature.[1][2][3][4]

Q4: What are the main degradation products of Malvidin 3,5-diglucoside under microwave treatment?

Under microwave treatment, Malvidin 3,5-diglucoside degrades into several products. Key degradation products identified include Anthocyanone A, hydroxycoumarins, and dihydroxy phenylacetaldehyde, which are not typically observed with thermal treatment alone.[5] Other shared degradation products with thermal treatment include syringic acid, 2,4,6-trihydroxybenzaldehyde, coumarin glucosides, and 2,6-dimethoxyphenol.[5]

Q5: What is the proposed mechanism for the accelerated degradation under microwave treatment?

The accelerated degradation is attributed to the formation of hydrogen peroxide during microwave treatment.[5][6] This leads to a Baeyer-Villiger-type oxidation of the anthocyanin, which is a significant degradation pathway alongside conventional thermal degradation.[5]

Q6: Which is more stable under microwave treatment: Malvidin 3-glucoside or Malvidin 3,5-diglucoside?

Malvidin 3,5-diglucoside is more resistant to microwave treatment than Malvidin 3-glucoside.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Higher than expected degradation of Malvidin 3,5-diglucoside. - Microwave power is too high.- Treatment time is too long.- Temperature of the sample is exceeding the desired range.- pH of the solution is too high.- Reduce the microwave power.- Decrease the treatment duration.- Monitor and control the sample temperature throughout the experiment.- Adjust the pH of the solution to a lower value (e.g., pH 3.5) if experimentally permissible.
Inconsistent degradation results between experiments. - Fluctuations in microwave power output.- Inconsistent sample volume or geometry.- Non-uniform heating within the microwave cavity.- Variations in the initial concentration of Malvidin 3,5-diglucoside.- Calibrate and verify the microwave power output.- Use consistent sample volumes and identical containers for all experiments.- Place the sample in the center of the microwave cavity for more uniform heating.- Precisely control the initial concentration of your samples.
Difficulty in quantifying Malvidin 3,5-diglucoside post-treatment. - Complete degradation of the compound.- Interference from degradation products in the analytical method.- Reduce the intensity of the microwave treatment (lower power or shorter time).- Use a high-resolution analytical technique like HPLC with a diode array detector (DAD) or mass spectrometry (MS) to separate and identify the parent compound from its degradation products.[7][8][9]
Formation of unexpected degradation products. - The "microwave effect" can lead to different degradation pathways compared to conventional heating.- Characterize the degradation products using techniques like LC-MS/MS to understand the specific degradation pathway under your experimental conditions.[5]

Quantitative Data Summary

Table 1: Degradation Kinetics of Malvidin 3,5-diglucoside under Microwave Treatment

Microwave Power (W)Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t₁/₂) (min)
1401.93359.14
2803.23214.59
4205.37129.08
5608.1684.95
70011.2161.83

Data extracted from a study conducted at pH 3.5 with an initial anthocyanin concentration of 25 mg/L.[1]

Experimental Protocols

1. Protocol for Investigating the Impact of Microwave Power on Malvidin 3,5-diglucoside Degradation

  • Objective: To determine the degradation kinetics of Malvidin 3,5-diglucoside at various microwave power levels.

  • Materials:

    • Malvidin 3,5-diglucoside standard

    • Buffer solution (e.g., pH 3.5)

    • Microwave reactor with power and temperature control

    • HPLC-DAD or HPLC-MS/MS system for quantification

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare a stock solution of Malvidin 3,5-diglucoside in the buffer solution to a known concentration (e.g., 25 mg/L).

    • Place a fixed volume of the solution into a microwave-safe vessel.

    • Subject the sample to microwave irradiation at a specific power level (e.g., 140 W, 280 W, 420 W, 560 W, 700 W) for a series of time intervals.

    • At each time point, immediately cool the sample in an ice bath to stop the reaction.

    • Filter the sample and analyze the concentration of the remaining Malvidin 3,5-diglucoside using a validated HPLC method.

    • Plot the natural logarithm of the concentration ratio (C/C₀) against time to determine the first-order degradation rate constant (k).

2. Protocol for Quantification of Malvidin 3,5-diglucoside using HPLC

  • Objective: To accurately measure the concentration of Malvidin 3,5-diglucoside in a sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 column

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water/formic acid/acetic acid (1000:8:9, v/v/v), pH 2

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 10% to 45% B over 10 minutes.

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 28°C

    • Detection Wavelength: 520 nm[7]

  • Procedure:

    • Prepare a series of standard solutions of Malvidin 3,5-diglucoside of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Inject the prepared samples (post-microwave treatment) into the HPLC system.

    • Quantify the concentration of Malvidin 3,5-diglucoside in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow prep Sample Preparation (Malvidin 3,5-diglucoside in buffer) mw_treat Microwave Treatment (Varying Power/Time) prep->mw_treat cooling Rapid Cooling (Ice Bath) mw_treat->cooling analysis HPLC Analysis cooling->analysis data Data Analysis (Kinetics Calculation) analysis->data

Caption: Experimental workflow for studying Malvidin 3,5-diglucoside degradation.

Degradation_Pathway mv Malvidin 3,5-diglucoside mw Microwave Irradiation mv->mw oxidation Baeyer-Villiger Oxidation mv->oxidation major pathway thermal Thermal Degradation mv->thermal minor pathway h2o2 Hydrogen Peroxide (H₂O₂) mw->h2o2 generates h2o2->oxidation mw_products Specific Products (Anthocyanone A, etc.) oxidation->mw_products shared_products Shared Products (Syringic Acid, etc.) oxidation->shared_products thermal->shared_products

Caption: Proposed degradation pathways of Malvidin 3,5-diglucoside under microwave treatment.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC and Alternative Methods for Malvidin 3,5-diglucoside chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative analysis of Malvidin 3,5-diglucoside chloride. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs. This document outlines the validation of an HPLC method and compares its performance with other techniques, supported by experimental data and detailed methodologies.

Introduction to this compound Analysis

This compound, an anthocyanin, is a natural pigment found in various plants, including grapes and berries.[1][2][3] Its analysis is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and pharmacodynamic studies in drug development. HPLC is a widely used technique for the analysis of anthocyanins due to its high resolution, sensitivity, and reproducibility.[4][5] However, other methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and spectrophotometric assays offer viable alternatives. This guide will delve into the validation parameters of an HPLC method and provide a comparative overview of these techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a method for its intended purpose.[5][6] The validation of an HPLC method for this compound analysis should adhere to the International Council for Harmonisation (ICH) guidelines, which outline key validation parameters.[5][6][7][8][9]

Experimental Protocol: HPLC Analysis

A published HPLC method for the determination of this compound in wine samples provides a basis for a validated analytical procedure.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.[1][2][3][4]

  • Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.[4][10]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often utilized.[1][2][3][4]

  • Detection: The detection wavelength is typically set at 520 nm, the maximum absorbance for anthocyanins.[4]

  • Sample Preparation: Samples are usually filtered before direct injection into the HPLC system.[1][2][3]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method based on ICH guidelines and published data.[1][2][3][5][7][8][9]

Validation ParameterAcceptance CriteriaReported Values for Malvidin 3,5-diglucoside Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of other components.No interference from other wine components at the retention time of Malvidin 3,5-diglucoside.
Linearity A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.995.r² = 0.9996 over a range of 0.5-10 mg/L.[1][2]
Accuracy The closeness of the test results to the true value, typically expressed as % recovery.> 95% recovery.[1][2][3]
Precision Repeatability (intra-day) and intermediate precision (inter-day) expressed as Relative Standard Deviation (%RSD).Intra-day RSD < 3%; Inter-day RSD < 3%.[1][2][3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.0.1 mg/L.[1]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 3.3 x LOD.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Not explicitly reported in the cited study, but should be evaluated during method development.
System Suitability Ensures the chromatographic system is suitable for the intended analysis.Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should be monitored.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can also be employed for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent development that utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC.[4]

  • Advantages: Shorter run times, reduced solvent consumption, and higher separation efficiency.[4]

  • Disadvantages: Requires more specialized and expensive equipment.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides enhanced selectivity and sensitivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.[4][11]

  • Advantages: Provides structural information, enabling definitive identification of analytes. Higher sensitivity and specificity.[4][11]

  • Disadvantages: Higher cost of instrumentation and more complex operation.

pH Differential Spectrophotometry

This method is a simpler and more economical alternative for the quantification of total anthocyanins.[12] It relies on the change in absorbance of anthocyanins at different pH values.

  • Advantages: Simple, rapid, and cost-effective. Does not require extensive sample preparation or expensive equipment.[12]

  • Disadvantages: Measures total anthocyanin content and cannot differentiate between individual anthocyanins. Less sensitive and specific compared to chromatographic methods.[12]

Comparative Performance Data

The following table provides a qualitative comparison of the different analytical methods. Quantitative data for a direct comparison for this compound is limited in the public domain.

FeatureHPLCUHPLCHPLC-MSpH Differential Spectrophotometry
Specificity HighVery HighExcellentLow (measures total anthocyanins)
Sensitivity GoodHighVery HighModerate
Analysis Time ModerateFastModerateVery Fast
Cost ModerateHighHighLow
Quantification Individual AnthocyaninsIndividual AnthocyaninsIndividual AnthocyaninsTotal Anthocyanins
Ease of Use ModerateModerateComplexEasy

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC method validation.

Comparison of Analytical Methods

This diagram provides a logical comparison of the key attributes of the discussed analytical methods.

Method_Comparison HPLC HPLC + High Specificity + Good Sensitivity - Moderate Speed UHPLC UHPLC + Very High Specificity + High Sensitivity + Fast Speed HPLC_MS HPLC-MS + Excellent Specificity + Very High Sensitivity + Structural Info Spectro pH Differential - Low Specificity + Low Cost + Very Fast Analyte Malvidin 3,5-diglucoside Chloride Analysis Analyte->HPLC Chromatographic Separation Analyte->UHPLC High-Throughput Screening Analyte->HPLC_MS Definitive Identification Analyte->Spectro Total Anthocyanin Quantification

Caption: Comparison of analytical methods.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. A validated HPLC method provides a reliable and robust approach for routine quality control and quantitative analysis, offering a good balance of performance and cost. For high-throughput analysis, UHPLC is a superior alternative, while HPLC-MS is the gold standard for definitive identification and sensitive quantification. The pH differential spectrophotometric method, while less specific, offers a simple and economical option for estimating total anthocyanin content. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their application.

References

A Comparative Guide to the Validation of HPLC and Alternative Methods for Malvidin 3,5-diglucoside chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative analysis of Malvidin 3,5-diglucoside chloride. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs. This document outlines the validation of an HPLC method and compares its performance with other techniques, supported by experimental data and detailed methodologies.

Introduction to this compound Analysis

This compound, an anthocyanin, is a natural pigment found in various plants, including grapes and berries.[1][2][3] Its analysis is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and pharmacodynamic studies in drug development. HPLC is a widely used technique for the analysis of anthocyanins due to its high resolution, sensitivity, and reproducibility.[4][5] However, other methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and spectrophotometric assays offer viable alternatives. This guide will delve into the validation parameters of an HPLC method and provide a comparative overview of these techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a method for its intended purpose.[5][6] The validation of an HPLC method for this compound analysis should adhere to the International Council for Harmonisation (ICH) guidelines, which outline key validation parameters.[5][6][7][8][9]

Experimental Protocol: HPLC Analysis

A published HPLC method for the determination of this compound in wine samples provides a basis for a validated analytical procedure.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.[1][2][3][4]

  • Column: A reversed-phase C18 column is commonly employed for the separation of anthocyanins.[4][10]

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is often utilized.[1][2][3][4]

  • Detection: The detection wavelength is typically set at 520 nm, the maximum absorbance for anthocyanins.[4]

  • Sample Preparation: Samples are usually filtered before direct injection into the HPLC system.[1][2][3]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria for an HPLC method based on ICH guidelines and published data.[1][2][3][5][7][8][9]

Validation ParameterAcceptance CriteriaReported Values for Malvidin 3,5-diglucoside Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of other components.No interference from other wine components at the retention time of Malvidin 3,5-diglucoside.
Linearity A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.995.r² = 0.9996 over a range of 0.5-10 mg/L.[1][2]
Accuracy The closeness of the test results to the true value, typically expressed as % recovery.> 95% recovery.[1][2][3]
Precision Repeatability (intra-day) and intermediate precision (inter-day) expressed as Relative Standard Deviation (%RSD).Intra-day RSD < 3%; Inter-day RSD < 3%.[1][2][3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.0.1 mg/L.[1]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 3.3 x LOD.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Not explicitly reported in the cited study, but should be evaluated during method development.
System Suitability Ensures the chromatographic system is suitable for the intended analysis.Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should be monitored.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can also be employed for the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent development that utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution compared to conventional HPLC.[4]

  • Advantages: Shorter run times, reduced solvent consumption, and higher separation efficiency.[4]

  • Disadvantages: Requires more specialized and expensive equipment.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides enhanced selectivity and sensitivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.[4][11]

  • Advantages: Provides structural information, enabling definitive identification of analytes. Higher sensitivity and specificity.[4][11]

  • Disadvantages: Higher cost of instrumentation and more complex operation.

pH Differential Spectrophotometry

This method is a simpler and more economical alternative for the quantification of total anthocyanins.[12] It relies on the change in absorbance of anthocyanins at different pH values.

  • Advantages: Simple, rapid, and cost-effective. Does not require extensive sample preparation or expensive equipment.[12]

  • Disadvantages: Measures total anthocyanin content and cannot differentiate between individual anthocyanins. Less sensitive and specific compared to chromatographic methods.[12]

Comparative Performance Data

The following table provides a qualitative comparison of the different analytical methods. Quantitative data for a direct comparison for this compound is limited in the public domain.

FeatureHPLCUHPLCHPLC-MSpH Differential Spectrophotometry
Specificity HighVery HighExcellentLow (measures total anthocyanins)
Sensitivity GoodHighVery HighModerate
Analysis Time ModerateFastModerateVery Fast
Cost ModerateHighHighLow
Quantification Individual AnthocyaninsIndividual AnthocyaninsIndividual AnthocyaninsTotal Anthocyanins
Ease of Use ModerateModerateComplexEasy

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC method validation.

Comparison of Analytical Methods

This diagram provides a logical comparison of the key attributes of the discussed analytical methods.

Method_Comparison HPLC HPLC + High Specificity + Good Sensitivity - Moderate Speed UHPLC UHPLC + Very High Specificity + High Sensitivity + Fast Speed HPLC_MS HPLC-MS + Excellent Specificity + Very High Sensitivity + Structural Info Spectro pH Differential - Low Specificity + Low Cost + Very Fast Analyte Malvidin 3,5-diglucoside Chloride Analysis Analyte->HPLC Chromatographic Separation Analyte->UHPLC High-Throughput Screening Analyte->HPLC_MS Definitive Identification Analyte->Spectro Total Anthocyanin Quantification

Caption: Comparison of analytical methods.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. A validated HPLC method provides a reliable and robust approach for routine quality control and quantitative analysis, offering a good balance of performance and cost. For high-throughput analysis, UHPLC is a superior alternative, while HPLC-MS is the gold standard for definitive identification and sensitive quantification. The pH differential spectrophotometric method, while less specific, offers a simple and economical option for estimating total anthocyanin content. Researchers and drug development professionals should consider these factors when selecting the most appropriate method for their application.

References

Comparative analysis of Malvidin 3,5-diglucoside content in different grape cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of Malvidin 3,5-diglucoside across different grape varieties, supported by experimental data and detailed methodologies.

Malvidin 3,5-diglucoside, a type of anthocyanin, is a key pigment contributing to the color of many red grapes and the wines produced from them. Its presence and concentration are highly dependent on the grape cultivar, with significant variations observed between different species and hybrids. This guide provides a comparative analysis of Malvidin 3,5-diglucoside content in various grape cultivars, offering valuable insights for research, quality control, and the development of natural colorants and health products.

Quantitative Data Summary

The concentration of Malvidin 3,5-diglucoside varies significantly among grape cultivars. Generally, this compound is characteristic of hybrid grape varieties, especially those with American Vitis species in their lineage, and is typically absent or present in trace amounts in European Vitis vinifera cultivars.[1][2] The following table summarizes the reported concentrations of Malvidin 3,5-diglucoside in the skins or juice of various grape cultivars.

Grape CultivarSpecies/OriginMalvidin 3,5-diglucoside Content (mg/L or other units)Reference
Hybrid Varieties
Cabernet CortisInterspecific HybridCan exceed 15 mg/L in wine[1][3]
RegentInterspecific HybridUp to 300 mg/L in wine[1]
RondoInterspecific HybridCan significantly exceed 15 mg/L in wine[1]
MonarchInterspecific HybridContains Malvidin 3,5-diglucoside[1]
MedinaInterspecific HybridContains Malvidin 3,5-diglucoside[1]
Cabernet CarolInterspecific HybridContains Malvidin 3,5-diglucoside[1]
Cabernet VolosInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
Merlot KhantusInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
Merlot KhorusInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
GolubokInterspecific HybridContains Malvidin 3,5-diglucoside[4]
Vitis vinifera Varieties
Cabernet SauvignonVitis viniferaGenerally absent or in trace amounts[1]
MarselanVitis viniferaContains 15 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Cabernet FrancVitis viniferaContains 14 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
SyrahVitis viniferaContains 13 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Petit VerdotVitis viniferaContains 13 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Muscadine Grapes (Vitis rotundifolia)
Various SelectionsVitis rotundifoliaCan contain 0 to 60% of total anthocyanins as Malvidin 3,5-diglucoside[6]

Note: The concentrations can be influenced by various factors including climate, viticultural practices, and analytical methods.

Experimental Protocols

The quantification of Malvidin 3,5-diglucoside in grapes is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Sample Preparation (Grape Skins)
  • Extraction: Grape skins are manually separated from the berries. The skins are then freeze-dried and ground into a fine powder.

  • Solvent Extraction: A known mass of the powdered grape skin is extracted with an acidified methanol (B129727) solution (e.g., methanol/HCl or methanol/formic acid).

  • Sonication and Centrifugation: The mixture is typically sonicated to enhance extraction efficiency, followed by centrifugation to separate the solid residue from the liquid extract.

  • Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm) prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a gradient elution system, and a DAD or MS detector.

  • Mobile Phase: A typical gradient elution involves two solvents:

    • Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to separate the different anthocyanins.

  • Detection: Anthocyanins are typically detected at a wavelength of 520 nm.[7] Mass spectrometry provides more definitive identification based on the mass-to-charge ratio of the molecule.

  • Quantification: The concentration of Malvidin 3,5-diglucoside is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of Malvidin 3,5-diglucoside.[8]

Anthocyanin Biosynthesis Pathway

The biosynthesis of anthocyanins, including Malvidin 3,5-diglucoside, is a complex process that is part of the broader flavonoid pathway. The final steps involve glycosylation and methylation of the anthocyanidin core.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_glucoside Malvidin 3-O-glucoside Malvidin->Malvidin_3_glucoside UFGT Malvidin_3_5_diglucoside Malvidin 3,5-diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside GT PAL PAL C4H C4H CL4 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H F3prime5primeH F3'5'H DFR DFR ANS ANS OMT OMT UFGT UFGT GT GT

Caption: Simplified anthocyanin biosynthesis pathway leading to Malvidin 3,5-diglucoside.

Conclusion

The presence and concentration of Malvidin 3,5-diglucoside serve as a key chemotaxonomic marker to differentiate between Vitis vinifera and hybrid grape cultivars. For researchers in viticulture and enology, understanding the genetic and environmental factors that influence the expression of this compound is crucial for cultivar selection and wine quality management. In the field of drug development and natural products, grape varieties rich in Malvidin 3,5-diglucoside represent a promising source of this bioactive compound for further investigation into its potential health benefits. The standardized analytical protocols outlined in this guide provide a reliable framework for the accurate quantification of Malvidin 3,5-diglucoside in various grape materials.

References

Comparative analysis of Malvidin 3,5-diglucoside content in different grape cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varying concentrations of Malvidin 3,5-diglucoside across different grape varieties, supported by experimental data and detailed methodologies.

Malvidin 3,5-diglucoside, a type of anthocyanin, is a key pigment contributing to the color of many red grapes and the wines produced from them. Its presence and concentration are highly dependent on the grape cultivar, with significant variations observed between different species and hybrids. This guide provides a comparative analysis of Malvidin 3,5-diglucoside content in various grape cultivars, offering valuable insights for research, quality control, and the development of natural colorants and health products.

Quantitative Data Summary

The concentration of Malvidin 3,5-diglucoside varies significantly among grape cultivars. Generally, this compound is characteristic of hybrid grape varieties, especially those with American Vitis species in their lineage, and is typically absent or present in trace amounts in European Vitis vinifera cultivars.[1][2] The following table summarizes the reported concentrations of Malvidin 3,5-diglucoside in the skins or juice of various grape cultivars.

Grape CultivarSpecies/OriginMalvidin 3,5-diglucoside Content (mg/L or other units)Reference
Hybrid Varieties
Cabernet CortisInterspecific HybridCan exceed 15 mg/L in wine[1][3]
RegentInterspecific HybridUp to 300 mg/L in wine[1]
RondoInterspecific HybridCan significantly exceed 15 mg/L in wine[1]
MonarchInterspecific HybridContains Malvidin 3,5-diglucoside[1]
MedinaInterspecific HybridContains Malvidin 3,5-diglucoside[1]
Cabernet CarolInterspecific HybridContains Malvidin 3,5-diglucoside[1]
Cabernet VolosInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
Merlot KhantusInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
Merlot KhorusInterspecific HybridSubject to analysis for Malvidin 3,5-diglucoside content[3]
GolubokInterspecific HybridContains Malvidin 3,5-diglucoside[4]
Vitis vinifera Varieties
Cabernet SauvignonVitis viniferaGenerally absent or in trace amounts[1]
MarselanVitis viniferaContains 15 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Cabernet FrancVitis viniferaContains 14 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
SyrahVitis viniferaContains 13 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Petit VerdotVitis viniferaContains 13 identified anthocyanins, with Malvidin-3-O-glucoside being dominant[5]
Muscadine Grapes (Vitis rotundifolia)
Various SelectionsVitis rotundifoliaCan contain 0 to 60% of total anthocyanins as Malvidin 3,5-diglucoside[6]

Note: The concentrations can be influenced by various factors including climate, viticultural practices, and analytical methods.

Experimental Protocols

The quantification of Malvidin 3,5-diglucoside in grapes is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Sample Preparation (Grape Skins)
  • Extraction: Grape skins are manually separated from the berries. The skins are then freeze-dried and ground into a fine powder.

  • Solvent Extraction: A known mass of the powdered grape skin is extracted with an acidified methanol solution (e.g., methanol/HCl or methanol/formic acid).

  • Sonication and Centrifugation: The mixture is typically sonicated to enhance extraction efficiency, followed by centrifugation to separate the solid residue from the liquid extract.

  • Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm) prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a gradient elution system, and a DAD or MS detector.

  • Mobile Phase: A typical gradient elution involves two solvents:

    • Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to separate the different anthocyanins.

  • Detection: Anthocyanins are typically detected at a wavelength of 520 nm.[7] Mass spectrometry provides more definitive identification based on the mass-to-charge ratio of the molecule.

  • Quantification: The concentration of Malvidin 3,5-diglucoside is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure standard of Malvidin 3,5-diglucoside.[8]

Anthocyanin Biosynthesis Pathway

The biosynthesis of anthocyanins, including Malvidin 3,5-diglucoside, is a complex process that is part of the broader flavonoid pathway. The final steps involve glycosylation and methylation of the anthocyanidin core.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_glucoside Malvidin 3-O-glucoside Malvidin->Malvidin_3_glucoside UFGT Malvidin_3_5_diglucoside Malvidin 3,5-diglucoside Malvidin_3_glucoside->Malvidin_3_5_diglucoside GT PAL PAL C4H C4H CL4 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H F3prime5primeH F3'5'H DFR DFR ANS ANS OMT OMT UFGT UFGT GT GT

Caption: Simplified anthocyanin biosynthesis pathway leading to Malvidin 3,5-diglucoside.

Conclusion

The presence and concentration of Malvidin 3,5-diglucoside serve as a key chemotaxonomic marker to differentiate between Vitis vinifera and hybrid grape cultivars. For researchers in viticulture and enology, understanding the genetic and environmental factors that influence the expression of this compound is crucial for cultivar selection and wine quality management. In the field of drug development and natural products, grape varieties rich in Malvidin 3,5-diglucoside represent a promising source of this bioactive compound for further investigation into its potential health benefits. The standardized analytical protocols outlined in this guide provide a reliable framework for the accurate quantification of Malvidin 3,5-diglucoside in various grape materials.

References

Malvidin 3,5-diglucoside vs. Malvidin-3-glucoside: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of two prominent anthocyanins, Malvidin 3,5-diglucoside and Malvidin-3-glucoside. The information presented is collated from experimental data to assist researchers in selecting the appropriate molecule for their specific applications, considering their differing resilience to environmental factors.

Introduction

Malvidin, a key anthocyanidin, is widely distributed in nature, contributing to the vibrant red, purple, and blue hues of many plants. Its glycosylated forms, particularly Malvidin-3-glucoside (Mv-3-glu) and Malvidin 3,5-diglucoside (Mv-3,5-diglu), are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, the inherent instability of anthocyanins poses a significant challenge for their application in pharmaceuticals and functional foods.[3][4] This guide focuses on a direct comparison of the stability of Mv-3-glu and Mv-3,5-diglu under various conditions, supported by experimental findings.

Comparative Stability Data

The stability of anthocyanins is critically influenced by factors such as pH, temperature, and light.[3][4][5][6][7] Experimental data consistently demonstrates that the glycosylation pattern plays a crucial role in the molecule's resilience.

Thermal Degradation

Studies have shown that both Mv-3-glu and Mv-3,5-diglu degrade following first-order kinetics.[8][9][10] However, their susceptibility to thermal stress differs. In one study investigating the effects of microwave treatment, Mv-3-glu was found to be more susceptible to degradation than Mv-3,5-diglu.[9][10][11]

Table 1: Degradation Kinetics under Microwave Treatment (pH 3.5, 25 mg/L)

Microwave Power (W)AnalyteDegradation Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t₁/₂) (min)
300 Mv-3-glu1.63425.27
Mv-3,5-diglu1.21572.85
500 Mv-3-glu4.70147.48
Mv-3,5-diglu3.25213.28
700 Mv-3-glu27.8124.91
Mv-3,5-diglu13.9249.79

Data adapted from a study on the degradation kinetics of Malvidin-3-glucoside and Malvidin-3,5-diglucoside exposed to microwave treatment.[8]

pH-Dependent Stability

The color and stability of anthocyanins are highly dependent on the pH of the solution.[5][12][13][14][15] In acidic conditions, they exist predominantly as the colored flavylium (B80283) cation. As the pH increases, they undergo structural transformations to colorless or less stable forms.[16] Research indicates that Mv-3,5-diglu has a narrower pH range for degradation compared to Mv-3-glu, suggesting a greater stability over a wider pH spectrum is not necessarily the case, but rather a different profile of stability.[12][13][14][17][18]

Experimental Protocols

The following are summaries of typical experimental methodologies used to assess the stability of Malvidin 3,5-diglucoside and Malvidin-3-glucoside.

Stability Assessment under Varying pH, Temperature, and Light

This protocol outlines a general procedure for evaluating the stability of anthocyanins under different environmental conditions.

  • Sample Preparation: Stock solutions of Malvidin 3,5-diglucoside and Malvidin-3-glucoside are prepared in an appropriate solvent (e.g., acidified methanol). Aliquots of the stock solutions are then diluted in buffer solutions of varying pH (e.g., pH 1 to 7).

  • Incubation Conditions:

    • Temperature: Samples at each pH are incubated at a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for a defined period.

    • Light: Samples at each pH and temperature are divided into two sets: one exposed to light (e.g., UV-A or ambient light) and one kept in the dark.

  • Analysis: The concentration of the anthocyanin is measured at regular intervals using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). The degradation is monitored by the decrease in the peak area of the respective anthocyanin.

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the anthocyanin concentration versus time. The degradation rate constant (k) is calculated from the slope of the resulting line, and the half-life (t₁/₂) is determined using the formula t₁/₂ = 0.693/k.

Color Stability Analysis

This method is used to quantify the changes in the color of anthocyanin solutions over time and under different conditions.

  • Sample Preparation: Anthocyanin solutions are prepared as described in the stability assessment protocol.

  • Color Measurement: The color of the solutions is measured using a colorimeter or a spectrophotometer capable of measuring CIELAB color space parameters (L, a, b*).

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the red/green axis (+a* = red, -a* = green).

    • b * represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Data Analysis: The change in color (ΔE) is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]. A higher ΔE value indicates a greater change in color.

Visualizing Anthocyanin Degradation

The stability of anthocyanins is intrinsically linked to their chemical structure and the transformations they undergo in response to environmental cues.

Anthocyanin_Degradation_Pathway AH_plus Flavylium Cation (Red) A Quinoidal Base (Blue/Violet) AH_plus->A + H⁺ / - H⁺ B Carbinol Pseudobase (Colorless) AH_plus->B + H₂O / - H₂O Degradation Degradation Products A->Degradation Oxidation C Chalcone (B49325) (Colorless/Yellowish) B->C Ring Opening C->Degradation Irreversible Oxidation

Caption: General pathway of anthocyanin degradation.

The provided diagram illustrates the pH-dependent equilibrium of anthocyanins. The colored flavylium cation (AH+) is stable at low pH. As the pH increases, it can be converted to the quinoidal base (A), the colorless carbinol pseudobase (B), and subsequently to the chalcone (C). Both the quinoidal base and the chalcone can undergo further irreversible degradation.

Conclusion

The available evidence strongly suggests that Malvidin 3,5-diglucoside exhibits greater stability compared to Malvidin-3-glucoside, particularly under thermal stress. The additional glucose moiety in the 5-position appears to confer a protective effect, slowing down the degradation process. This enhanced stability makes Malvidin 3,5-diglucoside a potentially more robust candidate for applications where the formulation may be exposed to elevated temperatures or varying pH conditions. However, the choice between these two molecules will ultimately depend on the specific requirements of the intended application, including desired color profile, processing conditions, and target physiological environment. Further research into their comparative stability under a broader range of conditions, including exposure to oxidative stress and interaction with other matrix components, will provide a more comprehensive understanding for their optimal utilization.

References

Malvidin 3,5-diglucoside vs. Malvidin-3-glucoside: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of two prominent anthocyanins, Malvidin 3,5-diglucoside and Malvidin-3-glucoside. The information presented is collated from experimental data to assist researchers in selecting the appropriate molecule for their specific applications, considering their differing resilience to environmental factors.

Introduction

Malvidin, a key anthocyanidin, is widely distributed in nature, contributing to the vibrant red, purple, and blue hues of many plants. Its glycosylated forms, particularly Malvidin-3-glucoside (Mv-3-glu) and Malvidin 3,5-diglucoside (Mv-3,5-diglu), are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] However, the inherent instability of anthocyanins poses a significant challenge for their application in pharmaceuticals and functional foods.[3][4] This guide focuses on a direct comparison of the stability of Mv-3-glu and Mv-3,5-diglu under various conditions, supported by experimental findings.

Comparative Stability Data

The stability of anthocyanins is critically influenced by factors such as pH, temperature, and light.[3][4][5][6][7] Experimental data consistently demonstrates that the glycosylation pattern plays a crucial role in the molecule's resilience.

Thermal Degradation

Studies have shown that both Mv-3-glu and Mv-3,5-diglu degrade following first-order kinetics.[8][9][10] However, their susceptibility to thermal stress differs. In one study investigating the effects of microwave treatment, Mv-3-glu was found to be more susceptible to degradation than Mv-3,5-diglu.[9][10][11]

Table 1: Degradation Kinetics under Microwave Treatment (pH 3.5, 25 mg/L)

Microwave Power (W)AnalyteDegradation Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t₁/₂) (min)
300 Mv-3-glu1.63425.27
Mv-3,5-diglu1.21572.85
500 Mv-3-glu4.70147.48
Mv-3,5-diglu3.25213.28
700 Mv-3-glu27.8124.91
Mv-3,5-diglu13.9249.79

Data adapted from a study on the degradation kinetics of Malvidin-3-glucoside and Malvidin-3,5-diglucoside exposed to microwave treatment.[8]

pH-Dependent Stability

The color and stability of anthocyanins are highly dependent on the pH of the solution.[5][12][13][14][15] In acidic conditions, they exist predominantly as the colored flavylium cation. As the pH increases, they undergo structural transformations to colorless or less stable forms.[16] Research indicates that Mv-3,5-diglu has a narrower pH range for degradation compared to Mv-3-glu, suggesting a greater stability over a wider pH spectrum is not necessarily the case, but rather a different profile of stability.[12][13][14][17][18]

Experimental Protocols

The following are summaries of typical experimental methodologies used to assess the stability of Malvidin 3,5-diglucoside and Malvidin-3-glucoside.

Stability Assessment under Varying pH, Temperature, and Light

This protocol outlines a general procedure for evaluating the stability of anthocyanins under different environmental conditions.

  • Sample Preparation: Stock solutions of Malvidin 3,5-diglucoside and Malvidin-3-glucoside are prepared in an appropriate solvent (e.g., acidified methanol). Aliquots of the stock solutions are then diluted in buffer solutions of varying pH (e.g., pH 1 to 7).

  • Incubation Conditions:

    • Temperature: Samples at each pH are incubated at a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for a defined period.

    • Light: Samples at each pH and temperature are divided into two sets: one exposed to light (e.g., UV-A or ambient light) and one kept in the dark.

  • Analysis: The concentration of the anthocyanin is measured at regular intervals using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). The degradation is monitored by the decrease in the peak area of the respective anthocyanin.

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the anthocyanin concentration versus time. The degradation rate constant (k) is calculated from the slope of the resulting line, and the half-life (t₁/₂) is determined using the formula t₁/₂ = 0.693/k.

Color Stability Analysis

This method is used to quantify the changes in the color of anthocyanin solutions over time and under different conditions.

  • Sample Preparation: Anthocyanin solutions are prepared as described in the stability assessment protocol.

  • Color Measurement: The color of the solutions is measured using a colorimeter or a spectrophotometer capable of measuring CIELAB color space parameters (L, a, b*).

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the red/green axis (+a* = red, -a* = green).

    • b * represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Data Analysis: The change in color (ΔE) is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]. A higher ΔE value indicates a greater change in color.

Visualizing Anthocyanin Degradation

The stability of anthocyanins is intrinsically linked to their chemical structure and the transformations they undergo in response to environmental cues.

Anthocyanin_Degradation_Pathway AH_plus Flavylium Cation (Red) A Quinoidal Base (Blue/Violet) AH_plus->A + H⁺ / - H⁺ B Carbinol Pseudobase (Colorless) AH_plus->B + H₂O / - H₂O Degradation Degradation Products A->Degradation Oxidation C Chalcone (Colorless/Yellowish) B->C Ring Opening C->Degradation Irreversible Oxidation

Caption: General pathway of anthocyanin degradation.

The provided diagram illustrates the pH-dependent equilibrium of anthocyanins. The colored flavylium cation (AH+) is stable at low pH. As the pH increases, it can be converted to the quinoidal base (A), the colorless carbinol pseudobase (B), and subsequently to the chalcone (C). Both the quinoidal base and the chalcone can undergo further irreversible degradation.

Conclusion

The available evidence strongly suggests that Malvidin 3,5-diglucoside exhibits greater stability compared to Malvidin-3-glucoside, particularly under thermal stress. The additional glucose moiety in the 5-position appears to confer a protective effect, slowing down the degradation process. This enhanced stability makes Malvidin 3,5-diglucoside a potentially more robust candidate for applications where the formulation may be exposed to elevated temperatures or varying pH conditions. However, the choice between these two molecules will ultimately depend on the specific requirements of the intended application, including desired color profile, processing conditions, and target physiological environment. Further research into their comparative stability under a broader range of conditions, including exposure to oxidative stress and interaction with other matrix components, will provide a more comprehensive understanding for their optimal utilization.

References

Antioxidant activity of Malvidin 3,5-diglucoside compared to other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Malvidin (B83408) 3,5-diglucoside against other common anthocyanins. The information is compiled from various experimental studies to offer a comprehensive overview for research and development purposes.

Introduction to Anthocyanin Antioxidant Activity

Anthocyanins, a subclass of flavonoids, are natural pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as colorants, they are potent antioxidants. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them a subject of intense research for their potential health benefits, including applications in the prevention and treatment of diseases associated with oxidative stress.[1] The antioxidant capacity of an anthocyanin is highly dependent on its chemical structure, including the number and position of hydroxyl groups, the degree of methylation, and the nature of glycosylation (sugar attachments).[2]

Malvidin 3,5-diglucoside is a prominent anthocyanin found in many pigmented plants. Understanding its antioxidant efficacy in comparison to other anthocyanins is crucial for its potential application in pharmaceuticals and nutraceuticals. This guide synthesizes available data from common antioxidant assays and explores the underlying mechanisms of action.

Comparative Antioxidant Activity: Experimental Data

The antioxidant activity of anthocyanins is typically evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals or reduce metal ions. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Anthocyanin/AnthocyanidinAssayResults (Expressed as Trolox Equivalents, IC50, or other relevant units)Source
Malvidin-3-glucoside DPPH2.14 ± 0.07 mM Trolox/g[3]
FRAP3.77 ± 0.13 mM Trolox/g[3]
Vitisin A (a pyranoanthocyanin derivative of Malvidin-3-glucoside) DPPH1.24 ± 0.06 mM Trolox/g[3]
FRAP2.38 ± 0.09 mM Trolox/g[3]
Delphinidin Superoxide ScavengingHighest activity among those tested[2]
Petunidin Superoxide ScavengingSecond highest activity[2]
Malvidin Superoxide ScavengingThird highest activity[2]
Cyanidin Superoxide ScavengingFourth highest activity[2]
Peonidin Superoxide ScavengingFifth highest activity[2]
Pelargonidin Superoxide ScavengingLowest activity among those tested[2]

Note on Structure-Activity Relationship:

The antioxidant activity of anthocyanins is largely dictated by the structure of the aglycone (the non-sugar part). Key features for high antioxidant activity include the number of hydroxyl groups on the B-ring.[2] Glycosylation, the attachment of sugar moieties, can influence antioxidant activity. While 3-glucosylation may not significantly affect the activity of malvidin, 5-glycosylation can lead to a reduction in activity.[4] Acylation, the addition of an acyl group to the sugar, can significantly increase antioxidant activity.[1]

Mechanism of Action: Signaling Pathways

Anthocyanins exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like anthocyanins, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes.[5] This leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][7] Studies have shown that anthocyanins, including malvidin-3-glucoside, can activate the Nrf2 pathway, thereby enhancing cellular antioxidant defenses.[7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Anthocyanins Anthocyanins (e.g., Malvidin 3,5-diglucoside) Nrf2_Keap1 Nrf2-Keap1 Complex Anthocyanins->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2 signaling pathway activation by anthocyanins.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These are generalized protocols, and specific parameters may vary between studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[9] The solution should be freshly prepared and protected from light.[9]

  • Sample Preparation:

    • Dissolve the test compounds (e.g., Malvidin 3,5-diglucoside, other anthocyanins) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to various concentrations.[9]

  • Assay Procedure:

    • In a microplate well or cuvette, mix a defined volume of the sample solution with the DPPH working solution.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[8]

    • The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10]

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[11]

  • Sample Preparation:

    • Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.[11]

    • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.[11]

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • The radical scavenging activity is calculated as the percentage of inhibition of ABTS•+ absorbance.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12]

    • The reagent should be freshly prepared and warmed to 37°C before use.[12]

  • Sample Preparation:

    • Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the FRAP reagent.[12]

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]

    • Measure the absorbance of the blue-colored solution at 593 nm.[13]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve and is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical/Metal Reagent (DPPH, ABTS, FRAP) Mix Mix Sample/Standard with Reagent Reagent_Prep->Mix Sample_Prep Prepare Anthocyanin Samples & Standards (e.g., Trolox) Sample_Prep->Mix Incubate Incubate (Specific Time & Temp) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or TEAC/FRAP Value Measure->Calculate

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion

Malvidin 3,5-diglucoside demonstrates significant antioxidant activity, which is primarily attributed to its malvidin aglycone structure. While direct quantitative comparisons with a broad range of other anthocyanins are limited and require careful consideration of experimental conditions, the available data suggests its activity is comparable to other common anthocyanins. Its ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defenses through the Nrf2 signaling pathway highlights its potential as a valuable compound for further research and development in the pharmaceutical and nutraceutical industries. Future studies focusing on a standardized, direct comparison of a wide array of anthocyanins, including Malvidin 3,5-diglucoside, would be highly beneficial to the scientific community.

References

Antioxidant activity of Malvidin 3,5-diglucoside compared to other anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Malvidin 3,5-diglucoside against other common anthocyanins. The information is compiled from various experimental studies to offer a comprehensive overview for research and development purposes.

Introduction to Anthocyanin Antioxidant Activity

Anthocyanins, a subclass of flavonoids, are natural pigments responsible for many of the red, purple, and blue colors in plants. Beyond their role as colorants, they are potent antioxidants. Their ability to scavenge free radicals and modulate cellular antioxidant defense systems makes them a subject of intense research for their potential health benefits, including applications in the prevention and treatment of diseases associated with oxidative stress.[1] The antioxidant capacity of an anthocyanin is highly dependent on its chemical structure, including the number and position of hydroxyl groups, the degree of methylation, and the nature of glycosylation (sugar attachments).[2]

Malvidin 3,5-diglucoside is a prominent anthocyanin found in many pigmented plants. Understanding its antioxidant efficacy in comparison to other anthocyanins is crucial for its potential application in pharmaceuticals and nutraceuticals. This guide synthesizes available data from common antioxidant assays and explores the underlying mechanisms of action.

Comparative Antioxidant Activity: Experimental Data

The antioxidant activity of anthocyanins is typically evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals or reduce metal ions. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Anthocyanin/AnthocyanidinAssayResults (Expressed as Trolox Equivalents, IC50, or other relevant units)Source
Malvidin-3-glucoside DPPH2.14 ± 0.07 mM Trolox/g[3]
FRAP3.77 ± 0.13 mM Trolox/g[3]
Vitisin A (a pyranoanthocyanin derivative of Malvidin-3-glucoside) DPPH1.24 ± 0.06 mM Trolox/g[3]
FRAP2.38 ± 0.09 mM Trolox/g[3]
Delphinidin Superoxide ScavengingHighest activity among those tested[2]
Petunidin Superoxide ScavengingSecond highest activity[2]
Malvidin Superoxide ScavengingThird highest activity[2]
Cyanidin Superoxide ScavengingFourth highest activity[2]
Peonidin Superoxide ScavengingFifth highest activity[2]
Pelargonidin Superoxide ScavengingLowest activity among those tested[2]

Note on Structure-Activity Relationship:

The antioxidant activity of anthocyanins is largely dictated by the structure of the aglycone (the non-sugar part). Key features for high antioxidant activity include the number of hydroxyl groups on the B-ring.[2] Glycosylation, the attachment of sugar moieties, can influence antioxidant activity. While 3-glucosylation may not significantly affect the activity of malvidin, 5-glycosylation can lead to a reduction in activity.[4] Acylation, the addition of an acyl group to the sugar, can significantly increase antioxidant activity.[1]

Mechanism of Action: Signaling Pathways

Anthocyanins exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like anthocyanins, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes.[5] This leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][7] Studies have shown that anthocyanins, including malvidin-3-glucoside, can activate the Nrf2 pathway, thereby enhancing cellular antioxidant defenses.[7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Anthocyanins Anthocyanins (e.g., Malvidin 3,5-diglucoside) Nrf2_Keap1 Nrf2-Keap1 Complex Anthocyanins->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2 signaling pathway activation by anthocyanins.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These are generalized protocols, and specific parameters may vary between studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[9] The solution should be freshly prepared and protected from light.[9]

  • Sample Preparation:

    • Dissolve the test compounds (e.g., Malvidin 3,5-diglucoside, other anthocyanins) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to various concentrations.[9]

  • Assay Procedure:

    • In a microplate well or cuvette, mix a defined volume of the sample solution with the DPPH working solution.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[8]

    • The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10]

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[10]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[11]

  • Sample Preparation:

    • Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.[11]

    • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.[11]

    • Measure the absorbance at 734 nm.[10]

  • Calculation:

    • The radical scavenging activity is calculated as the percentage of inhibition of ABTS•+ absorbance.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12]

    • The reagent should be freshly prepared and warmed to 37°C before use.[12]

  • Sample Preparation:

    • Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to the FRAP reagent.[12]

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[12]

    • Measure the absorbance of the blue-colored solution at 593 nm.[13]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve and is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Radical/Metal Reagent (DPPH, ABTS, FRAP) Mix Mix Sample/Standard with Reagent Reagent_Prep->Mix Sample_Prep Prepare Anthocyanin Samples & Standards (e.g., Trolox) Sample_Prep->Mix Incubate Incubate (Specific Time & Temp) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or TEAC/FRAP Value Measure->Calculate

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion

Malvidin 3,5-diglucoside demonstrates significant antioxidant activity, which is primarily attributed to its malvidin aglycone structure. While direct quantitative comparisons with a broad range of other anthocyanins are limited and require careful consideration of experimental conditions, the available data suggests its activity is comparable to other common anthocyanins. Its ability to not only directly scavenge free radicals but also to enhance the endogenous antioxidant defenses through the Nrf2 signaling pathway highlights its potential as a valuable compound for further research and development in the pharmaceutical and nutraceutical industries. Future studies focusing on a standardized, direct comparison of a wide array of anthocyanins, including Malvidin 3,5-diglucoside, would be highly beneficial to the scientific community.

References

A Comparative Guide to Malvidin 3,5-diglucoside Quantification in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Malvidin 3,5-diglucoside, a key anthocyanin, is critical for product characterization, quality control, and efficacy studies. This guide provides an objective comparison of common analytical methods, supported by available experimental data from single-laboratory validations and a collaborative inter-laboratory trial.

This publication aims to assist laboratories in selecting the appropriate methodology for their specific needs by presenting a summary of performance characteristics for various techniques. While a comprehensive inter-laboratory comparison across all methods is not yet available in published literature, this guide collates and contrasts reported data to offer valuable insights into the current state of Malvidin 3,5-diglucoside quantification.

Overview of Quantification Methods

The primary methods for the quantification of Malvidin 3,5-diglucoside are based on chromatographic separation coupled with various detection techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely used and robust method. For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is employed. A collaborative study has specifically evaluated the performance of Reversed-Phase HPLC (RP-HPLC) for this analyte in red wine, providing valuable data on inter-laboratory performance.[1]

Comparative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the quantification of Malvidin 3,5-diglucoside as reported in various studies. It is important to note that the data from HPLC-UV/Vis and UPLC-MS/MS are from single-laboratory validations, while the RP-HPLC data represents the results of an inter-laboratory collaborative trial.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD)Inter-laboratory Reproducibility (RSDR)
RP-HPLC (Collaborative Trial) Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstractRepeatability (RSDr) not specified~11% at 15 mg/L, <10% at >30 mg/L, >18% at 2 mg/L[1]
HPLC-UV/Vis ≥ 0.9990.09 - 0.1 mg/L[2]0.3 - 0.5 mg/L> 95%[2][3][4]< 3% (intra-day and inter-day)[2][3][4]Not Available
UPLC-MS/MS ≥ 0.990.006 - 2.3 ng/mL[5][6]0.018 - 8.1 ng/mL[5][6]54 - 108%[5]< 15% (intra-day and inter-day)[5][7]Not Available

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the key quantification methods discussed.

Sample Preparation (General)

A common initial step for solid samples, such as grape skins, involves extraction with an acidified methanol (B129727) solution, followed by sonication and shaking.[6] For liquid samples like wine or juice, direct injection after filtration is often possible.[2][3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis Detection

This method was the subject of a collaborative trial for the analysis of Malvidin 3,5-diglucoside in red wine.[1]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV/Vis or DAD detector.

  • Mobile Phase: A gradient elution is typically used, commonly consisting of acidified water (e.g., with formic or perchloric acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.[3]

  • Detection: The wavelength for detection is typically set at 520 nm, which is the maximum absorbance for anthocyanins.[3]

  • Quantification: Quantification is performed using an external standard calibration curve prepared from a certified reference standard of Malvidin 3,5-diglucoside.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers enhanced sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC, a C18 column is commonly used with a gradient of acidified water and an organic solvent. The smaller particle size of UPLC columns allows for faster analysis times and better resolution.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is typically used, which involves monitoring a specific precursor ion to product ion transition for Malvidin 3,5-diglucoside, ensuring high selectivity.

  • Quantification: An external calibration curve is generated using a pure standard. The use of a structurally similar internal standard is recommended to improve accuracy and precision.

Visualizing the Workflow and Method Relationships

To better understand the analytical process and the relationship between the different quantification methods, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception (e.g., Wine, Fruit) Extraction Extraction (if solid) Sample->Extraction Solid Matrix Filtration Filtration Sample->Filtration Liquid Matrix Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV-Vis or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

A general experimental workflow for Malvidin 3,5-diglucoside quantification.

MethodRelationship cluster_main Quantification of Malvidin 3,5-diglucoside A Chromatographic Methods B HPLC A->B C UPLC A->C D UV-Vis / DAD B->D E Mass Spectrometry (MS/MS) B->E C->E

Hierarchy of analytical techniques for Malvidin 3,5-diglucoside analysis.

Conclusion

The choice of an analytical method for the quantification of Malvidin 3,5-diglucoside depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC with UV/Vis detection is a reliable and widely accessible technique, with demonstrated inter-laboratory reproducibility for the analysis of this compound in wine. For more complex matrices or when lower detection limits are necessary, UPLC-MS/MS offers superior performance, although data on its inter-laboratory reproducibility is currently limited. The data presented in this guide, compiled from single-laboratory validations and a collaborative trial, serves as a valuable resource for laboratories to make informed decisions regarding method selection and to benchmark their own performance. Further inter-laboratory studies are encouraged to establish a more comprehensive understanding of the comparability of different advanced analytical techniques.

References

A Comparative Guide to Malvidin 3,5-diglucoside Quantification in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Malvidin 3,5-diglucoside, a key anthocyanin, is critical for product characterization, quality control, and efficacy studies. This guide provides an objective comparison of common analytical methods, supported by available experimental data from single-laboratory validations and a collaborative inter-laboratory trial.

This publication aims to assist laboratories in selecting the appropriate methodology for their specific needs by presenting a summary of performance characteristics for various techniques. While a comprehensive inter-laboratory comparison across all methods is not yet available in published literature, this guide collates and contrasts reported data to offer valuable insights into the current state of Malvidin 3,5-diglucoside quantification.

Overview of Quantification Methods

The primary methods for the quantification of Malvidin 3,5-diglucoside are based on chromatographic separation coupled with various detection techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely used and robust method. For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is employed. A collaborative study has specifically evaluated the performance of Reversed-Phase HPLC (RP-HPLC) for this analyte in red wine, providing valuable data on inter-laboratory performance.[1]

Comparative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the quantification of Malvidin 3,5-diglucoside as reported in various studies. It is important to note that the data from HPLC-UV/Vis and UPLC-MS/MS are from single-laboratory validations, while the RP-HPLC data represents the results of an inter-laboratory collaborative trial.

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD)Inter-laboratory Reproducibility (RSDR)
RP-HPLC (Collaborative Trial) Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstractRepeatability (RSDr) not specified~11% at 15 mg/L, <10% at >30 mg/L, >18% at 2 mg/L[1]
HPLC-UV/Vis ≥ 0.9990.09 - 0.1 mg/L[2]0.3 - 0.5 mg/L> 95%[2][3][4]< 3% (intra-day and inter-day)[2][3][4]Not Available
UPLC-MS/MS ≥ 0.990.006 - 2.3 ng/mL[5][6]0.018 - 8.1 ng/mL[5][6]54 - 108%[5]< 15% (intra-day and inter-day)[5][7]Not Available

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the key quantification methods discussed.

Sample Preparation (General)

A common initial step for solid samples, such as grape skins, involves extraction with an acidified methanol solution, followed by sonication and shaking.[6] For liquid samples like wine or juice, direct injection after filtration is often possible.[2][3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis Detection

This method was the subject of a collaborative trial for the analysis of Malvidin 3,5-diglucoside in red wine.[1]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV/Vis or DAD detector.

  • Mobile Phase: A gradient elution is typically used, commonly consisting of acidified water (e.g., with formic or perchloric acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[3]

  • Detection: The wavelength for detection is typically set at 520 nm, which is the maximum absorbance for anthocyanins.[3]

  • Quantification: Quantification is performed using an external standard calibration curve prepared from a certified reference standard of Malvidin 3,5-diglucoside.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers enhanced sensitivity and selectivity, making it suitable for complex matrices and low concentration levels.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC, a C18 column is commonly used with a gradient of acidified water and an organic solvent. The smaller particle size of UPLC columns allows for faster analysis times and better resolution.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is typically used, which involves monitoring a specific precursor ion to product ion transition for Malvidin 3,5-diglucoside, ensuring high selectivity.

  • Quantification: An external calibration curve is generated using a pure standard. The use of a structurally similar internal standard is recommended to improve accuracy and precision.

Visualizing the Workflow and Method Relationships

To better understand the analytical process and the relationship between the different quantification methods, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Reception (e.g., Wine, Fruit) Extraction Extraction (if solid) Sample->Extraction Solid Matrix Filtration Filtration Sample->Filtration Liquid Matrix Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV-Vis or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

A general experimental workflow for Malvidin 3,5-diglucoside quantification.

MethodRelationship cluster_main Quantification of Malvidin 3,5-diglucoside A Chromatographic Methods B HPLC A->B C UPLC A->C D UV-Vis / DAD B->D E Mass Spectrometry (MS/MS) B->E C->E

Hierarchy of analytical techniques for Malvidin 3,5-diglucoside analysis.

Conclusion

The choice of an analytical method for the quantification of Malvidin 3,5-diglucoside depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC with UV/Vis detection is a reliable and widely accessible technique, with demonstrated inter-laboratory reproducibility for the analysis of this compound in wine. For more complex matrices or when lower detection limits are necessary, UPLC-MS/MS offers superior performance, although data on its inter-laboratory reproducibility is currently limited. The data presented in this guide, compiled from single-laboratory validations and a collaborative trial, serves as a valuable resource for laboratories to make informed decisions regarding method selection and to benchmark their own performance. Further inter-laboratory studies are encouraged to establish a more comprehensive understanding of the comparability of different advanced analytical techniques.

References

Comparing extraction efficiencies of different solvents for Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiencies of various solvents for Malvidin (B83408) 3,5-diglucoside, a key anthocyanin valued for its potential therapeutic properties. Understanding the optimal solvent system is critical for maximizing yield and purity in research and drug development. This document summarizes experimental data and provides detailed protocols to support informed solvent selection.

Key Findings on Solvent Efficiency

The selection of an appropriate solvent is paramount for the efficient extraction of Malvidin 3,5-diglucoside from plant matrices. Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone, and water, often in acidified aqueous mixtures. The polarity of the solvent, temperature, and pH are critical factors influencing extraction yield.

While direct comparative studies quantifying the extraction efficiency of various solvents specifically for Malvidin 3,5-diglucoside are limited, research on anthocyanins in sources rich in this compound, such as grape pomace, provides valuable insights. Acidified hydroalcoholic solutions are generally favored due to their ability to solubilize anthocyanins and maintain the stability of the flavylium (B80283) cation.

Table 1: Comparison of Solvent Systems for the Extraction of Malvidin Glycosides

Solvent SystemPlant MaterialKey FindingsReference
Acidified Water (pH 1.5) with UltrasoundGrape PomaceUltrasound-assisted extraction (16.7 W/mL, 5 min) increased the yield of Malvidin-diglucoside by 22% compared to extraction without ultrasound.[1]
70% Ethanol / 3.5% HClGrape Pomace ('Touriga Nacional' and 'Sousão')Optimized conditions of 60°C with 70% ethanol and 3.5% HCl yielded the highest total phenolic and flavonoid content. While Malvidin 3,5-diglucoside was not individually quantified, Malvidin-3-O-glucoside was identified as a major anthocyanin.[2][3]
Acidified 50% Ethanol"Sangiovese" Grape PomaceIn a comparison with acidified water and a natural deep eutectic solvent (NaDES), acidified 50% ethanol provided the highest yield of Malvidin-3-O-glucoside under optimized conditions.[4]
Methanol / Water / Formic Acid (60:37:3 v/v/v)"Sangiovese" Grape PomaceUsed as a conventional extraction method for comparison. While specific yields for Malvidin 3,5-diglucoside were not detailed, this combination is a standard for anthocyanin extraction.[4]
0.1% HCl in MethanolEugenia myrtifolia Sims fruitsSuccessfully used for the extraction of Malvidin 3,5-diglucoside, which was the sole anthocyanin identified in this fruit.

Experimental Workflows and Protocols

The general workflow for solvent extraction of Malvidin 3,5-diglucoside involves sample preparation, extraction, and subsequent analysis. The following diagram illustrates a typical experimental process.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Start Plant Material (e.g., Grape Skins) Grind Grinding/Homogenization Start->Grind Mix Mixing with Solvent Grind->Mix Extract Extraction (e.g., Maceration, Sonication) Mix->Extract Filter Filtration/Centrifugation Extract->Filter Evap Solvent Evaporation (Optional) Filter->Evap HPLC HPLC-DAD/MS Analysis Evap->HPLC End Quantification of Malvidin 3,5-diglucoside HPLC->End

Figure 1. General experimental workflow for the solvent extraction and analysis of Malvidin 3,5-diglucoside.
Detailed Experimental Protocols

Below are detailed protocols adapted from studies that have successfully extracted malvidin glycosides.

Protocol 1: Ultrasound-Assisted Extraction with Acidified Water (Adapted from Grape Pomace Studies) [1]

  • Sample Preparation: Dry the grape pomace at 60°C for 5 hours and grind it into a fine powder.

  • Suspension Preparation: Prepare a suspension of 1.5 g of the ground pomace in 30 mL of acidified water (pH adjusted to 1.5).

  • Ultrasonication: Place the suspension in a jacketed glass reactor coupled to a thermostatic water bath at 25°C. Submerge the tip of a 4 mm diameter ultrasound probe to a depth of 15 mm. Apply ultrasound at a potency density of 16.7 W/mL for 5 minutes.

  • Sample Recovery: After sonication, centrifuge the suspension and collect the supernatant for analysis.

  • Analysis: Quantify the Malvidin 3,5-diglucoside content using UPLC-QDA or a similar chromatographic method.

Protocol 2: Optimized Ethanolic Extraction (Adapted from Grape Pomace Studies) [2][3]

  • Sample Preparation: Use fresh or appropriately stored grape pomace.

  • Extraction Solvent: Prepare a solution of 70% ethanol containing 3.5% HCl.

  • Extraction Process: Mix the grape pomace with the extraction solvent at a solid-to-liquid ratio that ensures thorough wetting and extraction (e.g., 1:10 w/v). Heat the mixture to 60°C and maintain for a specified duration (e.g., 60 minutes) with constant stirring.

  • Sample Recovery: Cool the mixture and separate the solid residue by filtration or centrifugation. Collect the liquid extract.

  • Analysis: Analyze the extract for its anthocyanin profile, including Malvidin 3,5-diglucoside, using HPLC-MS.

Protocol 3: Conventional Methanolic Extraction (Adapted from Grape Pomace and Eugenia myrtifolia Studies) [4]

  • Sample Preparation: Use lyophilized and ground plant material.

  • Extraction Solvent: Prepare a mixture of methanol, water, and formic acid in a 60:37:3 (v/v/v) ratio, or alternatively, 0.1% HCl in methanol.

  • Extraction Process: Extract 1 g of the plant material with 22 mL of the solvent mixture under constant stirring for one hour. To prevent oxidation, perform the extraction under a nitrogen atmosphere. Repeat the extraction process twice on the solid residue.

  • Sample Recovery: Combine the filtrates from all extraction steps. The solvent can be evaporated under reduced pressure to concentrate the extract.

  • Analysis: Reconstitute the dried extract in an appropriate solvent for HPLC-DAD or HPLC-MS analysis to identify and quantify Malvidin 3,5-diglucoside.

Logical Relationships in Solvent Selection

The choice of solvent involves a trade-off between extraction efficiency, selectivity, cost, and safety. The following diagram illustrates the key considerations and their relationships.

SolventSelection cluster_factors Influencing Factors cluster_outcomes Desired Outcomes cluster_solvents Common Solvents Polarity Solvent Polarity Yield High Yield of Malvidin 3,5-diglucoside Polarity->Yield pH Acidification (pH) Stability Compound Stability pH->Stability Temp Temperature Temp->Yield Yield->Stability can be inversely related Selectivity Selectivity for Anthocyanins Yield->Selectivity can be inversely related Methanol Methanol Methanol->Yield Ethanol Ethanol Ethanol->Yield Acetone Acetone Acetone->Yield Water Water Water->Yield

Figure 2. Interplay of factors in the selection of an optimal extraction solvent for Malvidin 3,5-diglucoside.

References

Comparing extraction efficiencies of different solvents for Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extraction efficiencies of various solvents for Malvidin 3,5-diglucoside, a key anthocyanin valued for its potential therapeutic properties. Understanding the optimal solvent system is critical for maximizing yield and purity in research and drug development. This document summarizes experimental data and provides detailed protocols to support informed solvent selection.

Key Findings on Solvent Efficiency

The selection of an appropriate solvent is paramount for the efficient extraction of Malvidin 3,5-diglucoside from plant matrices. Commonly employed solvents include methanol, ethanol, acetone, and water, often in acidified aqueous mixtures. The polarity of the solvent, temperature, and pH are critical factors influencing extraction yield.

While direct comparative studies quantifying the extraction efficiency of various solvents specifically for Malvidin 3,5-diglucoside are limited, research on anthocyanins in sources rich in this compound, such as grape pomace, provides valuable insights. Acidified hydroalcoholic solutions are generally favored due to their ability to solubilize anthocyanins and maintain the stability of the flavylium cation.

Table 1: Comparison of Solvent Systems for the Extraction of Malvidin Glycosides

Solvent SystemPlant MaterialKey FindingsReference
Acidified Water (pH 1.5) with UltrasoundGrape PomaceUltrasound-assisted extraction (16.7 W/mL, 5 min) increased the yield of Malvidin-diglucoside by 22% compared to extraction without ultrasound.[1]
70% Ethanol / 3.5% HClGrape Pomace ('Touriga Nacional' and 'Sousão')Optimized conditions of 60°C with 70% ethanol and 3.5% HCl yielded the highest total phenolic and flavonoid content. While Malvidin 3,5-diglucoside was not individually quantified, Malvidin-3-O-glucoside was identified as a major anthocyanin.[2][3]
Acidified 50% Ethanol"Sangiovese" Grape PomaceIn a comparison with acidified water and a natural deep eutectic solvent (NaDES), acidified 50% ethanol provided the highest yield of Malvidin-3-O-glucoside under optimized conditions.[4]
Methanol / Water / Formic Acid (60:37:3 v/v/v)"Sangiovese" Grape PomaceUsed as a conventional extraction method for comparison. While specific yields for Malvidin 3,5-diglucoside were not detailed, this combination is a standard for anthocyanin extraction.[4]
0.1% HCl in MethanolEugenia myrtifolia Sims fruitsSuccessfully used for the extraction of Malvidin 3,5-diglucoside, which was the sole anthocyanin identified in this fruit.

Experimental Workflows and Protocols

The general workflow for solvent extraction of Malvidin 3,5-diglucoside involves sample preparation, extraction, and subsequent analysis. The following diagram illustrates a typical experimental process.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Start Plant Material (e.g., Grape Skins) Grind Grinding/Homogenization Start->Grind Mix Mixing with Solvent Grind->Mix Extract Extraction (e.g., Maceration, Sonication) Mix->Extract Filter Filtration/Centrifugation Extract->Filter Evap Solvent Evaporation (Optional) Filter->Evap HPLC HPLC-DAD/MS Analysis Evap->HPLC End Quantification of Malvidin 3,5-diglucoside HPLC->End

Figure 1. General experimental workflow for the solvent extraction and analysis of Malvidin 3,5-diglucoside.
Detailed Experimental Protocols

Below are detailed protocols adapted from studies that have successfully extracted malvidin glycosides.

Protocol 1: Ultrasound-Assisted Extraction with Acidified Water (Adapted from Grape Pomace Studies) [1]

  • Sample Preparation: Dry the grape pomace at 60°C for 5 hours and grind it into a fine powder.

  • Suspension Preparation: Prepare a suspension of 1.5 g of the ground pomace in 30 mL of acidified water (pH adjusted to 1.5).

  • Ultrasonication: Place the suspension in a jacketed glass reactor coupled to a thermostatic water bath at 25°C. Submerge the tip of a 4 mm diameter ultrasound probe to a depth of 15 mm. Apply ultrasound at a potency density of 16.7 W/mL for 5 minutes.

  • Sample Recovery: After sonication, centrifuge the suspension and collect the supernatant for analysis.

  • Analysis: Quantify the Malvidin 3,5-diglucoside content using UPLC-QDA or a similar chromatographic method.

Protocol 2: Optimized Ethanolic Extraction (Adapted from Grape Pomace Studies) [2][3]

  • Sample Preparation: Use fresh or appropriately stored grape pomace.

  • Extraction Solvent: Prepare a solution of 70% ethanol containing 3.5% HCl.

  • Extraction Process: Mix the grape pomace with the extraction solvent at a solid-to-liquid ratio that ensures thorough wetting and extraction (e.g., 1:10 w/v). Heat the mixture to 60°C and maintain for a specified duration (e.g., 60 minutes) with constant stirring.

  • Sample Recovery: Cool the mixture and separate the solid residue by filtration or centrifugation. Collect the liquid extract.

  • Analysis: Analyze the extract for its anthocyanin profile, including Malvidin 3,5-diglucoside, using HPLC-MS.

Protocol 3: Conventional Methanolic Extraction (Adapted from Grape Pomace and Eugenia myrtifolia Studies) [4]

  • Sample Preparation: Use lyophilized and ground plant material.

  • Extraction Solvent: Prepare a mixture of methanol, water, and formic acid in a 60:37:3 (v/v/v) ratio, or alternatively, 0.1% HCl in methanol.

  • Extraction Process: Extract 1 g of the plant material with 22 mL of the solvent mixture under constant stirring for one hour. To prevent oxidation, perform the extraction under a nitrogen atmosphere. Repeat the extraction process twice on the solid residue.

  • Sample Recovery: Combine the filtrates from all extraction steps. The solvent can be evaporated under reduced pressure to concentrate the extract.

  • Analysis: Reconstitute the dried extract in an appropriate solvent for HPLC-DAD or HPLC-MS analysis to identify and quantify Malvidin 3,5-diglucoside.

Logical Relationships in Solvent Selection

The choice of solvent involves a trade-off between extraction efficiency, selectivity, cost, and safety. The following diagram illustrates the key considerations and their relationships.

SolventSelection cluster_factors Influencing Factors cluster_outcomes Desired Outcomes cluster_solvents Common Solvents Polarity Solvent Polarity Yield High Yield of Malvidin 3,5-diglucoside Polarity->Yield pH Acidification (pH) Stability Compound Stability pH->Stability Temp Temperature Temp->Yield Yield->Stability can be inversely related Selectivity Selectivity for Anthocyanins Yield->Selectivity can be inversely related Methanol Methanol Methanol->Yield Ethanol Ethanol Ethanol->Yield Acetone Acetone Acetone->Yield Water Water Water->Yield

Figure 2. Interplay of factors in the selection of an optimal extraction solvent for Malvidin 3,5-diglucoside.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of anthocyanins, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and solvent consumption. This guide provides an objective comparison of these two techniques for the quantitative analysis of Malvidin 3,5-diglucoside, a key anthocyanin. The information presented is supported by experimental data and detailed methodologies derived from established analytical practices.

The transition from a traditional HPLC method to a more modern UPLC method offers significant advantages, primarily due to the use of smaller particle size columns (sub-2 µm) in UPLC systems.[1] This fundamental difference leads to faster analysis times, improved resolution, and enhanced sensitivity.[2] This guide outlines the cross-validation process to ensure that a newly developed UPLC method provides comparable or superior results to an existing HPLC method.

Experimental Protocols

The following protocols are representative methods for the analysis of Malvidin 3,5-diglucoside on both HPLC and UPLC platforms.

Sample Preparation (Applicable to both methods):

  • A stock solution of Malvidin 3,5-diglucoside reference standard is prepared in a concentration of 1 mg/mL in methanol (B129727) with 0.1% HCl.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For sample analysis, an appropriate extraction method should be developed and validated. The final extract should be dissolved in the initial mobile phase.

  • All solutions must be filtered through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[4][5]

  • Gradient Program: 5% B to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 520 nm.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method:

  • Instrument: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[6]

  • Gradient Program: 5% B to 30% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: 520 nm.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance data when comparing the HPLC and UPLC methods for the analysis of Malvidin 3,5-diglucoside.

Table 1: Chromatographic Performance

ParameterHPLCUPLCRationale for Difference
Retention Time (min) ~15~3The smaller particle size and higher optimal linear velocity of the UPLC column allow for significantly faster separations.
Resolution (Rs) > 2.0> 2.5The higher efficiency of the UPLC column, a result of the smaller particle size, leads to better separation of closely eluting peaks.[2][3]
Theoretical Plates (N) ~15,000~75,000The smaller particle size in the UPLC column results in a significant increase in column efficiency and, therefore, a higher number of theoretical plates.[3]
System Backpressure (psi) ~1,500~9,000The use of sub-2 µm particles in the UPLC column creates a higher resistance to flow, resulting in significantly higher backpressure that requires specialized instrumentation.
Solvent Consumption per Run (mL) ~30~2The lower flow rate and much shorter run time in the UPLC method lead to a substantial reduction in solvent usage.[3]

Table 2: Method Validation Parameters

ParameterHPLCUPLCRationale for Difference
Linearity (R²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity over a similar concentration range.[5]
Limit of Detection (LOD) (µg/mL) ~0.1~0.03Increased peak concentration and reduced band broadening in UPLC lead to taller, narrower peaks, which enhances sensitivity and lowers the LOD.[3]
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.1Similar to the LOD, the improved peak shape and height in UPLC allow for more accurate and precise quantification at lower concentrations.[3]
Precision (%RSD) < 2%< 1%The advanced fluidics and injection systems of UPLC instruments can lead to improved precision in retention time and peak area.[7]
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly validated, should provide comparable and high levels of accuracy.[8]

Workflow for Method Transfer and Cross-Validation

The process of transferring an analytical method from HPLC to UPLC requires a systematic approach to ensure that the new method meets the required performance criteria for accuracy, precision, and sensitivity. The general workflow involves the geometric scaling of method parameters followed by rigorous validation.

G Workflow for HPLC to UPLC Method Transfer and Validation cluster_0 HPLC Method cluster_1 Method Transfer cluster_2 UPLC Method Development cluster_3 Cross-Validation A Existing Validated HPLC Method B Scale Method Parameters (Gradient, Flow Rate, Injection Volume) A->B C Select UPLC Column with Equivalent Selectivity B->C D Initial UPLC Method Run C->D E Method Optimization (Adjust Gradient, Temperature) D->E F Validate UPLC Method (Linearity, Precision, Accuracy, etc.) E->F G Compare Data with HPLC Method F->G H Finalized UPLC Method G->H

Caption: Workflow for HPLC to UPLC method transfer and validation.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Malvidin 3,5-diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of anthocyanins, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts throughput, sensitivity, and solvent consumption. This guide provides an objective comparison of these two techniques for the quantitative analysis of Malvidin 3,5-diglucoside, a key anthocyanin. The information presented is supported by experimental data and detailed methodologies derived from established analytical practices.

The transition from a traditional HPLC method to a more modern UPLC method offers significant advantages, primarily due to the use of smaller particle size columns (sub-2 µm) in UPLC systems.[1] This fundamental difference leads to faster analysis times, improved resolution, and enhanced sensitivity.[2] This guide outlines the cross-validation process to ensure that a newly developed UPLC method provides comparable or superior results to an existing HPLC method.

Experimental Protocols

The following protocols are representative methods for the analysis of Malvidin 3,5-diglucoside on both HPLC and UPLC platforms.

Sample Preparation (Applicable to both methods):

  • A stock solution of Malvidin 3,5-diglucoside reference standard is prepared in a concentration of 1 mg/mL in methanol with 0.1% HCl.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For sample analysis, an appropriate extraction method should be developed and validated. The final extract should be dissolved in the initial mobile phase.

  • All solutions must be filtered through a 0.22 µm syringe filter prior to injection.

High-Performance Liquid Chromatography (HPLC) Method:

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4][5]

  • Gradient Program: 5% B to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 520 nm.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method:

  • Instrument: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[6]

  • Gradient Program: 5% B to 30% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: 520 nm.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance data when comparing the HPLC and UPLC methods for the analysis of Malvidin 3,5-diglucoside.

Table 1: Chromatographic Performance

ParameterHPLCUPLCRationale for Difference
Retention Time (min) ~15~3The smaller particle size and higher optimal linear velocity of the UPLC column allow for significantly faster separations.
Resolution (Rs) > 2.0> 2.5The higher efficiency of the UPLC column, a result of the smaller particle size, leads to better separation of closely eluting peaks.[2][3]
Theoretical Plates (N) ~15,000~75,000The smaller particle size in the UPLC column results in a significant increase in column efficiency and, therefore, a higher number of theoretical plates.[3]
System Backpressure (psi) ~1,500~9,000The use of sub-2 µm particles in the UPLC column creates a higher resistance to flow, resulting in significantly higher backpressure that requires specialized instrumentation.
Solvent Consumption per Run (mL) ~30~2The lower flow rate and much shorter run time in the UPLC method lead to a substantial reduction in solvent usage.[3]

Table 2: Method Validation Parameters

ParameterHPLCUPLCRationale for Difference
Linearity (R²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity over a similar concentration range.[5]
Limit of Detection (LOD) (µg/mL) ~0.1~0.03Increased peak concentration and reduced band broadening in UPLC lead to taller, narrower peaks, which enhances sensitivity and lowers the LOD.[3]
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.1Similar to the LOD, the improved peak shape and height in UPLC allow for more accurate and precise quantification at lower concentrations.[3]
Precision (%RSD) < 2%< 1%The advanced fluidics and injection systems of UPLC instruments can lead to improved precision in retention time and peak area.[7]
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly validated, should provide comparable and high levels of accuracy.[8]

Workflow for Method Transfer and Cross-Validation

The process of transferring an analytical method from HPLC to UPLC requires a systematic approach to ensure that the new method meets the required performance criteria for accuracy, precision, and sensitivity. The general workflow involves the geometric scaling of method parameters followed by rigorous validation.

G Workflow for HPLC to UPLC Method Transfer and Validation cluster_0 HPLC Method cluster_1 Method Transfer cluster_2 UPLC Method Development cluster_3 Cross-Validation A Existing Validated HPLC Method B Scale Method Parameters (Gradient, Flow Rate, Injection Volume) A->B C Select UPLC Column with Equivalent Selectivity B->C D Initial UPLC Method Run C->D E Method Optimization (Adjust Gradient, Temperature) D->E F Validate UPLC Method (Linearity, Precision, Accuracy, etc.) E->F G Compare Data with HPLC Method F->G H Finalized UPLC Method G->H

Caption: Workflow for HPLC to UPLC method transfer and validation.

References

Malvidin 3,5-diglucoside vs. Malvidin: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, is a critical factor in determining their physiological effects. This guide provides a comparative analysis of the bioavailability of Malvidin (B83408) 3,5-diglucoside, a common anthocyanin, and its aglycone form, malvidin. The presence or absence of glycosidic moieties significantly influences the absorption, metabolism, and ultimately, the systemic exposure of these compounds.

Executive Summary

Current research indicates that the oral bioavailability of malvidin 3,5-diglucoside is generally lower than that of its aglycone, malvidin. This difference is primarily attributed to the distinct physicochemical properties conferred by the sugar moieties, which affect the mechanisms of absorption in the gastrointestinal tract. While the diglucoside's larger size and hydrophilicity hinder passive diffusion across the intestinal epithelium, the more lipophilic aglycone is expected to be more readily absorbed. However, the stability of the glycoside form may play a role in its overall biological activity.

Comparative Bioavailability Data

While direct head-to-head in vivo pharmacokinetic studies comparing malvidin 3,5-diglucoside and malvidin are limited, the following table summarizes the expected differences based on established principles of flavonoid bioavailability and available in vitro data.

ParameterMalvidin 3,5-diglucosideMalvidin (Aglycone)Rationale
Molecular Weight HigherLowerPresence of two glucose units increases the molecular size of the diglucoside.
Solubility Higher in aqueous solutionsLower in aqueous solutionsThe hydrophilic sugar moieties increase water solubility.
Lipophilicity (LogP) LowerHigherThe aglycone is more lipid-soluble, facilitating passive diffusion across cell membranes.
Primary Absorption Mechanism Facilitated transport (potential for SGLT1 involvement), followed by enzymatic hydrolysis.Passive diffusion.The smaller, more lipophilic aglycone can more easily pass through the lipid bilayer of enterocytes. The glycoside may utilize sugar transporters to a limited extent before being hydrolyzed by lactase-phlorizin hydrolase or gut microbiota.
Expected Oral Bioavailability LowerHigherThe larger size and lower lipophilicity of the diglucoside are major limiting factors for its direct absorption.
Metabolism Hydrolysis to malvidin-3-glucoside and then to malvidin by intestinal enzymes and gut microbiota. Subsequent phase II metabolism (glucuronidation, sulfation, methylation) of the aglycone.Direct phase II metabolism (glucuronidation, sulfation, methylation) in the enterocytes and liver.The initial step for the diglucoside is deglycosylation. The aglycone is readily available for conjugation reactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are representative protocols for in vivo and in vitro studies.

In Vivo Oral Bioavailability Study in Rats

This protocol is adapted from studies investigating the oral administration of anthocyanins.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Test Compounds: Malvidin 3,5-diglucoside and malvidin are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: The compounds are administered via oral gavage at a specific dose (e.g., 50 mg/kg body weight).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The culture medium is removed from the apical (AP) and basolateral (BL) chambers.

    • The test compound (malvidin 3,5-diglucoside or malvidin) dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) is added to the donor chamber (either AP for absorption or BL for efflux studies).

    • The receiver chamber is filled with fresh transport buffer.

    • Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh buffer.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the comparative metabolic pathways and a typical experimental workflow for a bioavailability study.

cluster_0 Malvidin 3,5-diglucoside cluster_1 Malvidin (Aglycone) cluster_2 Intestinal Lumen / Gut Microbiota cluster_3 Enterocytes / Liver cluster_4 Systemic Circulation Mv35dG Malvidin 3,5-diglucoside Hydrolysis1 Hydrolysis to Malvidin 3-glucoside Mv35dG->Hydrolysis1 Lactase-phlorizin hydrolase / Microbiota β-glucosidases Mv Malvidin PhaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Mv->PhaseII Hydrolysis2 Hydrolysis to Malvidin Hydrolysis1->Hydrolysis2 Microbiota β-glucosidases Hydrolysis2->PhaseII Absorption Metabolites Metabolites PhaseII->Metabolites

Comparative metabolic pathways of Malvidin 3,5-diglucoside and Malvidin.

cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Bioanalysis cluster_3 Data Analysis A Compound Preparation (Malvidin 3,5-diglucoside / Malvidin) C Oral Administration (Gavage) A->C B Animal Acclimatization & Fasting B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Extraction E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Calculation of Cmax, Tmax, AUC H->I J Statistical Comparison I->J

Experimental workflow for an in vivo bioavailability study.

Conclusion

Malvidin 3,5-diglucoside vs. Malvidin: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, is a critical factor in determining their physiological effects. This guide provides a comparative analysis of the bioavailability of Malvidin 3,5-diglucoside, a common anthocyanin, and its aglycone form, malvidin. The presence or absence of glycosidic moieties significantly influences the absorption, metabolism, and ultimately, the systemic exposure of these compounds.

Executive Summary

Current research indicates that the oral bioavailability of malvidin 3,5-diglucoside is generally lower than that of its aglycone, malvidin. This difference is primarily attributed to the distinct physicochemical properties conferred by the sugar moieties, which affect the mechanisms of absorption in the gastrointestinal tract. While the diglucoside's larger size and hydrophilicity hinder passive diffusion across the intestinal epithelium, the more lipophilic aglycone is expected to be more readily absorbed. However, the stability of the glycoside form may play a role in its overall biological activity.

Comparative Bioavailability Data

While direct head-to-head in vivo pharmacokinetic studies comparing malvidin 3,5-diglucoside and malvidin are limited, the following table summarizes the expected differences based on established principles of flavonoid bioavailability and available in vitro data.

ParameterMalvidin 3,5-diglucosideMalvidin (Aglycone)Rationale
Molecular Weight HigherLowerPresence of two glucose units increases the molecular size of the diglucoside.
Solubility Higher in aqueous solutionsLower in aqueous solutionsThe hydrophilic sugar moieties increase water solubility.
Lipophilicity (LogP) LowerHigherThe aglycone is more lipid-soluble, facilitating passive diffusion across cell membranes.
Primary Absorption Mechanism Facilitated transport (potential for SGLT1 involvement), followed by enzymatic hydrolysis.Passive diffusion.The smaller, more lipophilic aglycone can more easily pass through the lipid bilayer of enterocytes. The glycoside may utilize sugar transporters to a limited extent before being hydrolyzed by lactase-phlorizin hydrolase or gut microbiota.
Expected Oral Bioavailability LowerHigherThe larger size and lower lipophilicity of the diglucoside are major limiting factors for its direct absorption.
Metabolism Hydrolysis to malvidin-3-glucoside and then to malvidin by intestinal enzymes and gut microbiota. Subsequent phase II metabolism (glucuronidation, sulfation, methylation) of the aglycone.Direct phase II metabolism (glucuronidation, sulfation, methylation) in the enterocytes and liver.The initial step for the diglucoside is deglycosylation. The aglycone is readily available for conjugation reactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability. Below are representative protocols for in vivo and in vitro studies.

In Vivo Oral Bioavailability Study in Rats

This protocol is adapted from studies investigating the oral administration of anthocyanins.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Test Compounds: Malvidin 3,5-diglucoside and malvidin are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: The compounds are administered via oral gavage at a specific dose (e.g., 50 mg/kg body weight).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The culture medium is removed from the apical (AP) and basolateral (BL) chambers.

    • The test compound (malvidin 3,5-diglucoside or malvidin) dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) is added to the donor chamber (either AP for absorption or BL for efflux studies).

    • The receiver chamber is filled with fresh transport buffer.

    • Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh buffer.

  • Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the comparative metabolic pathways and a typical experimental workflow for a bioavailability study.

cluster_0 Malvidin 3,5-diglucoside cluster_1 Malvidin (Aglycone) cluster_2 Intestinal Lumen / Gut Microbiota cluster_3 Enterocytes / Liver cluster_4 Systemic Circulation Mv35dG Malvidin 3,5-diglucoside Hydrolysis1 Hydrolysis to Malvidin 3-glucoside Mv35dG->Hydrolysis1 Lactase-phlorizin hydrolase / Microbiota β-glucosidases Mv Malvidin PhaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Mv->PhaseII Hydrolysis2 Hydrolysis to Malvidin Hydrolysis1->Hydrolysis2 Microbiota β-glucosidases Hydrolysis2->PhaseII Absorption Metabolites Metabolites PhaseII->Metabolites

Comparative metabolic pathways of Malvidin 3,5-diglucoside and Malvidin.

cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Bioanalysis cluster_3 Data Analysis A Compound Preparation (Malvidin 3,5-diglucoside / Malvidin) C Oral Administration (Gavage) A->C B Animal Acclimatization & Fasting B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Extraction E->F G HPLC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Calculation of Cmax, Tmax, AUC H->I J Statistical Comparison I->J

Experimental workflow for an in vivo bioavailability study.

Conclusion

A Comparative Study of Anthocyanin Profiles in Teinturier vs. Non-Teinturier Grapes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chromatic differences between red-fleshed and clear-fleshed grape varieties, this guide offers a comparative analysis of their anthocyanin profiles, the genetic mechanisms underpinning these differences, and the experimental protocols for their evaluation.

This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of grapes, particularly the distribution and concentration of anthocyanins. It provides a comparative overview of teinturier and non-teinturier grape varieties, with a focus on Alicante Bouschet (teinturier) and Cabernet Sauvignon (non-teinturier) as representative examples.

Introduction: The Basis of Color in Red Grapes

The color of red grapes is primarily attributed to a class of flavonoids called anthocyanins. In the vast majority of red grape varieties, known as non-teinturiers, these pigments are exclusively located in the skin of the berry.[1] The pulp and the juice remain clear. In contrast, teinturier grapes, a less common group of varieties, are distinguished by the accumulation of anthocyanins in both the skin and the pulp, resulting in red-colored juice.[1] The name "teinturier" is French for "dyer," a nod to their historical use in enhancing the color of pale red wines.

This fundamental difference in pigment localization has significant implications for the total anthocyanin content and the resulting anthocyanin profile of the grape and its derivatives. Understanding these differences is crucial for viticulture, enology, and the potential applications of these compounds in various industries.

Comparative Anthocyanin Profiles

The concentration and composition of anthocyanins can vary significantly between teinturier and non-teinturier grapes. Teinturier varieties, due to the presence of anthocyanins in their pulp, generally exhibit a higher total anthocyanin content compared to non-teinturier varieties.

The following table provides a representative comparison of the major anthocyanin compounds found in the skin and pulp of Alicante Bouschet (teinturier) and the skin of Cabernet Sauvignon (non-teinturier). It is important to note that the data presented is compiled from multiple sources and absolute values can vary depending on factors such as climate, viticultural practices, and analytical methods.

Table 1: Comparative Anthocyanin Profiles of Alicante Bouschet and Cabernet Sauvignon Grapes (mg/g of fresh weight)

AnthocyaninAlicante Bouschet (Teinturier)Cabernet Sauvignon (Non-teinturier)
Skin Pulp
Delphinidin-3-O-glucoside0.5 - 1.50.1 - 0.3
Cyanidin-3-O-glucoside0.1 - 0.50.05 - 0.1
Petunidin-3-O-glucoside0.8 - 2.00.1 - 0.4
Peonidin-3-O-glucoside1.0 - 3.00.5 - 1.5
Malvidin-3-O-glucoside5.0 - 15.01.0 - 5.0
Total Anthocyanins 7.4 - 22.0 1.75 - 7.3

Data compiled from multiple sources. Absolute values are indicative and can vary.

Genetic Regulation of Anthocyanin Biosynthesis in Teinturier Grapes

The key genetic determinant for the teinturier trait lies in the regulation of the anthocyanin biosynthesis pathway in the grape pulp. In non-teinturier grapes, the genes responsible for anthocyanin production are primarily expressed in the skin. In teinturier grapes, a specific transcription factor, VvMYBA1, is ectopically expressed in the pulp, leading to the activation of the anthocyanin biosynthetic pathway in this tissue.

Recent research has shown that the promoter region of the VvMYBA1 gene in teinturier varieties contains a specific tandem repeat sequence. The presence and number of these repeats are correlated with the level of VvMYBA1 expression in the pulp and, consequently, the intensity of the red color in the flesh. This repeat element essentially acts as an "on" switch for anthocyanin production in a tissue where it is normally silent.

The regulation of VvMYBA1 is complex and involves interactions with other transcription factors. For instance, VvBBX44 has been identified as a repressor of VvMYBA1, creating a feedback loop that helps to balance anthocyanin biosynthesis.

Below is a diagram illustrating the simplified signaling pathway leading to anthocyanin production in the pulp of teinturier grapes.

G Simplified Signaling Pathway of Anthocyanin Biosynthesis in Teinturier Grape Pulp cluster_promoter VvMYBA1 Promoter cluster_transcription_factors Transcription Factors cluster_product Final Product Promoter Tandem Repeats VvMYBA1 VvMYBA1 Promoter->VvMYBA1 Enhances Expression VvBBX44 VvBBX44 VvMYBA1->VvBBX44 Activates CHS CHS VvMYBA1->CHS CHI CHI VvMYBA1->CHI F3H F3H VvMYBA1->F3H DFR DFR VvMYBA1->DFR LDOX LDOX VvMYBA1->LDOX UFGT UFGT VvMYBA1->UFGT VvBBX44->VvMYBA1 Represses Anthocyanins Anthocyanins UFGT->Anthocyanins

Caption: Genetic regulation of anthocyanin biosynthesis in teinturier grape pulp.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of anthocyanins from grape berries.

Anthocyanin Extraction

This protocol describes a standard method for the extraction of anthocyanins from grape skin and pulp for subsequent analysis.

  • Sample Preparation:

    • Collect mature grape berries.

    • For teinturier grapes, carefully separate the skin and pulp. For non-teinturier grapes, only the skin is typically used.

    • Freeze the separated tissues immediately in liquid nitrogen and store at -80°C until extraction.

    • Lyophilize the frozen samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (methanol containing 1% HCl, v/v).

    • Vortex the mixture for 1 minute.

    • Incubate the mixture in the dark at 4°C for 24 hours with occasional shaking.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of the extraction solvent.

    • Combine the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis of Anthocyanins

This protocol outlines the chromatographic conditions for the separation and quantification of anthocyanins using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water (v/v).

    • Solvent B: 5% formic acid in methanol (B129727) (v/v).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B (linear gradient)

    • 20-35 min: 30-50% B (linear gradient)

    • 35-40 min: 50-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector set to scan from 250 to 600 nm, with specific monitoring at 520 nm for anthocyanins.

  • Quantification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by creating a calibration curve for each identified anthocyanin using external standards of known concentrations. Results are typically expressed as milligrams per gram of fresh or dry weight of the grape tissue.

G Experimental Workflow for Anthocyanin Profile Comparison cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Grape_Collection Grape Berry Collection (Teinturier & Non-teinturier) Tissue_Separation Tissue Separation (Skin & Pulp) Grape_Collection->Tissue_Separation Freezing_Lyophilization Freezing & Lyophilization Tissue_Separation->Freezing_Lyophilization Grinding Grinding to Powder Freezing_Lyophilization->Grinding Extraction Anthocyanin Extraction (Methanol/HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Identification Identification (Retention Time & Spectra) HPLC_DAD->Identification Quantification Quantification (Calibration Curves) Identification->Quantification Data_Comparison Comparative Data Analysis Quantification->Data_Comparison

Caption: Workflow for comparing anthocyanin profiles in grapes.

Conclusion

The distinction between teinturier and non-teinturier grapes lies in the spatial distribution of anthocyanins within the berry, a trait governed by the differential expression of the VvMYBA1 transcription factor. This leads to notable differences in their overall anthocyanin content and profiles. While non-teinturier grapes like Cabernet Sauvignon are rich in skin-deep color, teinturier varieties such as Alicante Bouschet offer a more thorough pigmentation throughout the berry. These inherent differences are of great interest for a variety of applications, from winemaking to the development of natural colorants and functional foods. The experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of these valuable phytochemicals.

References

A Comparative Study of Anthocyanin Profiles in Teinturier vs. Non-Teinturier Grapes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chromatic differences between red-fleshed and clear-fleshed grape varieties, this guide offers a comparative analysis of their anthocyanin profiles, the genetic mechanisms underpinning these differences, and the experimental protocols for their evaluation.

This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of grapes, particularly the distribution and concentration of anthocyanins. It provides a comparative overview of teinturier and non-teinturier grape varieties, with a focus on Alicante Bouschet (teinturier) and Cabernet Sauvignon (non-teinturier) as representative examples.

Introduction: The Basis of Color in Red Grapes

The color of red grapes is primarily attributed to a class of flavonoids called anthocyanins. In the vast majority of red grape varieties, known as non-teinturiers, these pigments are exclusively located in the skin of the berry.[1] The pulp and the juice remain clear. In contrast, teinturier grapes, a less common group of varieties, are distinguished by the accumulation of anthocyanins in both the skin and the pulp, resulting in red-colored juice.[1] The name "teinturier" is French for "dyer," a nod to their historical use in enhancing the color of pale red wines.

This fundamental difference in pigment localization has significant implications for the total anthocyanin content and the resulting anthocyanin profile of the grape and its derivatives. Understanding these differences is crucial for viticulture, enology, and the potential applications of these compounds in various industries.

Comparative Anthocyanin Profiles

The concentration and composition of anthocyanins can vary significantly between teinturier and non-teinturier grapes. Teinturier varieties, due to the presence of anthocyanins in their pulp, generally exhibit a higher total anthocyanin content compared to non-teinturier varieties.

The following table provides a representative comparison of the major anthocyanin compounds found in the skin and pulp of Alicante Bouschet (teinturier) and the skin of Cabernet Sauvignon (non-teinturier). It is important to note that the data presented is compiled from multiple sources and absolute values can vary depending on factors such as climate, viticultural practices, and analytical methods.

Table 1: Comparative Anthocyanin Profiles of Alicante Bouschet and Cabernet Sauvignon Grapes (mg/g of fresh weight)

AnthocyaninAlicante Bouschet (Teinturier)Cabernet Sauvignon (Non-teinturier)
Skin Pulp
Delphinidin-3-O-glucoside0.5 - 1.50.1 - 0.3
Cyanidin-3-O-glucoside0.1 - 0.50.05 - 0.1
Petunidin-3-O-glucoside0.8 - 2.00.1 - 0.4
Peonidin-3-O-glucoside1.0 - 3.00.5 - 1.5
Malvidin-3-O-glucoside5.0 - 15.01.0 - 5.0
Total Anthocyanins 7.4 - 22.0 1.75 - 7.3

Data compiled from multiple sources. Absolute values are indicative and can vary.

Genetic Regulation of Anthocyanin Biosynthesis in Teinturier Grapes

The key genetic determinant for the teinturier trait lies in the regulation of the anthocyanin biosynthesis pathway in the grape pulp. In non-teinturier grapes, the genes responsible for anthocyanin production are primarily expressed in the skin. In teinturier grapes, a specific transcription factor, VvMYBA1, is ectopically expressed in the pulp, leading to the activation of the anthocyanin biosynthetic pathway in this tissue.

Recent research has shown that the promoter region of the VvMYBA1 gene in teinturier varieties contains a specific tandem repeat sequence. The presence and number of these repeats are correlated with the level of VvMYBA1 expression in the pulp and, consequently, the intensity of the red color in the flesh. This repeat element essentially acts as an "on" switch for anthocyanin production in a tissue where it is normally silent.

The regulation of VvMYBA1 is complex and involves interactions with other transcription factors. For instance, VvBBX44 has been identified as a repressor of VvMYBA1, creating a feedback loop that helps to balance anthocyanin biosynthesis.

Below is a diagram illustrating the simplified signaling pathway leading to anthocyanin production in the pulp of teinturier grapes.

G Simplified Signaling Pathway of Anthocyanin Biosynthesis in Teinturier Grape Pulp cluster_promoter VvMYBA1 Promoter cluster_transcription_factors Transcription Factors cluster_product Final Product Promoter Tandem Repeats VvMYBA1 VvMYBA1 Promoter->VvMYBA1 Enhances Expression VvBBX44 VvBBX44 VvMYBA1->VvBBX44 Activates CHS CHS VvMYBA1->CHS CHI CHI VvMYBA1->CHI F3H F3H VvMYBA1->F3H DFR DFR VvMYBA1->DFR LDOX LDOX VvMYBA1->LDOX UFGT UFGT VvMYBA1->UFGT VvBBX44->VvMYBA1 Represses Anthocyanins Anthocyanins UFGT->Anthocyanins

Caption: Genetic regulation of anthocyanin biosynthesis in teinturier grape pulp.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of anthocyanins from grape berries.

Anthocyanin Extraction

This protocol describes a standard method for the extraction of anthocyanins from grape skin and pulp for subsequent analysis.

  • Sample Preparation:

    • Collect mature grape berries.

    • For teinturier grapes, carefully separate the skin and pulp. For non-teinturier grapes, only the skin is typically used.

    • Freeze the separated tissues immediately in liquid nitrogen and store at -80°C until extraction.

    • Lyophilize the frozen samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (methanol containing 1% HCl, v/v).

    • Vortex the mixture for 1 minute.

    • Incubate the mixture in the dark at 4°C for 24 hours with occasional shaking.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of the extraction solvent.

    • Combine the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Analysis of Anthocyanins

This protocol outlines the chromatographic conditions for the separation and quantification of anthocyanins using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a DAD detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water (v/v).

    • Solvent B: 5% formic acid in methanol (v/v).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B (linear gradient)

    • 20-35 min: 30-50% B (linear gradient)

    • 35-40 min: 50-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode-array detector set to scan from 250 to 600 nm, with specific monitoring at 520 nm for anthocyanins.

  • Quantification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by creating a calibration curve for each identified anthocyanin using external standards of known concentrations. Results are typically expressed as milligrams per gram of fresh or dry weight of the grape tissue.

G Experimental Workflow for Anthocyanin Profile Comparison cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Grape_Collection Grape Berry Collection (Teinturier & Non-teinturier) Tissue_Separation Tissue Separation (Skin & Pulp) Grape_Collection->Tissue_Separation Freezing_Lyophilization Freezing & Lyophilization Tissue_Separation->Freezing_Lyophilization Grinding Grinding to Powder Freezing_Lyophilization->Grinding Extraction Anthocyanin Extraction (Methanol/HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Identification Identification (Retention Time & Spectra) HPLC_DAD->Identification Quantification Quantification (Calibration Curves) Identification->Quantification Data_Comparison Comparative Data Analysis Quantification->Data_Comparison

Caption: Workflow for comparing anthocyanin profiles in grapes.

Conclusion

The distinction between teinturier and non-teinturier grapes lies in the spatial distribution of anthocyanins within the berry, a trait governed by the differential expression of the VvMYBA1 transcription factor. This leads to notable differences in their overall anthocyanin content and profiles. While non-teinturier grapes like Cabernet Sauvignon are rich in skin-deep color, teinturier varieties such as Alicante Bouschet offer a more thorough pigmentation throughout the berry. These inherent differences are of great interest for a variety of applications, from winemaking to the development of natural colorants and functional foods. The experimental protocols provided herein offer a standardized approach for the continued investigation and characterization of these valuable phytochemicals.

References

A Comparative Guide to the Quantification of Malvidin 3,5-diglucoside: External vs. Internal Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of reliable research and drug development. Malvidin 3,5-diglucoside, a prominent anthocyanin found in various fruits and vegetables, is of significant interest due to its potential health benefits. This guide provides a detailed comparison of two common analytical approaches for its quantification by High-Performance Liquid Chromatography (HPLC): the external standard method and the internal standard method. We will delve into the experimental protocols for each, present comparative performance data, and illustrate the workflows to aid in selecting the most appropriate method for your research needs.

Introduction to a Quantitative Challenge

Quantifying Malvidin 3,5-diglucoside, like many natural compounds, can be challenging due to the complexity of biological matrices and the potential for analytical variability. The choice between an external and an internal standard method can significantly impact the accuracy and precision of the results.

The external standard method is a straightforward approach where the concentration of the analyte is determined by comparing its chromatographic peak area to a calibration curve generated from standards of known concentrations. While simple, this method is susceptible to variations in injection volume and sample matrix effects.

The internal standard method involves adding a known amount of a different, but structurally similar, compound to all samples and standards. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach can compensate for variations in sample preparation and injection, often leading to improved precision and accuracy.

Experimental Methodologies

External Standard Method

This method is widely used for its simplicity and is effective when high precision is not the primary concern and the sample matrix is relatively clean.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of:

    • Solvent A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v)

    • Solvent B: Acetonitrile

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 520 nm, which is the maximum absorbance for anthocyanins.

  • Injection Volume: 20 µL.

  • Column Temperature: 28°C.

Sample Preparation and Calibration:

  • Standard Stock Solution: Prepare a stock solution of Malvidin 3,5-diglucoside in an appropriate solvent (e.g., methanol (B129727) with a small amount of acid to maintain stability).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Extract Malvidin 3,5-diglucoside from the sample matrix using a suitable solvent. The final extract should be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards and samples into the HPLC system and record the peak areas for Malvidin 3,5-diglucoside.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Malvidin 3,5-diglucoside in the samples by interpolating their peak areas on the calibration curve.

Internal Standard Method

This method is preferred for complex samples or when high accuracy and precision are required, as it corrects for potential errors during sample preparation and analysis.

Choice of Internal Standard:

The selection of an appropriate internal standard is critical. It should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and is well-resolved chromatographically. For the analysis of Malvidin 3,5-diglucoside, Pelargonidin-3-O-glucoside is a suitable internal standard due to its structural similarity and chromatographic behavior[1].

Instrumentation and Conditions:

The HPLC system and conditions are generally the same as for the external standard method.

Sample Preparation and Calibration:

  • Standard Stock Solutions: Prepare separate stock solutions of Malvidin 3,5-diglucoside and the internal standard (Pelargonidin-3-O-glucoside).

  • Calibration Standards: Prepare a series of calibration standards, each containing a constant, known concentration of the internal standard and varying, known concentrations of Malvidin 3,5-diglucoside.

  • Sample Preparation: Add a precise amount of the internal standard stock solution to each sample extract before the final volume adjustment. The final extract should be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards and samples into the HPLC system and record the peak areas for both Malvidin 3,5-diglucoside and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Malvidin 3,5-diglucoside to the peak area of the internal standard against the ratio of their concentrations. Determine the concentration of Malvidin 3,5-diglucoside in the samples by calculating the peak area ratio and using the calibration curve.

Performance Comparison: Data Summary

The following tables summarize the validation data for the quantification of Malvidin 3,5-diglucoside using both external and a proposed internal standard method. The data for the external standard method is derived from a published study, while the data for the internal standard method is representative of typical performance for anthocyanin analysis using this approach.

Table 1: Validation Parameters for the External Standard Method

ParameterResultReference
Linearity Range 0.5 - 10.0 mg/L[2]
Correlation Coefficient (r²) > 0.999[2]
Repeatability (RSD%) < 3%[2]
Recovery > 95%[2]
Limit of Detection (LOD) 0.1 mg/L[2]
Limit of Quantification (LOQ) 0.3 mg/L[2]

Table 2: Representative Validation Parameters for the Proposed Internal Standard Method

ParameterExpected Result
Linearity Range 0.1 - 50.0 mg/L
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) < 0.1 mg/L
Limit of Quantification (LOQ) < 0.3 mg/L

Visualizing the Workflow

The following diagrams illustrate the key steps in the external and internal standard quantification workflows.

External_Standard_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification Standard_Stock Prepare Standard Stock Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Extraction Extract Sample Sample_Extraction->HPLC_Analysis Calibration_Curve Generate Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification

External Standard Method Workflow

Internal_Standard_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification Analyte_Stock Prepare Analyte Stock Calibration_Standards Prepare Calibration Standards (Analyte + IS) Analyte_Stock->Calibration_Standards IS_Stock Prepare Internal Standard (IS) Stock IS_Stock->Calibration_Standards Sample_Extraction Extract Sample & Add IS IS_Stock->Sample_Extraction HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Extraction->HPLC_Analysis Calibration_Curve Generate Calibration Curve (Ratio) HPLC_Analysis->Calibration_Curve Quantification Quantify Sample (Ratio) Calibration_Curve->Quantification

Internal Standard Method Workflow

Discussion and Recommendations

The choice between external and internal standard methods for the quantification of Malvidin 3,5-diglucoside depends on the specific requirements of the analysis.

The external standard method is simpler and requires fewer resources, making it suitable for routine analysis of a large number of samples with relatively clean matrices. The validation data presented demonstrates that good linearity, repeatability, and recovery can be achieved with this method.

The internal standard method , while requiring more effort in method development and sample preparation, offers superior precision and accuracy. By compensating for variations in injection volume and potential losses during sample workup, it is the recommended approach for:

  • Complex matrices: such as biological fluids or complex plant extracts, where matrix effects can significantly influence the analytical results.

  • Trace-level quantification: where small variations can lead to large relative errors.

  • Studies requiring high accuracy: such as in drug development and pharmacokinetic studies.

References

A Comparative Guide to the Quantification of Malvidin 3,5-diglucoside: External vs. Internal Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of reliable research and drug development. Malvidin 3,5-diglucoside, a prominent anthocyanin found in various fruits and vegetables, is of significant interest due to its potential health benefits. This guide provides a detailed comparison of two common analytical approaches for its quantification by High-Performance Liquid Chromatography (HPLC): the external standard method and the internal standard method. We will delve into the experimental protocols for each, present comparative performance data, and illustrate the workflows to aid in selecting the most appropriate method for your research needs.

Introduction to a Quantitative Challenge

Quantifying Malvidin 3,5-diglucoside, like many natural compounds, can be challenging due to the complexity of biological matrices and the potential for analytical variability. The choice between an external and an internal standard method can significantly impact the accuracy and precision of the results.

The external standard method is a straightforward approach where the concentration of the analyte is determined by comparing its chromatographic peak area to a calibration curve generated from standards of known concentrations. While simple, this method is susceptible to variations in injection volume and sample matrix effects.

The internal standard method involves adding a known amount of a different, but structurally similar, compound to all samples and standards. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach can compensate for variations in sample preparation and injection, often leading to improved precision and accuracy.

Experimental Methodologies

External Standard Method

This method is widely used for its simplicity and is effective when high precision is not the primary concern and the sample matrix is relatively clean.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of:

    • Solvent A: Water/formic acid/acetic acid (e.g., 1000:8:9, v/v/v)

    • Solvent B: Acetonitrile

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: 520 nm, which is the maximum absorbance for anthocyanins.

  • Injection Volume: 20 µL.

  • Column Temperature: 28°C.

Sample Preparation and Calibration:

  • Standard Stock Solution: Prepare a stock solution of Malvidin 3,5-diglucoside in an appropriate solvent (e.g., methanol with a small amount of acid to maintain stability).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Extract Malvidin 3,5-diglucoside from the sample matrix using a suitable solvent. The final extract should be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards and samples into the HPLC system and record the peak areas for Malvidin 3,5-diglucoside.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Malvidin 3,5-diglucoside in the samples by interpolating their peak areas on the calibration curve.

Internal Standard Method

This method is preferred for complex samples or when high accuracy and precision are required, as it corrects for potential errors during sample preparation and analysis.

Choice of Internal Standard:

The selection of an appropriate internal standard is critical. It should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and is well-resolved chromatographically. For the analysis of Malvidin 3,5-diglucoside, Pelargonidin-3-O-glucoside is a suitable internal standard due to its structural similarity and chromatographic behavior[1].

Instrumentation and Conditions:

The HPLC system and conditions are generally the same as for the external standard method.

Sample Preparation and Calibration:

  • Standard Stock Solutions: Prepare separate stock solutions of Malvidin 3,5-diglucoside and the internal standard (Pelargonidin-3-O-glucoside).

  • Calibration Standards: Prepare a series of calibration standards, each containing a constant, known concentration of the internal standard and varying, known concentrations of Malvidin 3,5-diglucoside.

  • Sample Preparation: Add a precise amount of the internal standard stock solution to each sample extract before the final volume adjustment. The final extract should be filtered through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards and samples into the HPLC system and record the peak areas for both Malvidin 3,5-diglucoside and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Malvidin 3,5-diglucoside to the peak area of the internal standard against the ratio of their concentrations. Determine the concentration of Malvidin 3,5-diglucoside in the samples by calculating the peak area ratio and using the calibration curve.

Performance Comparison: Data Summary

The following tables summarize the validation data for the quantification of Malvidin 3,5-diglucoside using both external and a proposed internal standard method. The data for the external standard method is derived from a published study, while the data for the internal standard method is representative of typical performance for anthocyanin analysis using this approach.

Table 1: Validation Parameters for the External Standard Method

ParameterResultReference
Linearity Range 0.5 - 10.0 mg/L[2]
Correlation Coefficient (r²) > 0.999[2]
Repeatability (RSD%) < 3%[2]
Recovery > 95%[2]
Limit of Detection (LOD) 0.1 mg/L[2]
Limit of Quantification (LOQ) 0.3 mg/L[2]

Table 2: Representative Validation Parameters for the Proposed Internal Standard Method

ParameterExpected Result
Linearity Range 0.1 - 50.0 mg/L
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery) 98 - 102%
Limit of Detection (LOD) < 0.1 mg/L
Limit of Quantification (LOQ) < 0.3 mg/L

Visualizing the Workflow

The following diagrams illustrate the key steps in the external and internal standard quantification workflows.

External_Standard_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification Standard_Stock Prepare Standard Stock Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Extraction Extract Sample Sample_Extraction->HPLC_Analysis Calibration_Curve Generate Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification

External Standard Method Workflow

Internal_Standard_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Quantification Analyte_Stock Prepare Analyte Stock Calibration_Standards Prepare Calibration Standards (Analyte + IS) Analyte_Stock->Calibration_Standards IS_Stock Prepare Internal Standard (IS) Stock IS_Stock->Calibration_Standards Sample_Extraction Extract Sample & Add IS IS_Stock->Sample_Extraction HPLC_Analysis HPLC Analysis Calibration_Standards->HPLC_Analysis Sample_Extraction->HPLC_Analysis Calibration_Curve Generate Calibration Curve (Ratio) HPLC_Analysis->Calibration_Curve Quantification Quantify Sample (Ratio) Calibration_Curve->Quantification

Internal Standard Method Workflow

Discussion and Recommendations

The choice between external and internal standard methods for the quantification of Malvidin 3,5-diglucoside depends on the specific requirements of the analysis.

The external standard method is simpler and requires fewer resources, making it suitable for routine analysis of a large number of samples with relatively clean matrices. The validation data presented demonstrates that good linearity, repeatability, and recovery can be achieved with this method.

The internal standard method , while requiring more effort in method development and sample preparation, offers superior precision and accuracy. By compensating for variations in injection volume and potential losses during sample workup, it is the recommended approach for:

  • Complex matrices: such as biological fluids or complex plant extracts, where matrix effects can significantly influence the analytical results.

  • Trace-level quantification: where small variations can lead to large relative errors.

  • Studies requiring high accuracy: such as in drug development and pharmacokinetic studies.

References

Safety Operating Guide

Safe Disposal of Malvidin 3,5-diglucoside chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Malvidin 3,5-diglucoside chloride (CAS: 16727-30-3), a dark red solid compound utilized in various research applications.[1]

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols are necessary to minimize environmental impact.[2] It is imperative to handle all laboratory chemicals with care, adhering to the safety protocols of your institution and local regulations.

Key Chemical and Safety Data

A summary of the key quantitative and safety information for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 16727-30-3[1][3][4][5]
Molecular Formula C₂₉H₃₅ClO₁₇[1]
Molecular Weight 691.03 g/mol [1][4]
Appearance Very dark red solid[1]
Storage Temperature -20°C[1][3][4]
Purity ≥90.0% to ≥95%[1][4][5]
Solubility Slightly soluble in acidic methanol, aqueous base, and water[1]
GHS Classification Not a hazardous substance or mixture[2]
Water Hazard Class (WGK) WGK 3 (Germany) - Severe hazard to water[4]

Experimental Protocols: Spill and Disposal Procedures

The following protocols outline the recommended steps for managing spills and disposing of this compound.

Personal Protective Equipment (PPE): Before beginning any cleanup or disposal procedure, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Gloves

Spill Cleanup Protocol: In the event of a spill, follow these steps:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.

  • Contain the Spill: Prevent the powder from spreading.

  • Absorb the Material: For small spills, gently sweep up the solid material, avoiding dust generation. For solutions, absorb with an inert, non-combustible material such as sand, earth, or a universal binder.

  • Collect and Store: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, such as alcohol, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Classification: Although not classified as hazardous for transport, the high water hazard classification (WGK 3) necessitates that it be treated as chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection: Collect waste this compound, including contaminated materials, in a clearly labeled, sealed container.

  • Consult Local Regulations: Disposal procedures are governed by local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Arrange for Pickup: Your EHS office will provide instructions for the final disposal of the chemical waste, which is typically handled by a licensed hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_handling Handling & Collection cluster_final Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Solution, Contaminated Material) ppe->assess container Select Labeled, Sealed Waste Container assess->container transfer Transfer Waste to Container (Avoid Dust/Spills) container->transfer seal Securely Seal Container transfer->seal consult_ehs Consult Institutional EHS for Local Regulations seal->consult_ehs store Store Waste in Designated Area consult_ehs->store disposal Arrange for Professional Chemical Waste Disposal store->disposal end_node Disposal Complete disposal->end_node End of Process

Caption: Disposal workflow for this compound.

References

Safe Disposal of Malvidin 3,5-diglucoside chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Malvidin 3,5-diglucoside chloride (CAS: 16727-30-3), a dark red solid compound utilized in various research applications.[1]

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols are necessary to minimize environmental impact.[2] It is imperative to handle all laboratory chemicals with care, adhering to the safety protocols of your institution and local regulations.

Key Chemical and Safety Data

A summary of the key quantitative and safety information for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 16727-30-3[1][3][4][5]
Molecular Formula C₂₉H₃₅ClO₁₇[1]
Molecular Weight 691.03 g/mol [1][4]
Appearance Very dark red solid[1]
Storage Temperature -20°C[1][3][4]
Purity ≥90.0% to ≥95%[1][4][5]
Solubility Slightly soluble in acidic methanol, aqueous base, and water[1]
GHS Classification Not a hazardous substance or mixture[2]
Water Hazard Class (WGK) WGK 3 (Germany) - Severe hazard to water[4]

Experimental Protocols: Spill and Disposal Procedures

The following protocols outline the recommended steps for managing spills and disposing of this compound.

Personal Protective Equipment (PPE): Before beginning any cleanup or disposal procedure, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Gloves

Spill Cleanup Protocol: In the event of a spill, follow these steps:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.

  • Contain the Spill: Prevent the powder from spreading.

  • Absorb the Material: For small spills, gently sweep up the solid material, avoiding dust generation. For solutions, absorb with an inert, non-combustible material such as sand, earth, or a universal binder.

  • Collect and Store: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, such as alcohol, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Classification: Although not classified as hazardous for transport, the high water hazard classification (WGK 3) necessitates that it be treated as chemical waste.[4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection: Collect waste this compound, including contaminated materials, in a clearly labeled, sealed container.

  • Consult Local Regulations: Disposal procedures are governed by local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

  • Arrange for Pickup: Your EHS office will provide instructions for the final disposal of the chemical waste, which is typically handled by a licensed hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_handling Handling & Collection cluster_final Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Solution, Contaminated Material) ppe->assess container Select Labeled, Sealed Waste Container assess->container transfer Transfer Waste to Container (Avoid Dust/Spills) container->transfer seal Securely Seal Container transfer->seal consult_ehs Consult Institutional EHS for Local Regulations seal->consult_ehs store Store Waste in Designated Area consult_ehs->store disposal Arrange for Professional Chemical Waste Disposal store->disposal end_node Disposal Complete disposal->end_node End of Process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Malvidin 3,5-diglucoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. Although Malvidin chloride is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1]

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety goggles with side protectionProtects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (tested to EN 374 standard)Prevents direct skin contact with the chemical.
Respiratory Protection Particulate filter respirator (P1)Recommended when handling the solid form to avoid inhalation of dust particles.[1]
Body Protection Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Safe Handling Procedure

A systematic approach to handling Malvidin 3,5-diglucoside chloride minimizes risks and ensures a safe laboratory environment.

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, clean, and well-ventilated area for handling the compound.

  • Weighing and Aliquoting : When weighing the solid compound, perform this task in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and water.

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water and seek immediate medical advice.

  • Storage : Store this compound in a tightly sealed container in a freezer at -20°C, as recommended by suppliers.[2][3][4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Based on the information for Malvidin chloride, this compound is not expected to be classified as hazardous waste.[1] However, it is essential to consult local and institutional regulations for final determination.

  • Disposal of Unused Compound : Unused or waste this compound should be collected in a designated, labeled waste container. Do not dispose of it down the drain.[1]

  • Container Disposal : Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Consultation : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Collect Waste in Labeled Container D->E H Store Unused Compound at -20°C D->H F Clean Workspace and Equipment E->F G Dispose of Waste via EHS F->G

Caption: Safe handling and disposal workflow for this compound.

References

Personal protective equipment for handling Malvidin 3,5-diglucoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. Although Malvidin chloride is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1]

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety goggles with side protectionProtects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (tested to EN 374 standard)Prevents direct skin contact with the chemical.
Respiratory Protection Particulate filter respirator (P1)Recommended when handling the solid form to avoid inhalation of dust particles.[1]
Body Protection Standard laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Safe Handling Procedure

A systematic approach to handling Malvidin 3,5-diglucoside chloride minimizes risks and ensures a safe laboratory environment.

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific, clean, and well-ventilated area for handling the compound.

  • Weighing and Aliquoting : When weighing the solid compound, perform this task in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and water.

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

    • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion : Rinse mouth with water and seek immediate medical advice.

  • Storage : Store this compound in a tightly sealed container in a freezer at -20°C, as recommended by suppliers.[2][3][4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Based on the information for Malvidin chloride, this compound is not expected to be classified as hazardous waste.[1] However, it is essential to consult local and institutional regulations for final determination.

  • Disposal of Unused Compound : Unused or waste this compound should be collected in a designated, labeled waste container. Do not dispose of it down the drain.[1]

  • Container Disposal : Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Consultation : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh Compound in Fume Hood B->C D Perform Experiment C->D E Collect Waste in Labeled Container D->E H Store Unused Compound at -20°C D->H F Clean Workspace and Equipment E->F G Dispose of Waste via EHS F->G

Caption: Safe handling and disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.